molecular formula C8H7NO2 B1603707 6-Methoxybenzo[d]isoxazole CAS No. 39835-05-7

6-Methoxybenzo[d]isoxazole

Cat. No.: B1603707
CAS No.: 39835-05-7
M. Wt: 149.15 g/mol
InChI Key: POTFXHBOYWNKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxybenzo[d]isoxazole (CAS 39835-05-7) is an aromatic heterocyclic compound featuring a benzene ring fused with an isoxazole ring and a methoxy substituent. With a molecular formula of C 8 H 7 NO 2 and a molecular weight of 149.15 g/mol, it serves as a versatile chemical intermediate and scaffold in organic synthesis and medicinal chemistry research . The benzo[d]isoxazole core is a privileged structure in drug discovery. Recent scientific studies highlight the application of benzo[d]isoxazole derivatives as potent α-glucosidase inhibitors , demonstrating significant potential in anti-diabetic research . These derivatives were designed via molecular hybridization and showed promising inhibitory activity, with IC 50 values as low as 14.69 nmol, outperforming the standard drug Acarbose . Furthermore, the benzo[d]isoxazole scaffold is recognized for its wide spectrum of biological activities, which includes anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making it a highly valuable template for developing novel bioactive molecules . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-10-7-3-2-6-5-9-11-8(6)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTFXHBOYWNKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60613170
Record name 6-Methoxy-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39835-05-7
Record name 6-Methoxy-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxybenzo[d]isoxazole: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 6-methoxybenzo[d]isoxazole, a key heterocyclic building block in medicinal chemistry. We will move beyond simple data recitation to provide field-proven insights into its synthesis, reactivity, and critical role as a scaffold for developing advanced therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with various biological targets. The benzisoxazole core is a prominent member of this group, forming the backbone of drugs ranging from antipsychotics to anticancer agents.[1]

This compound (CAS No. 39835-05-7) is a particularly valuable derivative. The strategic placement of the methoxy group at the 6-position significantly influences the molecule's electronic properties and metabolic stability, making it a preferred starting material for the synthesis of numerous pharmaceutical candidates.[2] This guide will dissect its properties, synthesis, and application, providing a robust technical foundation for its use in research and development.

Physicochemical and Computational Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The data for this compound, summarized below, informs decisions on reaction conditions, purification methods, and formulation.

PropertyValueSource(s)
CAS Number 39835-05-7[3][4]
Molecular Formula C₈H₇NO₂[3][4]
Molecular Weight 149.15 g/mol [3][4]
Synonyms 6-Methoxy-1,2-benzisoxazole[4]
Boiling Point 257.6 ± 13.0 °C (Predicted)[5]
pKa -1.14 ± 0.30 (Predicted)[5]
Topological Polar Surface Area (TPSA) 35.26 Ų[4]
LogP 1.8364[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 1[4]

Synthesis and Mechanistic Considerations

The synthesis of the benzisoxazole ring is a well-established area of heterocyclic chemistry. Modern methods prioritize efficiency, safety, and yield. Below is a detailed protocol for a microwave-assisted synthesis, a technique favored for its rapid reaction times and high efficiency.[6]

Recommended Synthetic Protocol: Microwave-Assisted Cyclization

This protocol is adapted from established methods for synthesizing 1,2-benzisoxazoles from 2-hydroxyaryl ketoximes.[6] The causality behind this choice is the high-energy, controlled environment of microwave synthesis, which dramatically accelerates the intramolecular cyclization and dehydration steps, often leading to cleaner products and higher yields compared to conventional heating.

Starting Material: 2-Hydroxy-4-methoxyacetophenone oxime. Reagents: Acetic anhydride, Basic ionic liquid (e.g., [bmim]OH).

G cluster_prep Step 1: Oxime Formation cluster_cyclization Step 2: Microwave-Assisted Cyclization cluster_workup Step 3: Workup & Purification A 2-Hydroxy-4-methoxyacetophenone C 2-Hydroxy-4-methoxyacetophenone oxime A->C Reaction B Hydroxylamine HCl, Base (e.g., NaOAc) B->C Reagents D Mix Oxime (C), Acetic Anhydride, [bmim]OH (cat.) E Microwave Irradiation (30-60 sec, 180W) D->E F 6-Methoxy-3-methyl-1,2-benzisoxazole E->F G Cool to RT F->G H Extract with Diethyl Ether G->H I Purify (e.g., Column Chromatography) H->I J Final Product I->J

Caption: Microwave-assisted synthesis workflow.

Step-by-Step Methodology:

  • Oxime Preparation (Self-Validating Prerequisite): The precursor, 2-hydroxy-4-methoxyacetophenone oxime, is typically synthesized by reacting 2-hydroxy-4-methoxyacetophenone with hydroxylamine hydrochloride in the presence of a base like sodium acetate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed. Successful formation of the oxime is a critical checkpoint before proceeding.

  • Reaction Setup: In a 50 mL beaker suitable for microwave synthesis, combine the starting ketoxime (1 mmol), acetic anhydride (1.2 mmol), and a catalytic amount of a basic ionic liquid such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH, 2 mol%).[6]

    • Insight: Acetic anhydride serves as a dehydrating agent and activates the oxime's hydroxyl group, converting it into a good leaving group (acetate). The basic ionic liquid acts as a catalyst, facilitating the proton abstraction required for the nucleophilic attack and subsequent cyclization.

  • Microwave Irradiation: Mix the components thoroughly with a glass rod. Place the beaker in a microwave reactor and irradiate for 30-60 seconds at 180W. It is advisable to apply power in short 5-10 second intervals to prevent pressure buildup and monitor the reaction progress by TLC.[6]

  • Workup and Isolation: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Extraction: Add diethyl ether (2 x 20 mL) to the reaction mixture. The desired product will move into the organic phase, while the ionic liquid, being insoluble, can be recovered and recycled.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound derivative.

Alternative Synthesis: [3+2] Cycloaddition

For creating diverse libraries, the [3+2] cycloaddition of in-situ generated nitrile oxides with arynes offers a powerful and convergent approach.[7][8] This method allows for significant variation in the substituents on both the isoxazole and benzene rings, making it highly valuable for structure-activity relationship (SAR) studies. However, it requires careful handling of reactive intermediates.

Applications in Drug Discovery and Development

This compound is not typically a final drug product but rather a critical intermediate. Its structure is embedded within a range of pharmacologically active agents. The methoxy group, being a mild electron-donating group, influences the reactivity of the benzene ring and can serve as a key metabolic site or hydrogen bond acceptor.

Key Therapeutic Areas:

  • Antipsychotics: The benzisoxazole scaffold is central to atypical antipsychotics like Risperidone and Paliperidone. These drugs often feature a piperidine or similar nitrogen-containing heterocycle attached at the 3-position of the benzisoxazole ring.[9]

  • Anticonvulsants: Zonisamide, an established anticonvulsant, is a sulfonamide derivative of 1,2-benzisoxazole.[9]

  • Anticancer Agents: Numerous studies have explored benzisoxazole derivatives as potential anticancer agents. Compounds incorporating this scaffold have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2][10]

  • Anti-inflammatory Agents: Methoxy-substituted isoxazole derivatives have been investigated as selective COX-2 inhibitors, a key target for anti-inflammatory drugs.

G cluster_targets Therapeutic Areas A This compound (Core Scaffold) B Antipsychotics (e.g., Risperidone) A->B Derivatization (e.g., at C3) C Anticonvulsants (e.g., Zonisamide) A->C Derivatization D Anticancer Agents A->D Derivatization E Anti-inflammatory (COX-2 Inhibitors) A->E Derivatization

Caption: Role as a core scaffold in drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential toxicity. The following guidelines are based on available safety data sheets.

Hazard Profile:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[11]

  • Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11]

G A Hazard Assessment Toxic (Oral, Dermal) Harmful (Inhalation) Irritant (Skin, Eye, Respiratory) B Engineering Controls Work in a chemical fume hood Ensure adequate ventilation A->B Mitigation C Personal Protective Equipment (PPE) Nitrile gloves Safety goggles/face shield Lab coat A->C Mitigation D Handling & Storage Store sealed in dry, 2-8°C Keep away from ignition sources Avoid creating dust/aerosols A->D Mitigation E Emergency Procedures Skin: Wash with soap/water Eyes: Rinse with water 15 min Ingestion: Call POISON CENTER Inhalation: Move to fresh air D->E In Case of Spill/Exposure

Caption: Safety and handling workflow.

Recommended Practices:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[11]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area, preferably refrigerated at 2-8°C as recommended by suppliers.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of privileged scaffolds in drug design. Its robust synthesis, versatile reactivity, and proven track record as a foundational element in successful therapeutics underscore its continued importance. For scientists in drug discovery, a deep understanding of this molecule's properties and potential provides a significant advantage in the rational design of the next generation of medicines.

References

  • PubChem. 6-Methoxy-1,2-benzoxazole | C8H7NO2 | CID 21404133. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 6-methoxy-1,2-benzisoxazol-3-ylamine.[Link]

  • Kumbhare, R. M., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. ResearchGate. [Link]

  • Semantic Scholar. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-d-thiazol-2-Kumbhare-Dadmal/0b1a0e8d0e5155f94b8e515d0e2e7e4c9e1c8d7e]([Link]

  • BU CyberSec Lab. 6-Methylbenzo[d]isoxazole.[Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC - NIH. [Link]

  • Manjula, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed. [Link]

  • Singh, P. P., et al. (2021). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. [Link]

  • ACG Publications. (2009). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid.[Link]

  • Organic Chemistry Portal. Synthesis of Benzisoxazoles.[Link]

  • Manjula, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]

  • Lukoyanov, A. A., et al. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.[Link]

  • Velmurugan, D., et al. (2007). 6-Methoxy-1,3-benzoxazol-2(3H)-one. ResearchGate. [Link]

  • Houghtaling, M. A., et al. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Methoxybenzo[d]isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, rooted in the classical principles of isoxazole formation, and offers an in-depth analysis of the spectroscopic techniques required for its structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Benzisoxazole Scaffold

The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active compounds.[1] Its unique electronic and steric properties make it a versatile building block in the design of novel therapeutic agents. Functionalized benzisoxazoles have demonstrated a wide array of pharmacological activities, including antipsychotic, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2]

The introduction of a methoxy group at the 6-position of the benzisoxazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. The methoxy group can modulate lipophilicity, metabolic stability, and receptor-binding interactions, making this compound and its derivatives attractive targets for drug discovery programs.[3] This guide provides a detailed roadmap for the synthesis and comprehensive characterization of this important heterocyclic entity.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is efficiently achieved through a two-step process commencing from the commercially available 2-hydroxy-4-methoxybenzaldehyde. This strategy involves the initial formation of an oxime, followed by an intramolecular cyclization to yield the desired benzisoxazole ring system. This approach is favored for its operational simplicity and the use of readily accessible reagents.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Oximation cluster_1 Step 2: Intramolecular Cyclization (Dehydration) 2-hydroxy-4-methoxybenzaldehyde 2-Hydroxy-4-methoxybenzaldehyde Oxime 2-Hydroxy-4-methoxybenzaldehyde Oxime 2-hydroxy-4-methoxybenzaldehyde->Oxime Hydroxylamine HCl Hydroxylamine Hydrochloride Sodium Acetate Product This compound Oxime->Product Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Characterization_Workflow Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR FTIR FT-IR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation FTIR->Structural_Elucidation MS->Structural_Elucidation Purity_Assessment Purity Assessment (e.g., HPLC, Elemental Analysis) Final_Confirmation Final Confirmation of Identity and Purity Purity_Assessment->Final_Confirmation Structural_Elucidation->Purity_Assessment

Sources

6-Methoxybenzo[d]isoxazole molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Methoxybenzo[d]isoxazole: Molecular Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Foreword: The landscape of medicinal chemistry is perpetually evolving, driven by the pursuit of novel molecular scaffolds that offer therapeutic promise. Among these, heterocyclic compounds stand out for their structural diversity and wide range of biological activities. The benzisoxazole core, a fusion of a benzene ring and an isoxazole ring, is a "privileged scaffold" that has garnered significant attention in drug discovery. This guide provides a comprehensive technical overview of a specific derivative, this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical identity, synthesis, and burgeoning potential in medicinal chemistry, grounding our discussion in established scientific principles and methodologies.

Molecular Identity and Nomenclature

This compound, also known by its synonym 6-methoxy-1,2-benzisoxazole, is an aromatic heterocyclic compound. The nomenclature precisely describes its chemical architecture: a methoxy group (-OCH₃) is attached to the 6th position of the benzo[d]isoxazole core. The '[d]' indicates the fusion of the benzene ring to the 'd' face of the isoxazole ring.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-methoxy-1,2-benzisoxazole .[1] Its unique Chemical Abstracts Service (CAS) registry number is 39835-05-7 .[1][2]

The fundamental isoxazole ring is a five-membered heterocycle containing an oxygen and a nitrogen atom adjacent to each other.[3] This arrangement is crucial for its chemical properties and biological interactions.

Molecular Structure Visualization

The structural formula of this compound is C₈H₇NO₂.[1][2] The connectivity of the atoms is represented by the SMILES string: COC1=CC2=C(C=C1)C=NO2.[1]

Synthetic_Workflow cluster_0 Preparation of Precursor cluster_1 Cyclization (N-O Bond Formation) cluster_2 Purification Start Substituted 2-Hydroxybenzaldehyde Product1 o-Hydroxyaryl Oxime Start->Product1 Oximation Reagent1 Hydroxylamine (NH2OH) Reagent1->Product1 Product2 Substituted Benzo[d]isoxazole Product1->Product2 Intramolecular Cyclization Reagent2 Oxidizing Agent or Base Reagent2->Product2 Purification Column Chromatography Product2->Purification FinalProduct Pure Product Purification->FinalProduct Therapeutic_Potential cluster_applications Potential Therapeutic Areas center This compound Core Scaffold Antipsychotic Antipsychotic center->Antipsychotic Dopamine/Serotonin Receptor Modulation Anticancer Anticancer center->Anticancer Cell Cycle Regulation AntiInflammatory Anti-inflammatory center->AntiInflammatory Enzyme/Cytokine Inhibition Antimicrobial Antimicrobial center->Antimicrobial Bacterial/Fungal Inhibition Neuroprotective Neuroprotective center->Neuroprotective CNS Target Interaction Antifibrotic Antifibrotic center->Antifibrotic Fibrosis Pathway Interference

Caption: The diverse therapeutic potential of the benzisoxazole scaffold.

Exemplary Experimental Protocol: Synthesis of a 3-Aryl-1,2-benzisoxazole Derivative

This protocol is a representative example based on established methodologies for benzisoxazole synthesis and should be adapted and optimized for specific substrates and laboratory conditions.

Objective: To synthesize a 3-aryl-6-methoxybenzo[d]isoxazole via a triphenylphosphine-mediated Barbier-Grignard-type reaction.

Materials:

  • 2-Hydroxy-4-methoxybenzonitrile

  • Aryl bromide (e.g., bromobenzene)

  • Magnesium turnings

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Grignard Reagent Formation: Add a small amount of a solution of the aryl bromide in anhydrous THF to the magnesium turnings. If the reaction does not initiate, a small crystal of iodine or gentle warming may be required. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Coupling Reaction: To a separate flask containing a stirred solution of 2-hydroxy-4-methoxybenzonitrile and triphenylphosphine in anhydrous THF, add the freshly prepared Grignard reagent dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-aryl-6-methoxybenzo[d]isoxazole.

  • Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Self-Validation: The integrity of this protocol is maintained by the in-process monitoring via TLC and the final characterization of the product. The expected spectroscopic data for the purified compound should align with the proposed structure, thus validating the success of the synthesis.

Conclusion

This compound is a molecule of significant interest, built upon the privileged benzisoxazole scaffold. Its structure and physicochemical properties make it a valuable building block in the design of novel therapeutic agents. The synthetic routes to this and related compounds are well-established, allowing for extensive derivatization to explore structure-activity relationships. The broad spectrum of biological activities associated with the benzisoxazole core, from antipsychotic to anticancer effects, ensures that this compound and its analogues will remain a fertile ground for research and development in medicinal chemistry. This guide has provided a foundational understanding of its core attributes, serving as a catalyst for further scientific inquiry.

References

  • ResearchGate. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. [Link]

  • MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

  • National Center for Biotechnology Information. Isoxazole. PubChem Compound Summary for CID 9254. [Link]

  • Royal Society of Chemistry. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. [Link]

  • ResearchGate. RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Link]

  • National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Google P
  • Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • National Center for Biotechnology Information. Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

  • ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • ACS Publications. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

  • Organic Chemistry Portal. Synthesis of Benzisoxazoles. [Link]

  • National Center for Biotechnology Information. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. [Link]

  • Cheméo. Isoxazole (CAS 288-14-2) - Chemical & Physical Properties. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6-Methoxybenzo[d]isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for successful development. This technical guide provides a comprehensive overview of the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this guide synthesizes established principles and methodologies for characterizing similar heterocyclic compounds. It offers detailed experimental protocols for determining both kinetic and thermodynamic solubility, outlines a systematic approach to stability testing under various stress conditions, and proposes potential degradation pathways based on the known chemistry of the isoxazole ring. This document is intended to be a practical resource for researchers, enabling them to design and execute robust experiments to generate critical data for formulation development, analytical method validation, and overall drugability assessment.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a promising molecule from discovery to a viable drug candidate is fraught with challenges. Among the most critical hurdles are the inherent physicochemical properties of the compound, with solubility and stability being two of the most influential factors. Poor aqueous solubility can lead to low and erratic oral bioavailability, hindering the development of an effective oral dosage form. Similarly, chemical instability can result in the loss of potency, the formation of potentially toxic degradants, and a shortened shelf-life.

This compound, a member of the benzisoxazole class of compounds, possesses a scaffold that is present in a number of biologically active molecules. Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3]. Therefore, a detailed investigation into its solubility and stability is not merely a routine exercise but a foundational step in unlocking its therapeutic potential.

This guide provides a robust framework for the systematic evaluation of this compound's solubility and stability. It is structured to provide not just the "how" but also the "why" behind the experimental designs, empowering researchers to generate high-quality, reliable data.

Solubility Assessment: From Early Screening to Definitive Measurement

Solubility, the phenomenon of a solute dissolving in a solvent to yield a homogenous system, is a cornerstone of drug development. For this compound, understanding its solubility in various media—from aqueous buffers mimicking physiological conditions to organic solvents used in synthesis and formulation—is essential. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) when diluted into an aqueous buffer. It is a non-equilibrium measurement that is well-suited for the rapid screening of large numbers of compounds in the early stages of drug discovery[4][5]. While it may not represent the true equilibrium solubility, it provides a valuable early indication of potential solubility issues.

This protocol outlines a common method for assessing kinetic solubility using light scattering to detect precipitation.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microplate. Include a DMSO-only control.

  • Addition of Aqueous Buffer: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate at room temperature (25°C) for 2 hours with gentle shaking[6].

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the DMSO control indicates precipitation and thus, insolubility at that concentration. The highest concentration that does not show precipitation is reported as the kinetic solubility.

Thermodynamic Solubility: The Gold Standard for Preformulation

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is a more accurate and relevant measure for formulation development as it reflects the true solubility of the solid compound[7][8]. The shake-flask method is the most common technique for determining thermodynamic solubility.

This protocol describes the shake-flask method followed by quantification using High-Performance Liquid Chromatography with UV detection.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, propylene glycol). A visual excess of solid material should be present.

  • Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached[9]. To confirm equilibrium, samples can be taken at different time points (e.g., 24 and 48 hours) and analyzed; solubility should be consistent.

  • Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of this compound using a validated HPLC-UV method. A calibration curve of the compound in the same solvent should be used for accurate quantification.

Parameter Kinetic Solubility Thermodynamic Solubility
Starting Material DMSO stock solutionSolid compound
Measurement Type Non-equilibriumEquilibrium
Throughput HighLow
Application Early drug discovery screeningPreformulation and lead optimization
Typical Method Nephelometry, UV-VisShake-flask with HPLC-UV

Stability Assessment and Degradation Pathway Elucidation

A comprehensive understanding of a drug candidate's stability is mandated by regulatory agencies and is crucial for ensuring the safety and efficacy of the final drug product. Forced degradation, or stress testing, is a systematic process of exposing the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways[10][11][12].

Forced Degradation (Stress Testing) Protocol

The following protocol outlines a standard approach to stress testing for this compound. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradants from the parent compound.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize the solution before analysis. The isoxazole ring can be susceptible to base-catalyzed hydrolysis[13].

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. Also, prepare a solution of the compound in a suitable solvent and heat at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound and the solid compound to UV light (e.g., 254 nm) and visible light (in a photostability chamber) for a defined period, as per ICH Q1B guidelines. The isoxazole ring is known to be susceptible to photolytic cleavage[14][15][16][17].

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for developing a SIM.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation Initial Screening Initial Screening Optimization Optimization Initial Screening->Optimization Select best conditions Stress Samples Stress Samples Optimization->Stress Samples Apply optimized method Specificity Specificity Stress Samples->Specificity Analyze stressed samples Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for developing a stability-indicating HPLC method.

Proposed Degradation Pathways of this compound

Based on the known chemistry of the isoxazole ring, several degradation pathways can be postulated for this compound under stress conditions.

The isoxazole ring is susceptible to both acidic and basic hydrolysis. Under basic conditions, the ring can open to form a β-ketonitrile derivative. Acid-catalyzed hydrolysis can also lead to ring cleavage.

G This compound This compound Ring-Opened Intermediate Ring-Opened Intermediate This compound->Ring-Opened Intermediate Base/Acid Hydrolysis Further Degradation Products Further Degradation Products Ring-Opened Intermediate->Further Degradation Products

Caption: Proposed hydrolytic degradation pathway.

UV irradiation can cause cleavage of the weak N-O bond in the isoxazole ring, leading to the formation of various rearrangement and fragmentation products[17].

G This compound This compound Excited State Excited State This compound->Excited State UV Irradiation Rearrangement/Fragmentation Products Rearrangement/Fragmentation Products Excited State->Rearrangement/Fragmentation Products N-O Bond Cleavage

Caption: Proposed photolytic degradation pathway.

The benzo[d]isoxazole ring system may be susceptible to oxidation, potentially leading to the formation of hydroxylated or ring-opened products. The methoxy group could also be a site of oxidative attack.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic investigation of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available, the protocols and theoretical considerations presented here offer a robust starting point for any research and development program. By diligently applying these methodologies, researchers can generate the critical data necessary to assess the drugability of this compound, guide formulation development, and ensure the development of a safe and effective therapeutic agent. Future work should focus on the experimental execution of these studies and the detailed structural elucidation of any identified degradation products using techniques such as mass spectrometry and NMR.

References

  • Bari, S. B., et al. (2011). Isoxazoles.
  • Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
  • Reva, I., et al. (2011). The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene.
  • Higgins, J., et al. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. Sci-Hub.
  • Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA.
  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed.
  • Domainex. Thermodynamic Solubility Assay.
  • Kalgutkar, A. S., et al. (1998).
  • Evotec. Thermodynamic Solubility Assay.
  • AxisPharm. Kinetic Solubility Assays Protocol.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Wang, Y., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Wikipedia. Isoxazole.
  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
  • Unkown. (1966).
  • Kalgutkar, A. S., et al. (1998). pH and temperature stability of the isoxazole ring in leflunomide....
  • Boreen, A. L., et al. (2025). Photodegradation of sulfamethoxazole and photolysis active species in water under Uv-Vis light irradiation.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Ji, Y., et al. (2025). Photodegradation of sulfisoxazole during nitrite-sensitized photolysis.
  • Kalgutkar, A. S., et al. (1998). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
  • Singhvi, G., et al. (2012).
  • Kumar, V., et al. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Sharma, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • World Health Organization. (2018).
  • Bajaj, S., et al. (2003).
  • Inventiva Pharma.
  • Unknown. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Al-Ghorbani, M., et al. (2022).
  • Al-Ghorbani, M., et al. (2022).
  • S.L., J. M., & V.R., A. (2021).
  • Patel, D. A., et al. (2022). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis.
  • Lifshitz, A., & Wohlfeiler, D. (1992). Thermal decomposition of isoxazole: experimental and modeling study.
  • Unknown. (2023). A review of isoxazole biological activity and present synthetic techniques.
  • Unknown. (2024). Construction of Isoxazole ring: An Overview.
  • Patel, D. A., et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen.
  • Li, Y., et al. (2022).
  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.

Sources

An In-Depth Technical Guide to the Spectral Characteristics of 6-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectral data for 6-methoxybenzo[d]isoxazole (CAS No. 39835-05-7), a key heterocyclic compound with applications in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a robust, predictive interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and electronic properties of this molecule.

Introduction to this compound

This compound, also known as 6-methoxy-1,2-benzisoxazole, belongs to the benzisoxazole class of heterocyclic compounds. Its structure, featuring a benzene ring fused to an isoxazole ring with a methoxy substituent, imparts specific physicochemical properties that are of interest in the development of novel bioactive molecules. The molecular formula of this compound is C₈H₇NO₂, and it has a molecular weight of 149.15 g/mol [1]. Accurate spectral characterization is paramount for confirming its identity, purity, and for elucidating its role in various chemical reactions and biological interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Based on the analysis of structurally similar compounds, the following ¹H and ¹³C NMR spectra are predicted for this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-donating methoxy group and the anisotropic effects of the fused ring system.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityAssignment
~8.5 - 8.7sH-3
~7.5 - 7.7dH-4
~7.0 - 7.2ddH-5
~6.8 - 7.0dH-7
~3.9s-OCH₃

Interpretation:

  • H-3: The proton at position 3 of the isoxazole ring is expected to be the most deshielded aromatic proton due to its proximity to the electronegative oxygen and nitrogen atoms, resulting in a singlet in the downfield region.

  • Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring will exhibit a splitting pattern characteristic of a substituted benzene ring. H-4 is expected to be a doublet, coupled to H-5. H-5 will likely appear as a doublet of doublets, coupled to both H-4 and H-7. H-7, being ortho to the electron-donating methoxy group, is expected to be the most shielded of the aromatic protons and will appear as a doublet.

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet at approximately 3.9 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are presented below.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~165C-7a
~160C-6
~155C-3
~120C-3a
~118C-4
~115C-5
~95C-7
~56-OCH₃

Interpretation:

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents. The carbons of the isoxazole ring (C-3, C-3a, and C-7a) and the oxygen- and nitrogen-bearing carbons of the benzene ring (C-6 and C-7a) are expected to be in the downfield region. The methoxy carbon will appear as a distinct signal in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the aromatic C-H, C=C, C-O, and N-O bonds.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch (-OCH₃)
~1620 - 1600StrongAromatic C=C stretch
~1580 - 1560StrongC=N stretch (isoxazole ring)
~1480 - 1450MediumAromatic C=C stretch
~1250 - 1200StrongAsymmetric C-O-C stretch (aryl ether)
~1050 - 1000StrongSymmetric C-O-C stretch (aryl ether)
~950 - 900MediumN-O stretch (isoxazole ring)

Interpretation:

The IR spectrum will be dominated by strong absorptions corresponding to the aromatic ring and the methoxy group. The presence of the isoxazole ring will be confirmed by the characteristic C=N and N-O stretching vibrations. Analysis of IR spectra of related benzothiazole derivatives suggests that the aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹[2].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z of 149.

Predicted Fragmentation Pattern:

The fragmentation of this compound is expected to proceed through several characteristic pathways:

  • Loss of CO: A common fragmentation pathway for isoxazoles involves the loss of a molecule of carbon monoxide, leading to the formation of a radical cation.

  • Loss of a methyl radical: The methoxy group can undergo cleavage to lose a methyl radical (•CH₃), resulting in a fragment ion at m/z 134.

  • Loss of formaldehyde: A rearrangement reaction could lead to the loss of formaldehyde (CH₂O) from the methoxy group, producing a fragment ion at m/z 119.

Diagram of Predicted Fragmentation Pathways:

G M [C₈H₇NO₂]⁺˙ m/z = 149 F1 [C₇H₄NO₂]⁺ m/z = 134 M->F1 - •CH₃ F2 [C₇H₅NO]⁺˙ m/z = 119 M->F2 - CH₂O F3 [C₇H₇N]⁺˙ m/z = 105 M->F3 - CO₂

Caption: Predicted mass fragmentation of this compound.

Ultraviolet (UV) Spectroscopy

UV spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of this compound in ether shows absorption maxima at 219 nm, 251 nm, 283 nm, and 291 nm. These absorptions are attributed to the π → π* transitions within the fused aromatic system.

Experimental Protocols

To obtain high-quality spectral data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width of approximately 10-12 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Use a spectral width of approximately 200-220 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: Use a mass spectrometer with sufficient resolution to determine the accurate mass of the molecular ion and its fragments.

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The presented data and interpretations, based on established spectroscopic principles and analysis of related compounds, serve as a valuable resource for the identification and characterization of this important heterocyclic molecule. It is anticipated that this guide will facilitate further research and development in the fields where this compound and its derivatives play a crucial role.

References

  • CASEY, KEMP, PAUL, AND Cox The Physical Organic Chemistry of Benzisoxazoles. I. The Mechanism of the Base-Catalyzed Decompositio. (n.d.). ElectronicsAndBooks. Retrieved January 22, 2026, from [Link]

  • Kumbhare, R. M., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Advances, 4(100), 57235-57247.
  • MDPI. (2020). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved January 22, 2026, from [Link]

  • NIST. (n.d.). 1,2-Benzisoxazole. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • Open Research Oklahoma. (n.d.). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 6-Methoxy-1,2-benzoxazole. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved January 22, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to 6-Methoxybenzo[d]isoxazole: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methoxybenzo[d]isoxazole, a heterocyclic compound that has garnered interest within the scientific community. The document delves into the historical context of its discovery, detailed synthetic methodologies, thorough characterization, and its emerging significance in medicinal chemistry. By synthesizing foundational knowledge with contemporary research, this guide serves as an essential resource for professionals engaged in drug discovery and development, offering insights into the compound's synthesis, properties, and therapeutic potential.

Introduction: The Significance of the Benzisoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its fusion with a benzene ring to form benzisoxazole creates a stable aromatic system that is a core component of numerous biologically active compounds.[2] The benzisoxazole moiety is present in a variety of pharmaceutical agents, including antipsychotics like risperidone and the anticonvulsant zonisamide, highlighting the therapeutic importance of this structural motif.[2][3]

This compound, with its methoxy substitution on the benzene ring, represents a specific analogue within this important class of compounds. The introduction of the methoxy group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide will provide a detailed exploration of this specific compound, from its earliest synthesis to its current applications.

Discovery and Historical Context

The exploration of the benzisoxazole ring system dates back to the early 20th century. While a definitive "discovery" of this compound as a singular event is not prominently documented in readily available literature, its synthesis falls within the broader historical development of isoxazole chemistry. Early pioneers in this field laid the groundwork for the synthesis of a wide array of substituted benzisoxazoles.

A significant early contribution to the synthesis of related structures was made by Passerini and Gandini in 1931, as documented in the Gazzetta Chimica Italiana. Their work on isoxazole derivatives provided foundational methods that could be adapted for the preparation of various substituted benzisoxazoles, including the 6-methoxy variant. The historical synthesis of such compounds was often achieved through the cyclization of appropriately substituted ortho-hydroxyaryl oximes, a strategy that remains relevant today.

Synthesis of this compound

The most direct and common laboratory synthesis of this compound proceeds via a two-step sequence starting from the commercially available 2-hydroxy-4-methoxybenzaldehyde.[4][5] This method involves the formation of an oxime intermediate, followed by a cyclization reaction to yield the final benzisoxazole ring.

Synthetic Pathway

The overall synthetic scheme can be visualized as follows:

Synthesis of this compound start 2-Hydroxy-4-methoxybenzaldehyde oxime 2-Hydroxy-4-methoxybenzaldehyde oxime start->oxime Hydroxylamine (Step 1: Oximation) final This compound oxime->final Dehydrating Agent (Step 2: Cyclization)

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-4-methoxybenzaldehyde oxime

This step involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with hydroxylamine.

  • Materials:

    • 2-hydroxy-4-methoxybenzaldehyde

    • Hydroxylamine hydrochloride

    • Sodium acetate (or other suitable base)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve 2-hydroxy-4-methoxybenzaldehyde in ethanol in a round-bottom flask.

    • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

    • Add the hydroxylamine solution to the aldehyde solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is typically poured into cold water to precipitate the oxime.

    • The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent such as ethanol/water may be performed for purification.

Causality Behind Experimental Choices: The use of a base like sodium acetate is crucial to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, which allows the free hydroxylamine to react with the aldehyde. Ethanol serves as a good solvent for the starting aldehyde, while the addition of water at the end facilitates the precipitation of the more nonpolar oxime product.

Step 2: Cyclization to this compound

The second step involves the intramolecular cyclization of the oxime intermediate to form the benzisoxazole ring. This is typically achieved through dehydration.

  • Materials:

    • 2-Hydroxy-4-methoxybenzaldehyde oxime

    • A dehydrating agent (e.g., acetic anhydride, polyphosphoric acid, or a milder reagent like N,N'-dicyclohexylcarbodiimide (DCC))

    • A suitable solvent (depending on the dehydrating agent)

  • Procedure (using Acetic Anhydride):

    • Suspend or dissolve the 2-hydroxy-4-methoxybenzaldehyde oxime in acetic anhydride.

    • Heat the mixture under reflux for a specified period. TLC can be used to monitor the disappearance of the starting material.

    • After cooling, the reaction mixture is carefully poured into ice water to quench the excess acetic anhydride and precipitate the product.

    • The crude product is collected by filtration, washed thoroughly with water, and then a dilute sodium bicarbonate solution to remove any acetic acid, followed by a final water wash.

    • The product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: Acetic anhydride serves as both a dehydrating agent and a solvent in this procedure. The heat provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration. The workup with water and sodium bicarbonate is essential to remove the reagents and byproducts, leading to a purer final product.

Physicochemical and Spectroscopic Characterization

The identity and purity of this compound are confirmed through various analytical techniques.

PropertyValue
CAS Number 39835-05-7[6]
Molecular Formula C₈H₇NO₂[6]
Molecular Weight 149.15 g/mol [6]
Appearance Off-white to pale yellow solid
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will appear as a series of doublets and a singlet in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy protons will be a sharp singlet at around δ 3.8-4.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display eight distinct signals. The carbon of the methoxy group will appear around δ 55-60 ppm. The aromatic and heterocyclic carbons will resonate in the region of δ 100-165 ppm.

  • IR (Infrared) Spectroscopy: Key absorption bands would include C-H stretching for the aromatic and methyl groups, C=N and C=C stretching vibrations characteristic of the heterocyclic and aromatic rings, and C-O stretching for the ether linkage.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) at m/z = 149, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the isoxazole ring.

Biological Activities and Therapeutic Potential

While specific biological studies on this compound are not extensively documented, the broader class of benzisoxazole derivatives has shown a wide range of pharmacological activities.[3] These include anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[9][10]

Derivatives of 6-methoxy-benzisoxazole have been investigated for their potential as anticancer agents. For instance, isoxazole derivatives of a compound containing a 6-methoxybenzo[d]thiazole moiety (structurally related to the benzisoxazole) have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[11][12] These effects are often mediated through the activation of key signaling pathways, such as the p53 tumor suppressor pathway.[11]

The potential mechanism of action for the anticancer effects of some isoxazole derivatives involves the inhibition of histone deacetylases (HDACs), leading to changes in gene expression that can induce apoptosis and inhibit tumor growth.[13]

Signaling Pathway Diagram

The following diagram illustrates a potential mechanism of action for benzisoxazole derivatives in cancer, based on published research on related compounds.

Anticancer Mechanism 6-Methoxybenzo[d]isoxazole_Derivative Benzisoxazole Derivative HDAC_Inhibition HDAC Inhibition 6-Methoxybenzo[d]isoxazole_Derivative->HDAC_Inhibition Histone_Acetylation Increased Histone Acetylation HDAC_Inhibition->Histone_Acetylation Tubulin_Acetylation Increased Tubulin Acetylation HDAC_Inhibition->Tubulin_Acetylation p21_Expression Increased p21 Expression Histone_Acetylation->p21_Expression Cell_Cycle_Arrest Cell Cycle Arrest p21_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Tubulin_Acetylation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential anticancer mechanism of benzisoxazole derivatives.

Future Perspectives and Conclusion

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The foundational knowledge of its synthesis and chemical properties is crucial for the rational design of novel drug candidates. Future research should focus on a more detailed biological evaluation of this specific compound to elucidate its unique pharmacological profile. Further exploration of its derivatives could lead to the discovery of new therapeutic agents for a variety of diseases, particularly in the area of oncology.

This technical guide has provided a comprehensive overview of the discovery, synthesis, characterization, and potential applications of this compound. By consolidating historical context with modern synthetic and analytical techniques, this document aims to be a valuable resource for researchers and professionals in the field of drug development.

References

  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra.
  • ChemicalBook. (n.d.). 6-METHOXY-2-METHYLBENZOTHIAZOLE(2941-72-2) 1H NMR spectrum.
  • Dadmal, T. L., Devi, T. A., Kumar, D., & Kumbhare, R. M. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Advances, 4(100), 57288-57299.
  • ChemScene. (n.d.). 39835-05-7 | this compound.
  • Wikipedia. (n.d.). Benzisoxazole.
  • Kumbhare, R. M., Dadmal, T. L., Devi, T. A., Kumar, D., & Kosurkar, U. B. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways.
  • Patel, R. J., & Patel, N. C. (2024). Potential activities of isoxazole derivatives. World Journal of Advanced Research and Reviews, 22(2), 1957-1964.
  • Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 57(2), 133-154.
  • Kumar, P., & Kumar, R. (2024). Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 29(15), 3489.
  • Ross, B. P., & Tauk, L. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
  • Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde.
  • Kumar, M., & Parjapat, M. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(12-S), 1-10.
  • ChemScene. (n.d.). 28691-48-7 | this compound-3-carboxylic acid.
  • ChemicalBook. (n.d.). 2-hydroxy-6-(methoxymethoxy)benzaldehyde synthesis.
  • Rathi, S. S., Kumar, S., & Sharma, A. (2021). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
  • Basappa, S., Murthy, K. N. S., Kumar, K. S. S., Prabhuswamy, M., Sugahara, K., & Rangappa, K. S. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(18), 6157-6165.
  • PubChem. (n.d.). Isoxazole.
  • ChemScene. (n.d.). 39835-05-7 | this compound.
  • Reddy, T. S., & Kumar, K. A. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 11(41), 25484-25501.
  • Gayathri, D., Jeyam, M., Raaman, N., Velmurugan, D., & Ravikumar, K. (2006). 6-Methoxy-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5950-o5952.
  • Wikipedia. (n.d.). Isoxazole.
  • Saeed, B. A. (2009). C-13 NMR spectra of some Isoxazolidine. National Journal of Chemistry, 34, 203-207.
  • Smith, J. A., Le, G., Jones, E. D., & Deadman, J. (2010). Microwave-promoted Synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future Medicinal Chemistry, 2(2), 215-224.
  • Brown, D. G., & Boström, J. (2016). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 12, 946-988.
  • Al-Juboori, A. M. H. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1837-1843.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde.
  • Gemo, A. D., et al. (2021). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 23(15), 5961-5965.
  • Osman, S. M., et al. (2018). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1147-1158.
  • Google Patents. (n.d.). Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
  • Kulkarni, V. M., & Hosangadi, B. D. (1983). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 22(1), 44-46.
  • HathiTrust Digital Library. (n.d.). Gazzetta chimica Italiana.
  • Ohashi, M., Iio, H., & Nakata, H. (1973). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 7(5), 551-558.
  • Google Patents. (n.d.). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Ndzeli, L. B., et al. (2021). CONVENIENT CONVERSIONOF2-HYDROXY-4-METHOXYBENZALDEHYDE FROM THE ESSENTIAL OIL OF MONDIAWHITEI(HOOK. F.) SKEELS INTO 2,4-DINITROPHENYLHYDRAZONE: ACID-CATALYZED NUCLEOPHILIC ADDITION REACTION AND UV-VISIBLE SPECTROPHOTOMETRIC ANALYSIS. Journal of Drug Delivery and Therapeutics, 11(4-S), 118-123.

Sources

The Strategic deployment of 6-Methoxybenzo[d]isoxazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzisoxazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The benzisoxazole scaffold is a prominent member of this elite group.[1] This bicyclic heterocycle, consisting of a benzene ring fused to an isoxazole ring, serves as the core of numerous biologically active compounds.[2] Its prevalence in drug discovery is not coincidental; the benzisoxazole moiety offers a favorable combination of physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[1] The applications of benzisoxazole derivatives are extensive, spanning antipsychotics, anticancer agents, antimicrobials, anti-inflammatory agents, and anticonvulsants.[1][3] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile. Among these, substitution at the 6-position of the benzene ring has proven to be particularly impactful. This guide will provide an in-depth technical exploration of 6-methoxybenzo[d]isoxazole, a key analogue whose unique electronic and steric properties have carved a significant niche in the rational design of novel therapeutics.

The Influence of the 6-Methoxy Group: A Subtle yet Powerful Modulator

The introduction of a methoxy (-OCH3) group at the 6-position of the benzisoxazole ring imparts a distinct set of properties that medicinal chemists can strategically leverage. The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. This dual nature can influence the molecule's overall electron density, dipole moment, and hydrogen-bonding capacity.

The presence of the 6-methoxy group has been shown to enhance the antioxidant activity of benzisoxazole derivatives.[1] Furthermore, in the context of anticancer agents, substitutions on the benzisoxazole ring, including methoxy groups, have been identified as crucial for their cytotoxic effects.[1] For instance, benzisoxazole derivatives bearing a methoxy-substituted aryl moiety have demonstrated potent antiglycation and anti-urease activities.[1] This underscores the importance of the 6-methoxy substituent in modulating the biological activity of the parent scaffold, making this compound a valuable starting material and a key structural motif in drug development.

Synthesis of this compound: A Practical Protocol

The synthesis of the this compound core can be efficiently achieved from commercially available starting materials. A common and reliable method involves the reaction of an appropriately substituted salicylaldehyde with hydroxylamine-O-sulfonic acid.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde

  • Hydroxylamine-O-sulfonic acid

  • Sodium hydroxide (NaOH)

  • Water (H2O)

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-4-methoxybenzaldehyde in an aqueous solution of sodium hydroxide (2.0 equivalents in water). Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Addition of Hydroxylamine-O-sulfonic Acid: To the stirred solution, add a solution of hydroxylamine-O-sulfonic acid (1.1 equivalents in water) dropwise over a period of 30 minutes. The reaction is exothermic, so maintain the temperature between 20-25°C using a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

This straightforward synthesis provides a reliable route to the this compound core, which can then be further functionalized to generate a library of derivatives for biological screening.

This compound as a Versatile Intermediate in Drug Synthesis

While this compound itself may not be the final active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of more complex drug molecules. Its isoxazole ring can be a stable platform for the attachment of various side chains, often at the 3-position, which can interact with specific biological targets.

A prime example of the utility of the related benzisoxazole scaffold is in the synthesis of the atypical antipsychotic drug risperidone and its active metabolite, paliperidone.[4] Although these drugs contain a 6-fluoro substitution, the synthetic principles are directly applicable to 6-methoxy analogues. The synthesis typically involves the N-alkylation of a piperidine ring with a side chain attached to the 3-position of the benzisoxazole core.

Below is a generalized workflow illustrating how this compound can be utilized as a key intermediate.

G cluster_synthesis Synthesis of Core cluster_functionalization Functionalization cluster_coupling Coupling to Bioactive Moiety Start 2-Hydroxy-4- methoxybenzaldehyde Synth Cyclization with Hydroxylamine-O-sulfonic acid Start->Synth Base-catalyzed reaction Core This compound Synth->Core Func Introduction of a leaving group at the 3-position Core->Func Intermediate 3-Substituted-6-methoxy- benzo[d]isoxazole Func->Intermediate Coupling N-Alkylation or other coupling reaction Intermediate->Coupling Final Final Drug Candidate Coupling->Final Bioactive Bioactive Moiety (e.g., substituted piperidine) Bioactive->Coupling

Caption: Generalized workflow for the use of this compound as a synthetic intermediate.

Therapeutic Applications and Structure-Activity Relationships

The this compound scaffold and its derivatives have been explored in a variety of therapeutic areas. The following sections will delve into some of these applications, highlighting the structure-activity relationships (SAR) where the 6-methoxy group plays a significant role.

Anticancer Activity

Derivatives of benzisoxazole have shown promise as anticancer agents.[1] For instance, a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[5][6] While not a direct derivative of this compound, this example showcases the favorable contribution of a methoxy group within a related heterocyclic system in the context of anticancer drug design. The methoxy group can influence the molecule's ability to interact with key enzymes or receptors involved in cancer cell proliferation.

Compound ClassCancer Cell LineIC50 (µM)Reference
Isoxazole-benzothiazole hybridsColo2055.04–13[5]
Benzisoxazole-allyl derivativesHT-29 (Colon)-[1]
Antimicrobial and Antioxidant Properties

Research has shown that benzisoxazole derivatives bearing methyl and methoxy substituents exhibit prominent antioxidant activity.[1] This is likely due to the ability of the methoxy group to donate electrons, which can help in scavenging free radicals. In terms of antimicrobial activity, while the parent benzisoxazole scaffold is a good starting point, the nature and position of substituents are critical for potency and spectrum of activity.

Anticonvulsant Activity

The benzisoxazole ring is a core component of the anticonvulsant drug zonisamide.[1] Studies on other 3-substituted-1,2-benzisoxazole derivatives have revealed that substitutions on the benzene ring significantly affect their anticonvulsant properties. For example, the introduction of a halogen atom at the 5-position was found to increase both activity and neurotoxicity.[7] While specific data on the 6-methoxy substitution in this context is less prevalent in the provided search results, it represents a viable avenue for further investigation to modulate the therapeutic index of new anticonvulsant candidates.

Conclusion and Future Perspectives

This compound stands out as a strategically important molecule in medicinal chemistry. Its straightforward synthesis and the influential nature of the 6-methoxy group make it a valuable building block for the creation of diverse compound libraries. The demonstrated impact of the methoxy substituent on antioxidant, anticancer, and other biological activities highlights its role in the fine-tuning of a drug candidate's pharmacological profile.

Future research should continue to explore the synthesis of novel derivatives of this compound and evaluate their efficacy against a wider range of biological targets. The development of more efficient and greener synthetic methodologies will further enhance the utility of this versatile scaffold. As our understanding of disease pathways becomes more sophisticated, the rational design of new therapeutics based on privileged structures like this compound will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial. (2014, October 23). Semantic Scholar.
  • Benzisoxazole. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link].

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. (2025, August 6).
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link].

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link].

  • Synthesis of Benzisoxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link].

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Z-Ul-Haq. (2025, February 20). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). Repozytorium UR.
  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. (n.d.). PubMed. Retrieved January 22, 2026, from [Link].

  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives. (n.d.). Oulu University Library. Retrieved January 22, 2026, from [Link].

  • Synthesis, characterization and biological activity of isoxazole derivatives. (2025, November 23).
  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
  • Benzisoxazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link].

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025, January 10).
  • Villalobos, A., Blake, J. F., Biggers, C. K., Butler, T. W., Chapin, D. S., Chen, Y. L., Ives, J. L., Jones, S. B., & Liston, D. R. (n.d.). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. ACS Publications. Retrieved January 22, 2026, from [Link].

  • Synthesis of benzoxazole derivatives as interleukin-6 antagonists. (2017, June 15). PubMed. Retrieved January 22, 2026, from [Link].

  • Shivaprasad, C. M., Jagadish, S., Swaroop, T. R., Mohan, C. D., Roopashree, R., Kumar, K. S. S., & Rangappa, K. S. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry.
  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011, April 18). Beilstein Journals.
  • Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. (2025, August 9).

Sources

A Theoretical Deep Dive into 6-Methoxybenzo[d]isoxazole: A Computational Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical examination of 6-methoxybenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the core computational methodologies and theoretical frameworks essential for elucidating the molecule's electronic, structural, and potential pharmacological properties. By synthesizing established theoretical principles with practical applications, this guide serves as a roadmap for in-silico investigation and rational drug design.

Introduction to this compound: A Scaffold of Interest

This compound belongs to the benzisoxazole class of compounds, which are bicyclic aromatic heterocycles. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, known to be a core component in a variety of pharmacologically active compounds.[1][2][3][4][5] The incorporation of a methoxy group at the 6th position of the benzo-fused ring can significantly influence the molecule's physicochemical properties, such as its lipophilicity and electronic distribution, thereby modulating its biological activity.

While extensive theoretical studies specifically on this compound are not widely published, the broader isoxazole and benzisoxazole families have been the subject of numerous computational investigations. These studies have paved the way for a predictive understanding of their behavior and interaction with biological targets.[6][7][8] This guide will extrapolate from these established methodologies to provide a focused theoretical perspective on the title compound.

Fundamental Physicochemical and Computational Parameters

A foundational step in the theoretical analysis of any molecule is the determination of its basic physicochemical properties. These parameters provide a preliminary assessment of the molecule's drug-likeness and potential pharmacokinetic profile.

ParameterValueSource
Molecular FormulaC₈H₇NO₂[9]
Molecular Weight149.15 g/mol [9]
Topological Polar Surface Area (TPSA)35.26 Ų[9]
LogP (octanol-water partition coefficient)1.8364[9]
Hydrogen Bond Acceptors3[9]
Hydrogen Bond Donors0[9]
Rotatable Bonds1[9]

These values suggest that this compound possesses good membrane permeability and oral bioavailability, making it an attractive starting point for drug design.

Quantum Chemical Calculations: Unveiling Electronic and Structural Properties

Quantum chemical calculations are indispensable for a deep understanding of a molecule's intrinsic properties at the atomic and electronic levels. Density Functional Theory (DFT) is a widely used method for studying isoxazole derivatives due to its balance of accuracy and computational cost.[6][7][8][10][11]

Geometric Optimization and Structural Parameters

The first step in any quantum chemical study is the geometry optimization of the molecule to find its most stable conformation. Using a functional such as B3LYP with a basis set like 6-311+G(d,p) provides reliable geometric parameters.[6][10] The optimized structure would reveal key bond lengths and angles, which can be compared with experimental data if available, or with data from similar crystal structures.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability.[8] For isoxazole derivatives, these orbitals are typically distributed across the aromatic system. The methoxy group, being an electron-donating group, is expected to raise the energy of the HOMO, potentially influencing the molecule's reactivity and interaction with biological targets.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface.[6] It identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen and nitrogen atoms of the isoxazole ring, as well as the oxygen of the methoxy group, are expected to be regions of negative potential, making them likely sites for hydrogen bonding and other electrostatic interactions with receptor binding pockets.

Experimental Protocol: DFT Calculations

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP or ωB97X-D.

  • Basis Set: 6-311+G(d,p) or a larger basis set for higher accuracy.

  • Calculation Types:

    • Geometry Optimization: To find the minimum energy structure.

    • Frequency Analysis: To confirm the optimized structure is a true minimum (no imaginary frequencies).

    • Single Point Energy: To calculate electronic properties like HOMO-LUMO energies and generate the MEP map.

  • Solvation Model: An implicit solvation model like the Polarizable Continuum Model (PCM) can be used to simulate a solvent environment (e.g., water or DMSO).

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[12][13] This method is instrumental in identifying potential biological targets and understanding the key interactions that drive binding affinity. For this compound, docking studies could be performed against various enzymes or receptors implicated in diseases where isoxazole derivatives have shown promise, such as cancer and inflammatory disorders.[5][14][15]

Experimental Protocol: Molecular Docking

  • Software: AutoDock, Glide, GOLD, or similar docking software.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states.

    • Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization using a force field like MMFF94.

    • Assign appropriate charges.

  • Docking Simulation:

    • Run the docking algorithm to generate multiple binding poses.

    • Score the poses based on the software's scoring function.

  • Analysis:

    • Analyze the top-scoring poses to identify key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with the receptor's amino acid residues.

Molecular_Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Obtain Receptor Structure (PDB) PrepReceptor Prepare Receptor (Add H, Remove Water) PDB->PrepReceptor BindingSite Define Binding Site PrepReceptor->BindingSite Docking Perform Docking Simulation BindingSite->Docking Ligand3D Generate 3D Ligand Structure EnergyMin Energy Minimization Ligand3D->EnergyMin EnergyMin->Docking Analysis Analyze Binding Poses and Interactions Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[15] While a QSAR study requires a dataset of multiple analogues with measured biological activities, the theoretical descriptors for this compound would be a crucial data point in such an analysis. These descriptors can be constitutional, topological, electrostatic, or quantum chemical in nature.

QSAR_Methodology Data Dataset of Analogues with Biological Activity Descriptors Calculate Molecular Descriptors Data->Descriptors Model Develop QSAR Model (e.g., MLR, PLS) Descriptors->Model Validation Model Validation (Internal & External) Model->Validation Prediction Predict Activity of New Compounds Validation->Prediction Validated Model

Sources

The Strategic Role of 6-Methoxybenzo[d]isoxazole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds. Among its derivatives, 6-methoxybenzo[d]isoxazole and its close analogs serve as critical starting materials and core structures for a range of therapeutics, most notably in the realm of central nervous system disorders. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and strategic application of the this compound core in drug discovery. We will delve into the synthetic routes to this key intermediate, its functionalization into advanced drug candidates, and the structure-activity relationships that govern its biological effects, with a particular focus on its application in the synthesis of antipsychotic and anticonvulsant agents.

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, with nitrogen- and oxygen-containing ring systems being particularly prominent due to their ability to interact with biological targets.[1] The 1,2-benzisoxazole ring system, a fusion of a benzene and an isoxazole ring, has garnered significant attention for its remarkable versatility and presence in numerous marketed drugs.[2] This scaffold is a key component in drugs such as the anticonvulsant Zonisamide and the atypical antipsychotic Risperidone, highlighting its therapeutic importance.[1]

The substitution pattern on the benzene ring plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of these drugs. The 6-position, in particular, is a key site for modification. While the highly successful drug Risperidone features a 6-fluoro substituent, the 6-methoxy analogue represents a bioisosteric equivalent with significant potential for fine-tuning drug properties. This guide will focus on the this compound core, using the well-documented chemistry of its 6-fluoro counterpart as a pertinent and illustrative example of its synthetic utility.

Synthesis of the this compound Core

The construction of the this compound core can be achieved through several synthetic strategies, primarily involving the formation of the isoxazole ring onto a pre-existing substituted benzene ring. A common and effective method is the cyclization of an appropriately substituted o-hydroxyaryl oxime.

A plausible and efficient synthetic route starting from commercially available 4-methoxy-2-hydroxyacetophenone is outlined below.

Proposed Synthetic Workflow for this compound

Synthesis_Workflow start 4-Methoxy-2-hydroxyacetophenone step1 Oximation (Hydroxylamine HCl, Base) start->step1 intermediate1 4-Methoxy-2-hydroxyacetophenone oxime step1->intermediate1 step2 Cyclization (e.g., Dehydrating agent or Oxidative Cyclization) intermediate1->step2 product 6-Methoxy-3-methylbenzo[d]isoxazole step2->product

Caption: Proposed synthesis of the 6-methoxy-3-methylbenzo[d]isoxazole core.

Experimental Protocol: Synthesis of 6-Methoxy-3-methylbenzo[d]isoxazole

Step 1: Oximation of 4-Methoxy-2-hydroxyacetophenone

  • To a solution of 4-methoxy-2-hydroxyacetophenone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or pyridine (1.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-methoxy-2-hydroxyacetophenone oxime.

Step 2: Cyclization to 6-Methoxy-3-methylbenzo[d]isoxazole

This step can be performed via several methods, including dehydration or oxidative cyclization.

  • Method A: Dehydration

    • Treat the oxime from Step 1 with a dehydrating agent such as polyphosphoric acid (PPA) or acetic anhydride.

    • Heat the mixture, carefully controlling the temperature, until the reaction is complete as indicated by TLC.

    • Work-up involves neutralization and extraction with an organic solvent, followed by purification by column chromatography.

  • Method B: Oxidative Cyclization

    • Alternatively, oxidative cyclization can be employed using reagents like diacetoxyiodobenzene (DIB) or other hypervalent iodine reagents.

    • This reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.

    • Purification is generally achieved through column chromatography.

Chemical Reactivity and Functionalization

The this compound core is a versatile starting material for further elaboration into complex drug molecules. The key points of reactivity are the 3-position of the isoxazole ring and the potential for ring-opening reactions.

Functionalization at the 3-Position

Many drugs derived from this scaffold, such as Zonisamide, feature a functionalized methyl group at the 3-position. This can be achieved through bromination of a 3-methyl substituted benzisoxazole followed by nucleophilic substitution.

Functionalization_Workflow start 6-Methoxy-3-methyl- benzo[d]isoxazole step1 Benzylic Bromination (NBS, AIBN) start->step1 intermediate1 3-(Bromomethyl)-6- methoxybenzo[d]isoxazole step1->intermediate1 step2 Nucleophilic Substitution (e.g., Na2SO3 then SOCl2, NH3 for Zonisamide analog) intermediate1->step2 product 6-Methoxy-Zonisamide Analog step2->product

Caption: General workflow for functionalization at the 3-position.

Experimental Protocol: Synthesis of 3-(Bromomethyl)-6-methoxybenzo[d]isoxazole

  • Dissolve 6-methoxy-3-methylbenzo[d]isoxazole (1 equivalent) in a suitable solvent like carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN) (catalytic amount).

  • Reflux the mixture under inert atmosphere, monitoring by TLC.

  • After completion, cool the reaction, filter off the succinimide, and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-(bromomethyl)-6-methoxybenzo[d]isoxazole.

This brominated intermediate is a key building block for introducing various side chains, as demonstrated in the synthesis of Zonisamide and its analogs.[3]

Isoxazole Ring-Opening Reactions

The N-O bond in the isoxazole ring is susceptible to cleavage under reductive conditions, providing access to β-amino enones. This transformation offers a pathway to different classes of compounds and is a valuable tool in scaffold hopping and library synthesis.

Reductive Ring Opening:

  • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere can cleave the N-O bond to yield a β-amino enone.[4]

  • Chemical Reduction: Reagents like molybdenum hexacarbonyl (Mo(CO)6) in the presence of water can also effect this transformation.[5]

This ring-opening provides a strategic entry point to synthesize other heterocyclic systems, such as pyrazoles, by subsequent condensation reactions.

Application in Drug Discovery: Case Studies

The utility of the 6-substituted benzo[d]isoxazole core is best illustrated through its application in the synthesis of major pharmaceutical drugs.

Risperidone: An Atypical Antipsychotic

Risperidone is a widely used antipsychotic agent for treating schizophrenia and bipolar disorder.[6] Its chemical structure is 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[7] The synthesis of Risperidone hinges on the coupling of a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride intermediate with a second heterocyclic moiety.[6]

The synthesis of the key 6-fluoro-benzisoxazole intermediate is analogous to the synthesis of the 6-methoxy variant, starting from 2,4-difluorobenzoylacetonitrile or a similar precursor. The subsequent alkylation reaction demonstrates the utility of this scaffold as a foundational element for building more complex molecules.

Risperidone_Synthesis intermediate1 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole HCl step N-Alkylation (Base, Solvent) intermediate1->step intermediate2 3-(2-Chloroethyl)-2-methyl-6,7,8,9- tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one intermediate2->step product Risperidone step->product

Sources

Methodological & Application

Synthesis and Evaluation of 6-Methoxybenzo[d]isoxazole Derivatives as Potent Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Benzisoxazole Scaffold

The benzo[d]isoxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its derivatives have garnered significant attention for a wide spectrum of therapeutic applications, including antipsychotic, anti-inflammatory, and antimicrobial activities.[3] Notably, in the field of oncology, benzisoxazole-containing molecules have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines.[1][4] These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), inhibition of key enzymes crucial for cancer cell proliferation, and modulation of critical signaling pathways.[2][5][6]

The 6-methoxy substitution on the benzo[d]isoxazole ring is of particular interest as the methoxy group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. It can affect metabolic stability, receptor binding affinity, and cellular uptake, potentially enhancing the therapeutic index of the parent compound.[7] This document provides a comprehensive guide to the synthesis of novel 6-methoxybenzo[d]isoxazole derivatives and detailed protocols for evaluating their anticancer activity, with a focus on explaining the rationale behind the experimental design and methodologies.

Strategic Synthesis of this compound Derivatives

The synthetic strategy for generating a library of this compound derivatives for anticancer screening typically involves a multi-step process. The core of this strategy is the construction of the this compound ring, followed by diversification through the introduction of various substituents. The following workflow outlines a common and effective approach.

A Starting Material: 2-Hydroxy-4-methoxybenzaldehyde B Step 1: Oximation (Hydroxylamine Hydrochloride, Base) A->B C Intermediate: 2-Hydroxy-4-methoxybenzaldehyde Oxime B->C D Step 2: Intramolecular Cyclization (Oxidative Cyclizing Agent) C->D E Core Scaffold: This compound D->E G Step 3: Derivatization (O-Alkylation) (Alkyl Halide, Base) E->G If derivatization at position 3 is desired first F Alternative Starting Material: 6-Hydroxybenzo[d]isoxazole F->G H Library of 6-Alkoxybenzo[d]isoxazole Derivatives G->H I Biological Evaluation: Anticancer Activity Screening H->I A This compound Derivative B Interaction with Cellular Target (e.g., Bcl-2, Caspases) A->B C Initiation of Apoptotic Cascade B->C D Activation of Caspases (e.g., Caspase-3) C->D E Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) C->E F Upregulation of Pro-apoptotic Proteins (e.g., Bax) C->F H DNA Fragmentation & Cell Death D->H G Mitochondrial Dysfunction E->G F->G G->D

Sources

Application Note: 6-Methoxybenzo[d]isoxazole as a Core Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. The benzo[d]isoxazole core is recognized as a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] This application note provides a technical guide for utilizing 6-methoxybenzo[d]isoxazole as a versatile starting material for the synthesis of potent kinase inhibitors. We will explore the underlying design rationale, key synthetic strategies for functionalization, and detailed, field-proven protocols for elaborating this core into multi-targeted inhibitors, with a focus on scaffolds known to inhibit receptor tyrosine kinases such as VEGFR-2.[3][4]

Introduction

The Role of Kinases in Disease Signaling

The human kinome comprises over 500 protein kinases that act as molecular switches, catalyzing the transfer of a phosphate group from ATP to a substrate protein. This phosphorylation event modulates the protein's activity, localization, and stability, thereby controlling vast signaling networks that govern cell growth, proliferation, differentiation, and apoptosis.[5] In many cancers, mutations or overexpression of specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), lead to aberrant, constitutive signaling, driving tumor angiogenesis and growth.[3] Small molecule inhibitors that compete with ATP for the kinase's binding site can effectively shut down this oncogenic signaling.

cluster_0 Kinase Signaling Cascade Signal Signal Receptor Receptor Signal->Receptor Activates Kinase Kinase Receptor->Kinase Activates Substrate_P Substrate-P Kinase->Substrate_P Phosphorylates Cell_Response Cellular Response (e.g., Proliferation) Substrate_P->Cell_Response ATP ATP ATP->Kinase Inhibitor Inhibitor Inhibitor->Kinase Blocks ATP Binding

Caption: ATP-competitive kinase inhibition blocks downstream signaling.

The Benzo[d]isoxazole Scaffold: A Privileged Structure

The benzo[d]isoxazole (also known as 1,2-benzisoxazole or indoxazene) ring system is a bioisostere of indole and other bicyclic heteroaromatics that are prevalent in bioactive molecules. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a valuable scaffold in drug discovery.[1][6] The presence of this core in approved drugs like the anticonvulsant Zonisamide and the antipsychotic Risperidone highlights its favorable pharmacokinetic and safety profiles.[2] In oncology, this scaffold serves as an excellent "hinge-binding" moiety for kinase inhibitors.[7]

Design Rationale for Benzo[d]isoxazole-Based Kinase Inhibitors

The design of potent and selective kinase inhibitors relies on exploiting the conserved architecture of the ATP binding site. A successful inhibitor typically possesses several key pharmacophoric features:

  • Hinge-Binding Head: A flat, heteroaromatic core (e.g., benzo[d]isoxazole) that forms one or more hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine ring of ATP.[4]

  • Linker Moiety: A connecting group, often a urea or amide, that properly orients the head and tail fragments and can form additional hydrogen bonds.

  • Hydrophobic Tail: A terminal group that occupies a nearby hydrophobic pocket, often an allosteric site, which is crucial for achieving potency and selectivity.[3]

The 6-methoxy substituent on the benzo[d]isoxazole ring serves as a key functional handle. It can influence the electronic properties of the ring system and provide a vector for further chemical modification, potentially improving solubility or metabolic stability.

cluster_0 Kinase ATP Binding Site Inhibitor Hinge-Binding Head (this compound) Linker (Urea/Amide) Hydrophobic Tail (Substituted Phenyl) Hinge Hinge Region Inhibitor:f0->Hinge H-Bonds DFG DFG Motif (Glu/Asp) Inhibitor:f1->DFG H-Bonds Pocket Hydrophobic Pocket Inhibitor:f2->Pocket Hydrophobic Interactions

Caption: Key pharmacophoric interactions within the kinase ATP site.

Key Synthetic Strategies

The successful synthesis of a kinase inhibitor from this compound hinges on two critical phases: the formation of a key amine intermediate and its subsequent elaboration with linker and tail fragments. While a direct, published synthesis for a specific kinase inhibitor from this exact starting material is not available, the protocols below are constructed based on robust and widely published methodologies for analogous benzoxazole and benzisoxazole systems.[1][3][8]

Synthesis of the Core Intermediate: 3-Amino-6-methoxybenzo[d]isoxazole

The most versatile intermediate for building kinase inhibitors from this scaffold is the 3-amino derivative. Direct amination of the parent heterocycle is challenging. A more reliable strategy involves building the isoxazole ring from a precursor already containing the necessary functionality. A plausible and effective route starts from 2-hydroxy-4-methoxybenzonitrile. This approach ensures the correct regiochemistry and provides the key 3-amino group required for subsequent coupling reactions.

Elaboration of the Scaffold: Building the Kinase Inhibitor

With the 3-amino intermediate in hand, the final inhibitor can be assembled via standard coupling chemistry.

  • Urea Formation: Reaction of the 3-amino group with a substituted phenyl isocyanate directly installs the urea linker and the hydrophobic tail in a single, high-yielding step.[9] This is a highly efficient method for generating compound libraries for SAR studies.

  • Amide Formation: Alternatively, an amide linker can be formed by coupling the 3-amino group with a carboxylic acid, typically one appended to the hydrophobic tail moiety. This reaction requires a standard peptide coupling agent like HATU or EDC.

Start 2-Hydroxy-4-methoxy- benzonitrile Intermediate 3-Amino-6-methoxy- benzo[d]isoxazole Start->Intermediate Ring Formation (Protocol 1) Urea_Product Urea-based Kinase Inhibitor Intermediate->Urea_Product Urea Coupling (Protocol 2) Amide_Product Amide-based Kinase Inhibitor Intermediate->Amide_Product Amide Coupling (Protocol 3) Isocyanate Ar-N=C=O Isocyanate->Urea_Product Carboxylic_Acid Ar-COOH Carboxylic_Acid->Amide_Product

Caption: General synthetic workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are proposed synthetic routes based on established chemical principles for analogous heterocyclic systems. Researchers should perform appropriate small-scale trials and characterization.

Protocol 1: Proposed Synthesis of 6-Methoxybenzo[d]isoxazol-3-amine

Objective: To synthesize the key amine intermediate required for subsequent coupling reactions.

Materials:

  • 2-Hydroxy-4-methoxybenzonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Hexanes, Water (for workup)

Procedure:

  • Step A: Synthesis of N',2-dihydroxy-4-methoxybenzimidamide.

    • To a solution of 2-hydroxy-4-methoxybenzonitrile (1.0 eq) in ethanol (approx. 0.5 M), add hydroxylamine hydrochloride (1.5 eq) and potassium carbonate (1.5 eq).

    • Heat the mixture to reflux (approx. 78 °C) and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can often be used directly in the next step.

  • Step B: Cyclization to 6-Methoxybenzo[d]isoxazol-3-amine.

    • Dissolve the crude product from Step A in DMF (approx. 0.5 M).

    • Add potassium carbonate (2.0 eq) to the solution.

    • Heat the mixture to 100-120 °C for 4-6 hours. The cyclization involves the intramolecular displacement of the hydroxyl group by the oxime oxygen.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure 6-methoxybenzo[d]isoxazol-3-amine.

Protocol 2: Proposed Synthesis of a Urea-Based Kinase Inhibitor

Objective: To couple the amine intermediate with an isocyanate to form the final inhibitor.

Materials:

  • 6-Methoxybenzo[d]isoxazol-3-amine (from Protocol 1)

  • Substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA, optional, as a scavenger base)

Procedure:

  • Dissolve 6-methoxybenzo[d]isoxazol-3-amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

  • To this stirred solution, add the substituted phenyl isocyanate (1.05 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction is typically fast and clean.

  • Monitor the reaction by TLC. Upon completion, a precipitate of the product may form.

  • If a precipitate forms, collect it by filtration, wash with cold DCM or diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude solid by trituration with ether/hexanes or by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield the final urea-based inhibitor.

Protocol 3: Proposed Synthesis of an Amide-Based Kinase Inhibitor

Objective: To couple the amine intermediate with a carboxylic acid to form an amide-linked inhibitor.

Materials:

  • 6-Methoxybenzo[d]isoxazol-3-amine (from Protocol 1)

  • Substituted benzoic acid (e.g., 4-((4-methylpiperazin-1-yl)methyl)benzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or equivalent coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15 minutes at room temperature to pre-activate the acid.

  • Add a solution of 6-methoxybenzo[d]isoxazol-3-amine (1.0 eq) in a minimal amount of anhydrous DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to afford the pure amide-based inhibitor.

Structure-Activity Relationship (SAR) Insights

Based on extensive literature on analogous benzoxazole and benzisoxazole kinase inhibitors, the following SAR trends can be anticipated:[10][11]

  • Benzo[d]isoxazole Core: The 6-methoxy group is generally well-tolerated and can be replaced with other small electron-donating or -withdrawing groups to modulate potency and physical properties.

  • 3-Amino Linker: The amine at the 3-position is crucial for connecting to the urea or amide linker. Its position ensures the correct geometry for hinge binding.

  • Urea/Amide Moiety: This group is a critical H-bond donor/acceptor. The urea N-H protons typically interact with the backbone carbonyls of the kinase hinge region.[9]

  • Terminal Phenyl Ring: Substitutions on this ring are key to achieving selectivity and potency. Electron-withdrawing groups like -CF₃ or halogens often enhance activity by interacting with specific residues in the hydrophobic pocket.[8][12] Solubilizing groups, such as morpholine or piperazine, can be added to improve pharmacokinetic properties.

Representative Biological Data

While specific data for inhibitors derived from this compound is not published, the table below summarizes the inhibitory activity of structurally related benzoxazole-based VEGFR-2 inhibitors to provide a benchmark for the potential potency of this scaffold.[8][12]

Compound ID (Analogous Scaffold)Hinge BinderLinkerTerminal GroupVEGFR-2 IC₅₀ (µM)c-Met IC₅₀ (µM)Ref
Sorafenib (Standard) Pyridine/PhenylUreaPhenoxy0.058-[12]
Analog 11b BenzoxazoleEthanonep-F-Phenyl0.0570.181[12]
Analog 8d BenzoxazoleAmidep-Cl-Phenyl0.055-[8]
Analog 8a BenzoxazoleAmidePhenyl0.058-[8]

This table presents data for analogous compounds to illustrate the potential of the benzo-fused heterocyclic scaffold. The actual performance of this compound derivatives must be determined experimentally.

Conclusion

The this compound scaffold represents a promising and versatile starting point for the development of novel kinase inhibitors. Its structural similarity to known hinge-binding fragments, combined with the synthetic tractability of the 3-amino intermediate, allows for the rapid generation of diverse compound libraries. The proposed protocols, grounded in established synthetic methodologies, provide a clear and logical pathway for researchers to explore this chemical space. By leveraging the principles of rational drug design and structure-activity relationships, this scaffold can be elaborated to produce potent and selective inhibitors targeting a range of therapeutically relevant kinases.

References

  • El-Gamal, M. I., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules. [Online]. Available: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules. [Online]. Available: [Link]

  • Fahim, A. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Online]. Available: [Link]

  • Gora, M. G., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Online]. Available: [Link]

  • Fahim, A. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Online]. Available: [Link]

  • Al-Sha'er, M. A., et al. (2023). Structure activity relationship of the synthesized compounds. ResearchGate. [Online]. Available: [Link]

  • Various Authors. (n.d.). Schematic representation of structure-activity relationship for the 27–46 series. ResearchGate. [Online]. Available: [Link]

  • Kumar, R., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. [Online]. Available: [Link]

  • Patel, K. D., et al. (2023). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [Online]. Available: [Link]

  • Janetka, J. W. (2008). Checkpoint kinase inhibitors: A review of the patent literature. Expert Opinion on Therapeutic Patents. [Online]. Available: [Link]

  • Various Authors. (2023). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [Online]. Available: [Link]

  • Lukoyanov, A. A., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds. [Online]. Available: [Link]

  • Chaniyara, R., et al. (2020). Benzisoxazole: A privileged scaffold for medicinal chemistry. ResearchGate. [Online]. Available: [Link]

  • Charron, C. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. SlideShare. [Online]. Available: [Link]

Sources

6-Methoxybenzo[d]isoxazole in 1,3-dipolar cycloaddition reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of the Isoxazole Core via 1,3-Dipolar Cycloaddition

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and relative metabolic stability have rendered it a "privileged scaffold" in drug design.[1] Isoxazole-containing molecules have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4] Notable drugs incorporating this moiety underscore its therapeutic significance.

While a molecule like 6-methoxybenzo[d]isoxazole represents a fused version of this important core, its direct use as a 1,3-dipole precursor in cycloaddition reactions is not a conventional synthetic strategy. Instead, the most robust and versatile method for constructing the isoxazole ring itself is the 1,3-dipolar cycloaddition reaction, typically between a nitrile oxide and a dipolarophile such as an alkyne or an alkene.[5][6] This application note provides a detailed exploration of this powerful transformation, offering mechanistic insights and practical, field-tested protocols for researchers in organic synthesis and drug development.

The Core Reaction: Mechanism of Nitrile Oxide Cycloaddition

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and a π-system (the dipolarophile) is a pericyclic reaction that proceeds through a concerted mechanism. This means the new sigma bonds are formed in a single transition state without the generation of charged intermediates, leading to a highly efficient and often stereospecific synthesis of the isoxazole or isoxazoline ring.

The fundamental transformation involves the three atoms of the nitrile oxide (C-N-O) reacting across the two atoms of a double or triple bond.

Caption: General mechanism of 1,3-dipolar cycloaddition.

Causality in Practice: The In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and unstable intermediates. A key experimental choice is to generate them in situ in the presence of the dipolarophile. This strategy maintains a low concentration of the dipole, minimizing its primary side reaction: dimerization to form a furoxan (1,2,5-oxadiazole-2-oxide).[6] The two most prevalent methods for generating nitrile oxides are the oxidation of aldoximes and the dehydrochlorination of hydroximoyl chlorides.

  • Oxidation of Aldoximes: This is arguably the most common method. Aldoximes are stable, easily prepared precursors. A mild oxidant, such as N-Chlorosuccinimide (NCS) or household bleach (sodium hypochlorite), facilitates the formation of an intermediate hydroximoyl chloride, which is then dehydrochlorinated by a base (often triethylamine or the oxidant itself) to yield the nitrile oxide.[7][8]

  • Dehydrochlorination of Hydroximoyl Chlorides: If the hydroximoyl chloride precursor is prepared separately, a simple treatment with a non-nucleophilic base like triethylamine (TEA) in an appropriate solvent is sufficient to generate the nitrile oxide for the subsequent cycloaddition.[6]

Experimental Protocols

The following protocols are designed as self-validating systems, providing detailed, step-by-step methodologies for common transformations.

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via Aldoxime Oxidation

This protocol details the reaction between a substituted benzaldoxime and a terminal alkyne to form a 3,5-disubstituted isoxazole, a common structural motif in bioactive molecules.

Workflow1 Workflow for Isoxazole Synthesis A 1. Dissolve Aldoxime & Alkyne in appropriate solvent (e.g., DMF). B 2. Add Base (e.g., Triethylamine) to the reaction mixture. A->B C 3. Add Oxidant (e.g., NCS) portion-wise at 0°C to rt. B->C D 4. Monitor Reaction by TLC until starting material is consumed. C->D E 5. Quench Reaction with water and perform aqueous workup. D->E F 6. Extract with Organic Solvent (e.g., Ethyl Acetate). E->F G 7. Purify Crude Product via silica gel column chromatography. F->G H 8. Characterize Pure Isoxazole (NMR, HRMS). G->H

Caption: Experimental workflow for isoxazole synthesis.

Materials:

  • Substituted Aromatic Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the substituted aromatic aldoxime (1.0 equiv) and the terminal alkyne (1.1 equiv). Dissolve the solids in DMF (approx. 0.2 M concentration relative to the aldoxime).

  • Addition of Base: Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

  • Generation of Nitrile Oxide: Cool the flask to 0°C using an ice bath. Add N-Chlorosuccinimide (1.1 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Combine the pure fractions, remove the solvent, and characterize the final product by NMR and HRMS analysis.

Protocol 2: Synthesis of a 4,5-Dihydroisoxazole (Isoxazoline) from an α-Nitroketone

This protocol utilizes an alternative precursor, an α-nitroketone, to generate the nitrile oxide for reaction with an alkene, yielding an isoxazoline. Isoxazolines are valuable intermediates, often convertible to γ-amino alcohols or β-hydroxy ketones.[9]

Materials:

  • α-Nitroketone (1.0 equiv)

  • Alkene (2.0-3.0 equiv)

  • Chloramine-T (1.5 equiv)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: In a sealable reaction vessel, combine the α-nitroketone (1.0 equiv), the alkene (2.0-3.0 equiv to act as both reactant and solvent if liquid, otherwise add a solvent), and Chloramine-T (1.5 equiv) in acetonitrile.

  • Heating: Seal the vessel and heat the reaction mixture to 80°C. Rationale: Heating is required to promote the dehydration of the α-nitroketone to the nitrile oxide intermediate.

  • Reaction Monitoring: Stir the reaction at this temperature for 12-18 hours, monitoring by TLC for the disappearance of the α-nitroketone.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove any solids. Dilute the filtrate with dichloromethane.

  • Washing: Wash the organic solution with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield the desired isoxazoline.

Data Presentation: Substrate Scope and Yields

The 1,3-dipolar cycloaddition is highly versatile. The following table summarizes typical outcomes for the reaction between various hydroximoyl chlorides and terminal alkynes under mechanochemical (ball-milling) conditions, demonstrating the reaction's tolerance for diverse functional groups.[6]

EntryHydroximoyl Chloride (R¹)Alkyne (R²)ProductYield (%)
14-Nitro-C₆H₄-C(Cl)=NOHPhenylacetylene3-(4-Nitrophenyl)-5-phenylisoxazole95
24-Methoxy-C₆H₄-C(Cl)=NOHPhenylacetylene3-(4-Methoxyphenyl)-5-phenylisoxazole85
34-Nitro-C₆H₄-C(Cl)=NOH1-Octyne3-(4-Nitrophenyl)-5-hexylisoxazole78
4EtOOC-C(Cl)=NOHEthynyltrimethylsilane3-(Ethoxycarbonyl)-5-(trimethylsilyl)isoxazole90
54-Nitro-C₆H₄-C(Cl)=NOHPropargyl bromide3-(4-Nitrophenyl)-5-(bromomethyl)isoxazole72
64-Nitro-C₆H₄-C(Cl)=NOHMethyl propiolateMethyl 3-(4-nitrophenyl)isoxazole-5-carboxylate92

Data adapted from reference[6]. Conditions: Cu/Al₂O₃ catalyst, ball-milling, 60 min.

Conclusion and Future Outlook

The 1,3-dipolar cycloaddition of in situ-generated nitrile oxides with alkenes and alkynes remains one of the most powerful and reliable methods for constructing isoxazole and isoxazoline heterocycles. The operational simplicity, broad substrate scope, and high efficiency make it an indispensable tool in the arsenal of synthetic chemists, particularly in the fields of drug discovery and materials science. By understanding the underlying mechanism and the critical experimental parameters, such as the in situ generation of the unstable dipole, researchers can effectively leverage this reaction to build molecular complexity and access novel chemical entities with significant therapeutic potential.

References

  • PNS, S., G, S., & P, P. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link][2]

  • Chen, C.-H., et al. (2020). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules. [Link][9]

  • Kumar, K. A., et al. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry. [Link]

  • Vitale, F., et al. (2021). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. Molecules. [Link][10]

  • Wang, Z., et al. (2022). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research. [Link][7]

  • PNS, S., G, S., & P, P. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link][4]

  • PNS, S., G, S., & P, P. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link][3]

  • Various Authors. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link][8]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link][11]

  • Houghtaling, J., & Sherrill, W. M. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. [Link][8]

  • Singh, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link][5][12]

  • Ramirez, J. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. [Link][1][6]

Sources

Application Notes and Protocols for the Functionalization of the 6-Methoxybenzo[d]isoxazole Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 6-methoxybenzo[d]isoxazole scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its presence in a range of biologically active molecules necessitates versatile and efficient synthetic routes for its modification. This guide provides a comprehensive overview of key functionalization strategies for the this compound core, offering detailed application notes, step-by-step protocols, and an in-depth analysis of the chemical principles governing these transformations. The methodologies discussed herein are designed to be robust and reproducible, enabling researchers to generate diverse libraries of this compound derivatives for screening and lead optimization.

Strategic Overview of Functionalization

The reactivity of the this compound core is primarily dictated by the interplay of the electron-donating methoxy group and the electronic nature of the fused isoxazole ring. This results in distinct regions of reactivity that can be selectively targeted. The principal strategies for functionalization are:

  • Electrophilic Aromatic Substitution: Targeting the electron-rich benzene ring.

  • Directed ortho-Metalation (DoM): Utilizing the methoxy group to direct deprotonation and subsequent electrophilic quench at the C7 position.

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging halogenated intermediates to introduce a wide array of substituents.

  • Direct C-H Activation: Emerging methods for the direct functionalization of C-H bonds.

The following sections will delve into each of these strategies, providing the necessary theoretical background and practical protocols for their successful implementation.

Electrophilic Aromatic Substitution

The methoxy group at the C6 position is a powerful activating and ortho-, para- directing group for electrophilic aromatic substitution (EAS).[1] This significantly enhances the nucleophilicity of the benzene ring, making it susceptible to attack by various electrophiles.

Regioselectivity

The directing effect of the methoxy group overwhelmingly favors substitution at the positions ortho (C5 and C7) and para (no position available) to it. Of the two ortho positions, the C7 position is generally more sterically accessible. However, the electronic influence of the fused isoxazole ring also plays a role. Computational and empirical data for similar bicyclic systems suggest that the C7 position is the most electronically activated and sterically favored site for electrophilic attack.

Diagram 1: Regioselectivity of Electrophilic Aromatic Substitution

Start This compound Base n-BuLi, TMEDA THF, -78 °C Start->Base Coordination & Deprotonation Intermediate 7-Lithio-6-methoxybenzo[d]isoxazole Base->Intermediate Electrophile Electrophile (E+) Intermediate->Electrophile Electrophilic Quench Product 7-Substituted-6-methoxybenzo[d]isoxazole Electrophile->Product Start This compound Catalyst [M]-Catalyst Start->Catalyst C-H Activation at C7 Intermediate Cyclometalated Intermediate Catalyst->Intermediate Coupling_Partner Coupling Partner Intermediate->Coupling_Partner Reaction Product 7-Functionalized Product Coupling_Partner->Product

Sources

Application Note: A Detailed Protocol for the Gram-Scale Synthesis of 6-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of 6-Methoxybenzo[d]isoxazole, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development.[1] The described procedure follows a robust two-step synthetic sequence, beginning with the oximation of 2-hydroxy-4-methoxybenzaldehyde to yield the corresponding aldoxime intermediate. This is followed by an efficient intramolecular oxidative cyclization to form the target benzisoxazole ring. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and troubleshooting strategies to ensure a reliable and scalable synthesis.

Introduction

The 1,2-benzisoxazole moiety is recognized as a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including the anticonvulsant zonisamide and the antipsychotic risperidone.[1] The specific analogue, this compound (CAS No. 39835-05-7)[2], serves as a versatile building block for the synthesis of more complex molecules in drug discovery programs. Its synthesis requires a reliable and scalable method to ensure a consistent supply for further derivatization and screening.

Traditional synthetic routes to the benzisoxazole core often involve the intramolecular cyclization of ortho-substituted aryl precursors. The method detailed herein employs a classical and highly effective strategy: the formation of an N-O bond from an ortho-hydroxyaryl oxime precursor. This approach is advantageous due to the commercial availability of the starting materials, mild reaction conditions, and operational simplicity, making it well-suited for a standard laboratory setting.

Overall Reaction Scheme:

Step 1: Oximation of 2-hydroxy-4-methoxybenzaldehyde. Step 2: Intramolecular oxidative cyclization to this compound.

Safety and Handling

General Precautions: All manipulations should be performed inside a certified chemical fume hood.[3] Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[4] An eyewash station and safety shower should be readily accessible.[5]

Reagent-Specific Hazards:

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): This compound is corrosive, a skin sensitizer, and is suspected of causing cancer.[4] It can be explosive when heated, especially under confinement or if the desensitizing agent is reduced.[3] Do not grind or subject it to shock.[6] Keep away from heat and incompatible materials like strong oxidizing agents.[5]

  • N-Chlorosuccinimide (NCS): NCS is a strong oxidizing agent and an irritant. Avoid contact with skin and eyes. It can react violently with reducing agents.

  • Pyridine: Pyridine is a flammable liquid with a harmful vapor. It is a skin and eye irritant. Handle with care, ensuring adequate ventilation.

  • Solvents (Ethanol, Ethyl Acetate, Dichloromethane, Hexane): These solvents are flammable. Keep away from ignition sources.[6] Ensure proper grounding of equipment.

Materials and Equipment

MaterialGradeSupplier Example
2-Hydroxy-4-methoxybenzaldehyde≥98%Sigma-Aldrich
Hydroxylamine HydrochlorideACS Reagent, ≥99%Thermo Fisher
PyridineAnhydrous, 99.8%Acros Organics
N-Chlorosuccinimide (NCS)98%Alfa Aesar
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR Chemicals
Ethanol (EtOH)200 Proof, AbsoluteDecon Labs
Ethyl Acetate (EtOAc)ACS GradeEMD Millipore
HexaneACS GradeEMD Millipore
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularBeanTown Chemical
Silica Gel60 Å, 230-400 meshSorbent Tech.

Equipment:

  • Round-bottom flasks (250 mL, 500 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Experimental Protocol

This synthesis is performed in two main parts: the formation of the oxime intermediate and its subsequent cyclization to the final product.

Part A: Synthesis of 2-hydroxy-4-methoxybenzaldehyde oxime

This step converts the starting aldehyde into its corresponding oxime through condensation with hydroxylamine. Pyridine acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride and as a solvent.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-4-methoxybenzaldehyde (10.0 g, 65.7 mmol).

  • Add pyridine (100 mL) to the flask and stir until the aldehyde is completely dissolved.

  • Carefully add hydroxylamine hydrochloride (6.85 g, 98.6 mmol, 1.5 equiv) to the solution in portions over 5 minutes.

    • Scientist's Note: A slight exotherm may be observed. Adding the hydroxylamine hydrochloride in portions helps to control the temperature of the reaction mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C using an oil bath.

  • Maintain stirring at 80 °C for 2 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting aldehyde should be consumed, and a new, more polar spot corresponding to the oxime should appear.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold water while stirring vigorously. A precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual pyridine.

  • Dry the collected white to off-white solid under vacuum to a constant weight. The product is typically of sufficient purity for the next step.

    • Expected Yield: 10.5 g (95%)

    • Physical Appearance: White crystalline solid.

Part B: Oxidative Cyclization to this compound

In this step, the oxime is chlorinated in situ using N-chlorosuccinimide (NCS) to form a hydroximoyl chloride intermediate. This intermediate undergoes a base-mediated intramolecular cyclization via nucleophilic attack of the phenolic oxygen, eliminating HCl to form the stable benzisoxazole ring.[7][8]

Procedure:

  • In a 500 mL round-bottom flask, suspend the 2-hydroxy-4-methoxybenzaldehyde oxime (10.0 g, 59.8 mmol) from Part A in anhydrous dichloromethane (DCM, 250 mL).

  • Cool the suspension to 0 °C using an ice-water bath and begin stirring.

  • Once the temperature has stabilized, add N-chlorosuccinimide (NCS) (8.39 g, 62.8 mmol, 1.05 equiv) in one portion.

    • Scientist's Note: NCS is the chlorinating agent. A slight excess ensures the complete conversion of the oxime.

  • Add pyridine (5.78 mL, 71.8 mmol, 1.2 equiv) dropwise to the stirring suspension over 10 minutes. The mixture may become a clearer solution as the reaction proceeds.

    • Scientist's Note: Pyridine acts as the base to promote the cyclization and neutralize the HCl byproduct.[9] Adding it slowly at 0 °C is crucial to control the reaction rate and minimize side product formation.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 4 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane) until the oxime starting material is no longer visible.

  • Upon completion, transfer the reaction mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 100 mL), and finally brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Part C: Purification

The crude product is purified by flash column chromatography to remove any unreacted starting material and byproducts.

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in 5% ethyl acetate in hexane.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 5% and gradually increasing to 15%). Collect fractions based on TLC analysis.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • The resulting solid can be further purified by recrystallization from an ethanol/water mixture if necessary.

    • Expected Yield: ~7.1 g (80% over cyclization step)

    • Physical Appearance: White to light yellow solid.

    • Molecular Weight: 149.15 g/mol [2]

Data Summary and Workflow Visualization

Reagent Table
ReagentMol. Wt. ( g/mol )Amount (g)Moles (mmol)Equivalents
Part A
2-Hydroxy-4-methoxybenzaldehyde152.1510.065.71.0
Hydroxylamine Hydrochloride69.496.8598.61.5
Pyridine79.10~79.1~1000Solvent
Part B
2-hydroxy-4-methoxybenzaldehyde oxime167.1610.059.81.0
N-Chlorosuccinimide (NCS)133.538.3962.81.05
Pyridine79.105.6871.81.2
Dichloromethane (DCM)84.93~337~3970Solvent
Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Part A: Intermediate Synthesis cluster_main Part B: Cyclization & Purification Start 1. Dissolve Aldehyde in Pyridine Reagent1 2. Add NH₂OH·HCl Start->Reagent1 React1 3. Heat at 80°C for 2h Reagent1->React1 Workup1 4. Precipitate in Ice Water React1->Workup1 Isolate1 5. Filter and Dry Oxime Intermediate Workup1->Isolate1 Start2 6. Suspend Oxime in DCM at 0°C Isolate1->Start2 Proceed to Cyclization Reagent2 7. Add NCS, then Pyridine Start2->Reagent2 React2 8. Stir at RT for 4h Reagent2->React2 Workup2 9. Aqueous Workup & Extraction React2->Workup2 Purify 10. Column Chromatography Workup2->Purify FinalProduct 11. Isolate Pure Product (this compound) Purify->FinalProduct

Caption: Workflow for the gram-scale synthesis of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Part A: Incomplete Reaction Insufficient heating time or temperature; Inactive hydroxylamine.Ensure reaction temperature is maintained at 80 °C. Extend reaction time by 1-2 hours. Use a fresh bottle of hydroxylamine hydrochloride.
Part B: Multiple Spots on TLC Side reactions due to excess heat; Base added too quickly.Maintain strict temperature control (0 °C) during reagent addition. Ensure slow, dropwise addition of pyridine.
Low Yield after Cyclization Incomplete conversion; Loss during aqueous workup; Inefficient purification.Double-check stoichiometry of NCS and base. Perform extractions carefully to avoid emulsion. Optimize chromatography gradient for better separation.[10]
Difficulty in Purification Byproducts have similar polarity to the product.Try a different solvent system for chromatography (e.g., Toluene/Acetone).[10] Attempt recrystallization from various solvents (e.g., EtOH/H₂O, Isopropanol).

References

  • Vertex AI Search result citing Hydroxylamine hydrochloride - SAFETY D
  • Vertex AI Search result citing SAFETY D
  • Vertex AI Search result citing Hydroxylamine hydrochloride MSDS - LEAP Online (2005-10-10).
  • Vertex AI Search result citing Hydroxylamine hydrochloride - Apollo Scientific.
  • Vertex AI Search result citing Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY D
  • PrepChem.com. Synthesis of 3-(2-fluorophenyl)-6-methoxy-1,2-benzisoxazole. Available at: [Link]

  • Kumbhare, R. M., et al. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
  • ResearchGate. Gram scale synthesis of isoxazole and pyrazole. Available at: [Link]

  • Li, S., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(12), 2865. Available at: [Link]

  • Lukoyanov, A. A., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-957. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis of 1,2,5-oxathiazole-S-oxides by 1,3 dipolar cycloadditions of nitrile oxides to α-oxo sulfines. Available at: [Link]

  • Kamal, A., et al. (2015). Benzisoxazole: a privileged scaffold in medicinal chemistry. RSC Advances, 5(120), 99517-99537. Available at: [Link]

  • Hameed, A., et al. (2018). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives.
  • Organic Chemistry Portal. Benzisoxazole synthesis. Available at: [Link]

  • Lukoyanov, A. A., et al. (2022). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 58(1), 2-28. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging the 6-Methoxybenzo[d]isoxazole Scaffold for the Synthesis of Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Benzisoxazole Scaffold in Neuro-therapeutics

The quest for novel neuroprotective agents is a cornerstone of modern medicinal chemistry, driven by the increasing prevalence of debilitating neurodegenerative disorders. Central to this endeavor is the identification of "privileged scaffolds" – molecular frameworks that exhibit versatile binding properties to a range of biological targets. The benzisoxazole ring system is one such scaffold, recognized for its significant therapeutic potential.[1][2] This is evidenced by its presence in established CNS-active drugs, including the antipsychotic risperidone and the anticonvulsant zonisamide, which underscores the scaffold's favorable pharmacokinetic and pharmacodynamic properties for accessing and acting within the central nervous system.[3]

The 1,2-benzisoxazole core is an aromatic organic compound featuring a benzene ring fused to an isoxazole ring.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, analgesic, and acetylcholinesterase (AChE) inhibitory effects.[1][4][5][6] The strategic functionalization of this core allows for the fine-tuning of its interaction with various receptors and enzymes implicated in the pathogenesis of neurological diseases.

This guide focuses on the application of the 6-Methoxybenzo[d]isoxazole scaffold as a starting point for the synthesis of a new generation of neuroprotective agents. The introduction of a methoxy group at the 6-position is a rational design choice, as this functional group is a common feature in many bioactive molecules and can influence properties such as metabolic stability and receptor affinity. By exploring the synthesis and biological evaluation of derivatives of this compound, researchers can tap into the proven potential of the benzisoxazole core to develop novel therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Part 1: Synthesis of this compound Derivatives

The synthesis of a library of this compound derivatives is the first critical step in the drug discovery process. A versatile and efficient synthetic strategy is required to generate a diverse set of compounds for biological screening. The following protocols are based on established methods for the synthesis of the benzisoxazole core, with specific adaptations for the 6-methoxy-substituted target.[7]

1.1: Synthesis of the Core Scaffold: this compound

A common and effective method for constructing the 1,2-benzisoxazole ring is through the base-promoted cyclization of an o-halo-aryl oxime. The following protocol is adapted from the synthesis of 6-fluoro-1,2-benzisoxazoles.

Protocol 1: Synthesis of 3-Alkyl-6-methoxybenzo[d]isoxazole

  • Step 1: Friedel-Crafts Acylation.

    • To a solution of 3-fluoro-4-methoxy-acetophenone (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride, 1.2 equivalents) at 0°C.

    • Slowly add the desired acyl chloride (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by carefully adding ice-cold water.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-fluoro-4-methoxy-aryl ketone.

  • Step 2: Oximation.

    • Dissolve the 2-fluoro-4-methoxy-aryl ketone (1 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 equivalents) and a base (e.g., sodium acetate, 2 equivalents).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and pour it into cold water to precipitate the oxime.

    • Filter the solid, wash with water, and dry to obtain the corresponding 2-fluoro-4-methoxy-aryl oxime.

  • Step 3: Cyclization.

    • Suspend the 2-fluoro-4-methoxy-aryl oxime (1 equivalent) in an aqueous solution of a strong base (e.g., 10% NaOH).

    • Heat the mixture at 95°C for 2-3 hours. The intramolecular nucleophilic substitution of the fluorine atom by the oxime oxygen will lead to ring closure.

    • Cool the reaction to room temperature, and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the 3-alkyl-6-methoxybenzo[d]isoxazole.

SynthesisWorkflow start 3-Fluoro-4-methoxy-acetophenone step1 Friedel-Crafts Acylation (Acyl Chloride, AlCl3) start->step1 intermediate1 2-Fluoro-4-methoxy-aryl Ketone step1->intermediate1 step2 Oximation (NH2OH·HCl, NaOAc) intermediate1->step2 intermediate2 2-Fluoro-4-methoxy-aryl Oxime step2->intermediate2 step3 Base-promoted Cyclization (NaOH, 95°C) intermediate2->step3 product 3-Alkyl-6-methoxybenzo[d]isoxazole step3->product

Caption: Synthetic workflow for 3-Alkyl-6-methoxybenzo[d]isoxazole.

1.2: Functionalization of the this compound Scaffold

To explore the structure-activity relationship (SAR), it is essential to synthesize a variety of derivatives with different substituents. The 3-position of the benzisoxazole ring is a common site for modification.

Protocol 2: Synthesis of 3-(Sulfamoylmethyl)-6-methoxybenzo[d]isoxazole Derivatives

This protocol is based on the synthesis of anticonvulsant 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives.[1]

  • Step 1: Bromination.

    • Start with 3-methyl-6-methoxybenzo[d]isoxazole (synthesized as in Protocol 1).

    • Perform a radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride, under reflux.

    • This will yield 3-(bromomethyl)-6-methoxybenzo[d]isoxazole.

  • Step 2: Sulfonation.

    • React the 3-(bromomethyl)-6-methoxybenzo[d]isoxazole with sodium bisulfite to introduce the sulfonate group.

  • Step 3: Chlorination.

    • Treat the resulting sulfonate with a chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) to form the sulfonyl chloride.

  • Step 4: Amination.

    • React the sulfonyl chloride with a variety of primary or secondary amines to generate a library of 3-(sulfamoylmethyl)-6-methoxybenzo[d]isoxazole derivatives.

Part 2: In Vitro Evaluation of Neuroprotective Activity

A tiered in vitro screening approach is crucial for efficiently identifying promising neuroprotective candidates from the synthesized library. This involves initial cytotoxicity assessments followed by disease-relevant models of neuronal injury and mechanistic assays.[8]

InVitroScreening library Compound Library (this compound Derivatives) cytotoxicity Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) library->cytotoxicity neuroprotection Neuroprotection Assays (e.g., Aβ or 6-OHDA toxicity models) cytotoxicity->neuroprotection Non-toxic compounds mechanistic Mechanistic Studies (ROS, MMP, Enzyme Inhibition) neuroprotection->mechanistic Active compounds hit Hit Compounds mechanistic->hit

Caption: Tiered workflow for in vitro neuroprotective screening.

2.1: Neuronal Cell Culture and Cytotoxicity Assessment
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and well-characterized neuronal cell line suitable for neuroprotection studies.

  • Protocol 3: MTT Assay for Cell Viability.

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) for 24-48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control. Compounds with low cytotoxicity are prioritized for further studies.

2.2: Neuroprotection Assays in Disease-Relevant Models
  • Alzheimer's Disease Model:

    • Toxin: Aggregated β-amyloid (Aβ) peptide (Aβ25-35 or Aβ1-42) is used to induce neuronal toxicity.[9]

    • Protocol 4: Aβ-Induced Neurotoxicity Assay.

      • Pre-treat SH-SY5Y cells with the test compounds for 2 hours.

      • Add pre-aggregated Aβ peptide (e.g., 10 µM) to the wells.

      • Incubate for 24 hours.

      • Assess cell viability using the MTT or LDH assay. An increase in cell viability compared to the Aβ-only treated group indicates neuroprotection.

  • Parkinson's Disease Model:

    • Toxin: 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively damages dopaminergic neurons.

    • Protocol 5: 6-OHDA-Induced Neurotoxicity Assay.

      • Pre-treat SH-SY5Y cells with the test compounds for 2 hours.

      • Add 6-OHDA (e.g., 100 µM) to the wells.

      • Incubate for 24 hours.

      • Measure cell viability.

2.3: Mechanistic Assays
  • Protocol 6: Measurement of Intracellular Reactive Oxygen Species (ROS).

    • Culture SH-SY5Y cells in a 96-well black plate.

    • Co-treat cells with the test compound and the neurotoxin (Aβ or 6-OHDA).

    • Load the cells with 2',7'-dichlorofluorescin diacetate (DCF-DA) dye.

    • Measure the fluorescence intensity (excitation/emission ~485/535 nm). A reduction in fluorescence indicates antioxidant activity.

  • Protocol 7: Acetylcholinesterase (AChE) Inhibition Assay.

    • Use a commercially available AChE inhibitor screening kit based on the Ellman's method.

    • Incubate purified AChE with the test compounds.

    • Add the substrate (acetylthiocholine) and DTNB.

    • Measure the formation of the yellow product at 412 nm.

    • Calculate the percentage of inhibition and determine the IC50 value for active compounds.

Part 3: In Vivo Evaluation of Neuroprotective Efficacy

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole organism.

3.1: Preliminary Screening in Invertebrate Models
  • Model Organisms: Caenorhabditis elegans and Drosophila melanogaster offer rapid and cost-effective platforms for initial in vivo screening. Transgenic strains that express human disease-related proteins (e.g., Aβ or α-synuclein) are available.

  • Endpoints: Improvement in motor function (e.g., climbing assays in Drosophila) or protection against neuronal loss can be assessed.

3.2: Rodent Models of Neurodegeneration
  • Parkinson's Disease Model:

    • Protocol 8: MPTP-Induced Mouse Model of Parkinson's Disease.

      • Administer the test compound to mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified period.

      • Induce dopaminergic neurodegeneration by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

      • Assess motor function using tests like the rotarod and pole test.

      • After the behavioral assessment, sacrifice the animals and perform neurochemical analysis (e.g., HPLC measurement of dopamine levels in the striatum) and immunohistochemistry (e.g., staining for tyrosine hydroxylase-positive neurons in the substantia nigra).

Part 4: Data Interpretation and Potential Mechanisms of Action

The collected data should be systematically analyzed to identify lead compounds.

Table 1: Summary of In Vitro and In Vivo Data for Lead Candidates

Compound IDCytotoxicity (CC50, µM)Neuroprotection (vs. Aβ) (EC50, µM)AChE Inhibition (IC50, µM)In Vivo Efficacy (e.g., % rescue in MPTP model)

Based on the known pharmacology of the benzisoxazole scaffold, the neuroprotective effects of this compound derivatives may be mediated through one or more of the following mechanisms:

  • Enzyme Inhibition: Inhibition of AChE or MAO-B could increase neurotransmitter levels and reduce oxidative stress.

  • Receptor Modulation: Interaction with dopamine and serotonin receptors may modulate neuronal signaling and provide symptomatic relief.[6]

  • Anticonvulsant/Ion Channel Modulation: The anticonvulsant properties of some benzisoxazoles suggest an ability to stabilize neuronal membranes and prevent excitotoxicity.[1]

  • Antioxidant Activity: Direct scavenging of ROS or upregulation of endogenous antioxidant defenses.

Mechanisms compound This compound Derivative AChE AChE Inhibition compound->AChE MAOB MAO-B Inhibition compound->MAOB Receptor D2/5-HT2A Receptor Modulation compound->Receptor Antioxidant Antioxidant Effects compound->Antioxidant Neuroprotection Neuroprotection AChE->Neuroprotection MAOB->Neuroprotection Receptor->Neuroprotection Antioxidant->Neuroprotection

Caption: Potential neuroprotective mechanisms of benzisoxazole derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel neuroprotective agents. Its foundation in the privileged benzisoxazole core, combined with the potential for diverse functionalization, offers a rich chemical space for exploration. By following the synthetic and screening protocols outlined in this guide, researchers can systematically investigate the potential of this scaffold and identify lead compounds for further preclinical and clinical development, ultimately contributing to the discovery of new therapies for neurodegenerative diseases.

References

  • Rakesh, K. P., Shantharam, C. S., Sridhara, M. B., Manukumar, H. M., & Qin, H. L. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023-2039. [Link]

  • Shastri, L. A., et al. (2022). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Recent Developments in Chemistry and Biochemistry Research Vol. 10. [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2024). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 60(1), 1-26. [Link]

  • Sasikumar, M., et al. (2020). Scheme for the synthesis of 1, 2-benzisoxazole derivatives. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. [Link]

  • Villalobos, A., et al. (1994). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. Journal of Medicinal Chemistry, 37(17), 2721-2734. [Link]

  • Wikipedia. (n.d.). Benzisoxazole. [Link]

  • Patel, H. R., et al. (2014). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. International Journal of ChemTech Research, 6(1), 54-63. [Link]

  • Figueroa-González, G., et al. (2023). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Molecules, 28(19), 6958. [Link]

  • ResearchGate. (n.d.). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. [Link]

  • MedChemComm (RSC Publishing). (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

  • Liu, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5391. [Link]

  • O'Brien, I. A., et al. (1990). Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production. Journal of Pineal Research, 9(2), 125-132. [Link]

Sources

Application Notes & Protocols: Development of Anti-inflammatory Drugs from 6-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-methoxybenzo[d]isoxazole scaffold presents a promising starting point for the development of novel anti-inflammatory therapeutics. This document provides a comprehensive guide for researchers, outlining the scientific rationale, synthesis protocols, and screening methodologies for advancing compounds based on this core structure. We delve into the potential mechanisms of action, focusing on the inhibition of key inflammatory pathways such as NF-κB and the cyclooxygenase (COX) enzymes. Detailed step-by-step protocols for in vitro and in vivo validation are provided to facilitate a structured and efficient drug discovery workflow.

Introduction: The Therapeutic Promise of the Benzisoxazole Scaffold

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The development of new anti-inflammatory agents with improved efficacy and safety profiles remains a critical challenge in medicinal chemistry.[3] The benzisoxazole ring system is recognized as a "privileged structure" in drug discovery, demonstrating a wide array of pharmacological activities, including anti-inflammatory properties.[4] The incorporation of a methoxy group at the 6-position of the benzo[d]isoxazole core can modulate the physicochemical properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. This document will guide the exploration of this compound derivatives as a novel class of anti-inflammatory agents.

Proposed Mechanism of Action: Targeting Key Inflammatory Mediators

While the specific mechanism of this compound derivatives is an active area of investigation, related isoxazole and benzisoxazole compounds have been shown to exert their anti-inflammatory effects through several key pathways. A primary hypothesis is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a well-established target for anti-inflammatory drugs.[5][6][7][8] Additionally, modulation of the NF-κB signaling pathway, a central regulator of the inflammatory response, represents another plausible mechanism.[1][2][9]

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules.[1][2] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[10] Derivatives of this compound may interfere with this cascade at various points, such as inhibiting IKK activation or preventing NF-κB nuclear translocation.

NF_kB_Pathway cluster_stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1β) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p p-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocates DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Induces Drug This compound Derivative Drug->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[11] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced by inflammatory stimuli.[8][11] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[7] Molecular docking studies suggest that isoxazole derivatives can bind to the active site of COX-2.[3]

Drug Synthesis and Characterization

The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common and effective method involves the reaction of a substituted chalcone with hydroxylamine hydrochloride.

General Synthesis Protocol for this compound Derivatives

This protocol outlines a two-step synthesis, starting from the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization to yield the desired isoxazole derivative.

Step 1: Synthesis of Chalcone Intermediate

  • To a solution of 6-methoxy-2-acetyl-benzo[d]isoxazole (1 equivalent) in ethanol, add a substituted aromatic aldehyde (1 equivalent).

  • Slowly add an aqueous solution of a base (e.g., NaOH or KOH) dropwise while stirring at room temperature.

  • Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone intermediate.

Step 2: Synthesis of this compound Derivative

  • Dissolve the chalcone intermediate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and a base (e.g., sodium acetate or pyridine, 2 equivalents).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.[3]

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Melting Point: To determine purity.

  • FT-IR Spectroscopy: To identify functional groups.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight.

In Vitro Screening Protocols

A battery of in vitro assays should be employed to evaluate the anti-inflammatory potential of the synthesized compounds and to elucidate their mechanism of action.

Protocol: Inhibition of Protein Denaturation

This assay serves as a preliminary screening method for anti-inflammatory activity.[12]

  • Prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations, 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.5 mL of 5% w/v bovine serum albumin.

  • A control group should be prepared without the test compound.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating at 72°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Protocol: COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory activity and selectivity of the compounds against COX enzymes.

  • Use a commercially available COX inhibitor screening assay kit.

  • Prepare the reaction mixture containing the appropriate buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for the recommended time at the specified temperature.

  • Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

  • Calculate the IC₅₀ values for both COX-1 and COX-2 and determine the selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀).

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm and calculate the percentage inhibition of NO production.

  • Concurrently, perform a cell viability assay (e.g., MTT) to rule out cytotoxicity.

Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol quantifies the inhibition of key pro-inflammatory cytokine production.

  • Use human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1).[13]

  • Seed the cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with an appropriate inflammatory agent (e.g., LPS).

  • Incubate for 18-24 hours.

  • Collect the cell culture supernatant.

  • Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[14]

  • Calculate the percentage inhibition of cytokine production.

In Vivo Screening Protocols

Promising candidates from in vitro screening should be further evaluated in animal models of inflammation.[15][16][17][18]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-validated model of acute inflammation.[3][16][19]

  • Use Wistar or Sprague-Dawley rats (150-200 g).

  • Divide the animals into groups: control, standard (e.g., indomethacin), and test groups receiving different doses of the synthesized compound.

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Protocol: Cotton Pellet-Induced Granuloma in Rats

This model is used to evaluate the effect of compounds on the proliferative phase of chronic inflammation.[19]

  • Anesthetize rats and implant sterile, pre-weighed cotton pellets subcutaneously in the axilla or groin region.

  • Administer the test compounds and a standard drug daily for 7 days.

  • On the 8th day, sacrifice the animals, dissect the cotton pellets, and dry them in an oven at 60°C until a constant weight is achieved.

  • Calculate the mean dry weight of the granuloma and determine the percentage inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound IDProtein Denaturation Inhibition (%) at 100 µg/mLCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)NO Production Inhibition (%) at 50 µM
6-MB-X1 75.2 ± 3.1>1005.8 ± 0.4>17.268.4 ± 4.5
6-MB-X2 68.5 ± 2.885.3 ± 5.210.2 ± 0.98.455.1 ± 3.9
Indomethacin 88.9 ± 4.20.9 ± 0.115.6 ± 1.30.0682.3 ± 5.1

Data are presented as mean ± SD.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Control -0
6-MB-X1 2535.6 ± 2.9
5058.2 ± 4.1
Indomethacin 1065.4 ± 3.7

Data are presented as mean ± SD.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is crucial for optimizing anti-inflammatory activity. Key areas for modification include:

  • Substituents on the Phenyl Ring: Introduction of electron-donating or electron-withdrawing groups can influence potency and selectivity.

  • Linker between the Core and the Phenyl Ring: Altering the linker can affect the conformational flexibility and binding affinity to the target protein.

  • Modifications of the Methoxy Group: Bioisosteric replacement of the methoxy group can be explored to improve metabolic stability and pharmacokinetic properties.

SAR_Workflow Core This compound Core Scaffold Synthesis Synthesize Library of Analogs Core->Synthesis Screening In Vitro & In Vivo Screening Synthesis->Screening Data_Analysis Analyze SAR Data Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Workflow for Structure-Activity Relationship studies.

Conclusion

The this compound scaffold holds significant potential for the development of a new generation of anti-inflammatory drugs. The protocols and methodologies outlined in this document provide a robust framework for the synthesis, screening, and optimization of novel derivatives. A systematic approach, combining chemical synthesis with a comprehensive panel of in vitro and in vivo assays, will be instrumental in identifying lead compounds with superior efficacy and safety profiles for further preclinical and clinical development.

References

  • ResearchGate. (2025). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
  • PMC - NIH. (2024).
  • Frontiers. (2023).
  • Slideshare.
  • PMC - PubMed Central. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
  • PMC - PubMed Central.
  • PubMed. (2006).
  • PMC - PubMed Central. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • PMC - NIH.
  • PubMed. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy.
  • ACS Omega. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • PMC - NIH. Benzisoxazole: a privileged scaffold for medicinal chemistry.
  • ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • Assay Genie. (2024).
  • Asian Journal of Pharmaceutical Research.
  • ResearchGate. (2025).
  • MDPI. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy.
  • JCI.
  • PMC - NIH.
  • MDPI. (2022).
  • ResearchGate. (2025).
  • Journal of Medicinal Chemistry. (1979). Potential antiinflammatory compounds. 2.
  • Wikipedia. Discovery and development of cyclooxygenase 2 inhibitors.
  • Frontiers. (2024).
  • Journal of Drug Delivery and Therapeutics.
  • Pharmacia. (2025). The role of the transcription factor NF-kB in the pathogenesis of inflammation and carcinogenesis.
  • PubMed. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Semantic Scholar. (2014). [PDF] Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
  • R&D Systems.
  • PubMed. (2024).
  • MDPI. Special Issue: The Role of Cytokines in Disease.
  • PMC.
  • Bio-Techne.
  • IOSR Journal.
  • International Journal of Pharmaceutical Sciences and Research (IJPSR). (2017).
  • INNOSC Theranostics and Pharmacological Sciences. (2019).
  • ResearchGate. (2025).
  • Der Pharmacia Lettre. (2011).
  • ResearchGate. (2018).
  • ResearchGate. (2025). The development of COX-2 inhibitors.
  • NIH. (2025).
  • Cusabio.
  • ResearchGate. (2025).
  • Ingenta Connect. (2018).
  • JIR. (2026).
  • PubMed Central.

Sources

6-Methoxybenzo[d]isoxazole: A Versatile Synthon for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the benzisoxazole moiety stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds and functional materials.[1] Among its derivatives, 6-methoxybenzo[d]isoxazole has emerged as a particularly valuable building block. The strategic placement of the methoxy group at the 6-position significantly influences the electronic properties of the bicyclic system, offering a handle for further functionalization and modulating the reactivity of the isoxazole ring. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utility of this compound in the construction of diverse and complex heterocyclic systems. We will delve into the fundamental reactivity of this synthon, focusing on its facile ring-opening to a key bifunctional intermediate, and provide detailed, field-proven protocols for its application in the synthesis of medicinally relevant quinazoline and benzodiazepine cores.

Core Principle: The Latent o-Aminophenol Functionality

The synthetic utility of this compound is primarily derived from the inherent reactivity of the isoxazole N-O bond. This bond is susceptible to reductive cleavage under various conditions, most notably catalytic hydrogenation. This ring-opening reaction unmasks a 1,2-amino and hydroxyl functionality on the benzene ring, yielding the highly versatile intermediate, 2-amino-4-methoxyphenol. The strategic placement of the amino and hydroxyl groups, ortho to each other, provides an ideal platform for a wide range of cyclization reactions to construct various fused heterocyclic systems. The methoxy group at the 4-position of this intermediate is carried through subsequent transformations, leading to specifically substituted final products.

Sources

analytical methods for purity assessment of 6-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Orthogonal Assessment of 6-Methoxybenzo[d]isoxazole Purity

Introduction

This compound is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of pharmacologically active agents. The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Impurities introduced during synthesis can carry their own pharmacological or toxicological profiles, interfere with downstream reactions, or impact the stability and crystalline form of the API.

This comprehensive guide presents a multi-faceted, orthogonal approach to the purity assessment of this compound. We move beyond single-method analyses to construct a holistic purity profile, integrating chromatographic, spectroscopic, and thermal techniques. This strategy is grounded in the principles outlined by major regulatory bodies, ensuring that the methodologies are robust, reliable, and fit for purpose in a research and drug development setting.[1][2][3] The causality behind each experimental choice is explained, providing the user not just with a protocol, but with the scientific rationale required for effective troubleshooting and adaptation.

A Holistic Strategy for Purity Determination

A single analytical technique is rarely sufficient to declare the purity of a compound. An orthogonal approach, utilizing methods with different separation and detection principles, provides a much higher degree of confidence. For instance, a chromatographic method like HPLC separates impurities based on their polarity, while a spectroscopic method like NMR provides structural confirmation. This integrated strategy is essential for a comprehensive understanding of the sample's composition.

Purity_Assessment_Workflow cluster_0 Sample Handling & Initial Assessment cluster_1 Primary Purity & Impurity Profiling cluster_2 Structural Confirmation & Identification cluster_3 Bulk & Solid-State Properties cluster_4 Final Purity Calculation Sample Sample of This compound Visual Visual Inspection (Color, Appearance) Sample->Visual Solubility Solubility Testing Visual->Solubility HPLC RP-HPLC (Quantitative Purity, Impurity Profile) Solubility->HPLC GC Headspace GC (Residual Solvents) Solubility->GC NMR NMR Spectroscopy (Identity, Structural Confirmation) Solubility->NMR LCMS LC-MS (Impurity ID by Mass) Solubility->LCMS TGA TGA (Water/Volatiles Content) Solubility->TGA DSC DSC (Melting Point, Crystalline Purity) Solubility->DSC Report Final Purity Report (Mass Balance Calculation) HPLC->Report GC->Report NMR->LCMS Structural Hypothesis LCMS->HPLC Impurity Tracking TGA->Report DSC->Report

Figure 1: Orthogonal workflow for comprehensive purity assessment.

Chromatographic Methods: The Core of Purity and Impurity Quantification

Chromatographic techniques are indispensable for separating the main component from structurally similar impurities, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC)

For a moderately polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the gold standard.[4] It separates compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.

Scientific Rationale: The choice of a C18 column provides a versatile nonpolar stationary phase suitable for retaining the aromatic system of the analyte. A mobile phase consisting of acetonitrile and water offers a good polarity range to elute the main peak with a sharp, symmetrical shape while resolving it from both more polar and less polar impurities. The addition of a small amount of acid (e.g., formic acid) is crucial to suppress the ionization of any acidic or basic functional groups, leading to better peak shape and reproducibility. UV detection is selected based on the chromophore present in the benzoisoxazole ring system.

Protocol 1: Purity Determination by RP-HPLC

Objective: To quantify the purity of this compound and profile related substance impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV/PDA detector.
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ultrapure water.
  • This compound reference standard and sample material.

2. Sample Preparation:

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of ~0.5 mg/mL.
  • Sample Solution: Prepare the sample material in the same manner as the standard solution to a concentration of ~0.5 mg/mL.
  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min (30% B), 5-25 min (30-90% B), 25-30 min (90% B), 30.1-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Run Time 35 minutes

4. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity using the area percent method:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

5. Method Validation:

  • This method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][6][7] Key parameters include:
Validation ParameterAcceptance Criteria (Typical)
Specificity Peak purity analysis; no interference from blank or placebo.
Linearity R² > 0.999 over a range of 50-150% of the target concentration.
Accuracy 98.0% - 102.0% recovery for spiked samples.
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
LOD / LOQ Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Insensitive to small, deliberate changes in flow rate, temp, mobile phase.
Gas Chromatography (GC)

GC is the ideal method for analyzing volatile and semi-volatile substances. Its primary role in this context is the quantification of residual solvents from the synthesis process, which are common process-related impurities. Headspace GC is preferred as it introduces only the volatile components into the system, protecting the column from non-volatile matrix components.

Scientific Rationale: The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. An aliquot of this gas is then injected into the GC. This technique prevents contamination of the GC system and provides excellent sensitivity for common organic solvents.

Protocol 2: Residual Solvent Analysis by Headspace GC-FID

Objective: To identify and quantify residual solvents.

1. Instrumentation and Materials:

  • GC system with a Flame Ionization Detector (FID) and a Headspace autosampler.
  • DB-624 or equivalent column (30 m x 0.32 mm, 1.8 µm).
  • Dimethyl sulfoxide (DMSO) or other suitable high-boiling, inert solvent.
  • Reference standards for expected solvents (e.g., Ethanol, Ethyl Acetate, Toluene).

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of solvent standards in DMSO. Create a working standard by diluting the stock to the required concentration (e.g., corresponding to ICH limits).
  • Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 1 mL of DMSO. Crimp the vial securely.

3. GC Conditions:

ParameterCondition
Column DB-624, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Hydrogen, constant flow
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp 250 °C
Detector Temp (FID) 260 °C
Headspace Vial Temp 80 °C
Loop Temp 90 °C
Transfer Line Temp 100 °C
Vial Equilibration 15 minutes

4. Data Analysis:

  • Identify solvents by comparing retention times with the standard.
  • Quantify using an external standard calibration curve.

Spectroscopic & Spectrometric Methods: Identity and Structure

These methods confirm the chemical structure of the main peak and help identify unknown impurities detected by chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for unambiguous structure elucidation.[8][9] ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, confirming the identity of this compound and enabling the structural characterization of any significant impurities if they can be isolated or are present in sufficient concentration.

Scientific Rationale: The chemical shifts, coupling patterns, and integration of proton signals in the ¹H NMR spectrum serve as a unique fingerprint for the molecule. The number and chemical shifts of signals in the ¹³C NMR spectrum confirm the carbon skeleton. The presence of unexpected signals can indicate impurities.

Protocol 3: Structural Confirmation by ¹H and ¹³C NMR

Objective: To confirm the chemical structure and identify the presence of any structurally related impurities.

1. Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).
  • 5 mm NMR tubes.
  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Tetramethylsilane (TMS) as an internal standard (often included in the solvent).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube.
  • Ensure the sample is fully dissolved.

3. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum (typically 16-32 scans).
  • Acquire a standard proton-decoupled ¹³C NMR spectrum (requires more scans, typically several hours).
  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more detailed structural analysis of impurities.

4. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).
  • Assign signals to the corresponding protons and carbons in the this compound structure.
  • Analyze any unassigned signals to hypothesize impurity structures.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass-resolving power of mass spectrometry, making it the premier technique for identifying unknown impurities.[10][11]

Scientific Rationale: As impurities elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is determined. This provides the molecular weight of the impurity, a critical piece of information for its identification. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass, allowing for the determination of the elemental formula.

LCMS_Workflow HPLC_Peak Unknown Peak Detected in HPLC-UV Chromatogram LCMS_Analysis Analyze Sample by LC-MS HPLC_Peak->LCMS_Analysis Get_Mass Obtain Mass Spectrum for the Peak of Interest LCMS_Analysis->Get_Mass HRMS Determine Accurate Mass (HRMS) Get_Mass->HRMS Formula Propose Elemental Formula HRMS->Formula Structure Hypothesize Structure (Consider Synthesis Route) Formula->Structure Confirm Confirm Structure (e.g., via NMR or Synthesis) Structure->Confirm

Figure 2: Workflow for impurity identification using LC-MS.

Protocol 4: Impurity Identification by LC-MS

Objective: To determine the molecular weights of impurities detected in the HPLC analysis.

1. Instrumentation and Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap for HRMS).
  • Use the same column and mobile phases as the HPLC method for direct correlation.

2. Method:

  • Set up the LC method identical to Protocol 1.
  • Set the mass spectrometer to acquire data in both positive and negative ionization modes over a relevant mass range (e.g., m/z 100-1000).
  • Inject the sample solution (~0.1 mg/mL).

3. Data Analysis:

  • Extract the ion chromatograms for the masses corresponding to the impurity peaks.
  • Determine the accurate mass of the parent ion for each impurity.
  • Use software to generate possible elemental formulas based on the accurate mass.
  • Propose impurity structures based on the formula and knowledge of the synthetic pathway.

Thermal Analysis: Assessing Bulk and Solid-State Properties

Thermal methods provide information on the bulk properties of the material, such as water content and crystalline purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is an excellent method for quantifying the total amount of volatile content, including water and residual solvents.[12][13][14]

Protocol 5: Determination of Volatile Content by TGA

1. Instrumentation: Thermogravimetric Analyzer. 2. Method:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.
  • Heat the sample from ambient temperature to ~200 °C at a rate of 10 °C/min under a nitrogen atmosphere. 3. Data Analysis:
  • The percentage mass loss up to a temperature just below the onset of decomposition corresponds to the total volatile content.
Differential Scanning Calorimetry (DSC)

DSC can be used to determine the purity of highly crystalline substances by measuring the depression and broadening of the melting peak, an effect caused by the presence of impurities.[15][16]

Protocol 6: Purity Assessment by DSC

1. Instrumentation: Differential Scanning Calorimeter. 2. Method:

  • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and seal it.
  • Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition. 3. Data Analysis:
  • Use the instrument's software to calculate the purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.

Conclusion and Data Integration

The purity of this compound should not be represented by a single value but by a comprehensive profile built from orthogonal data. The final purity is best determined using a mass balance approach:

% Purity = 100% - % Impurities (by HPLC) - % Water (by TGA/Karl Fischer) - % Residual Solvents (by GC) - % Non-volatile Residue

This rigorous, multi-technique approach ensures a thorough characterization of the material, providing high confidence in its quality for subsequent use in research and development. Adherence to established validation principles, such as those from the ICH and FDA, is paramount for ensuring the data is reliable and defensible.[17][18][19]

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025). Pharma Talks.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration (FDA).
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Regulations.gov.
  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. (2015). Federal Register.
  • PDF: Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics. (2020). ResearchGate.
  • ICH releases draft guidelines on analytical method development. (2022). RAPS.
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024). NETZSCH.
  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs.
  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments.
  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. (2023). NETZSCH.
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025). ResearchGate.
  • Identification and structure elucidation by NMR spectroscopy. (2015). ResearchGate.
  • Application Notes and Protocols for the Analysis of Benzo[d]oxazole-4-carboxylic Acid by HPLC and LC-MS. Benchchem.
  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2- amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine. Royal Society of Chemistry.
  • This compound. ChemScene.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Analytical Methods. (2025). Royal Society of Chemistry.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org.
  • Mass spectrometry of 5-alkoxyisoxazoles and isoxazol-5-ones. (1969). Tetrahedron.
  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. (2003). Journal of Heterocyclic Chemistry.
  • Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. (1995). Journal of the American Society for Mass Spectrometry.
  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. National Institutes of Health (NIH).
  • Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. (2022). MDPI.
  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. National Institutes of Health (NIH).
  • A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations. (2021). ResearchGate.
  • A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. Benchchem.
  • Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model. (2023). National Institutes of Health (NIH).
  • Synthesis and structural studies of 4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-one by X-ray crystallography, NMR spectroscopy, and DFT calculations. (2014). ResearchGate.
  • Identification and structure elucidation by NMR spectroscopy. (2015). TrAC Trends in Analytical Chemistry.
  • Simultaneous Determination of 23 Azo Dyes in Paprika by Gas Chromatography-Mass Spectrometry. (2015). ResearchGate.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2021). National Institutes of Health (NIH).
  • Method Development and Validation of Methoxsalen. IJRASET.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methoxybenzo[d]isoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth, experience-driven advice, troubleshooting guides, and optimized protocols to help you improve your reaction yields and product purity.

Introduction: The Synthetic Landscape

This compound, also known as 6-methoxy-1,2-benzisoxazole, is a valuable scaffold in medicinal chemistry. The most prevalent and accessible synthetic route involves a two-step process: the formation of an oxime from 2-hydroxy-4-methoxybenzaldehyde, followed by an intramolecular cyclization to form the benzisoxazole ring. While seemingly straightforward, this pathway is sensitive to reaction conditions, and suboptimal parameters can lead to significantly reduced yields and the formation of troublesome impurities.

This guide will focus on troubleshooting and optimizing this primary synthetic route, addressing the critical parameters that govern the success of the reaction.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.

Issue 1: Low or No Yield of the Final Product

Question: I've followed a standard procedure, but my yield of this compound is consistently low (or I'm not getting any product at all). What are the likely causes and how can I fix this?

Answer: This is the most common issue, and it typically points to problems in one of three areas: the quality of starting materials, the conditions of the oxime formation, or, most frequently, the cyclization step. A systematic approach is the best way to diagnose the problem.[1]

  • Starting Material Integrity : The purity of your 2-hydroxy-4-methoxybenzaldehyde is paramount.[1] Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air. An aged starting material can significantly hinder the initial oxime formation.

    • Validation Protocol : Before starting, verify the purity of the aldehyde via Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If impurities are detected, purification by recrystallization or column chromatography is recommended.

  • Inefficient Oxime Formation : The reaction between the aldehyde and hydroxylamine hydrochloride is an equilibrium process. The pH of the reaction medium is critical.

    • The "Why" : The reaction requires free hydroxylamine (NH₂OH), which is liberated from its hydrochloride salt (NH₂OH·HCl) by a base. However, the condensation itself is typically favored under slightly acidic conditions. If the solution is too basic, the hydroxylamine can be unstable. If it's too acidic, the nitrogen of hydroxylamine is protonated, reducing its nucleophilicity.

    • Optimization : A common strategy is to use a base like sodium acetate or pyridine, which acts as a buffer to maintain an optimal pH. Ensure you are using at least a stoichiometric equivalent of the base relative to the hydroxylamine hydrochloride.

  • Failed or Incomplete Cyclization : The intramolecular cyclization of the 2-hydroxy-4-methoxybenzaldehyde oxime is the most frequent failure point. This step involves the deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the oxime nitrogen and elimination of water. The choice of base and solvent is crucial here.

    • The "Why" : A base that is too weak will not sufficiently deprotonate the phenol. A base that is too strong or used at too high a temperature can lead to side reactions, such as the Beckmann rearrangement or decomposition.[2] The solvent must be able to dissolve the intermediates and be compatible with the chosen base and temperature.

    • Optimization : Switching from weaker bases like sodium carbonate to stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) often dramatically improves yields. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.

Below is a troubleshooting workflow to guide your decision-making process:

G start Low or No Yield Observed check_sm Verify Purity of 2-hydroxy-4-methoxybenzaldehyde start->check_sm purify_sm Purify Aldehyde (Recrystallization / Column) check_sm->purify_sm Impure check_oxime Analyze Oxime Formation Step (Monitor by TLC) check_sm->check_oxime Pure purify_sm->check_oxime oxime_ok Is Oxime Formed Cleanly? check_oxime->oxime_ok optimize_oxime Adjust Oxime Reaction: - Check Base (e.g., NaOAc) - Verify pH oxime_ok->optimize_oxime No / Incomplete check_cyclization Analyze Cyclization Step oxime_ok->check_cyclization Yes optimize_oxime->check_oxime cyclization_params Are Cyclization Conditions Optimal? check_cyclization->cyclization_params optimize_cyclization Optimize Cyclization: - Use Stronger Base (NaH, t-BuOK) - Use Anhydrous Solvent (DMF, THF) - Run under Inert Atmosphere cyclization_params->optimize_cyclization No success Improved Yield cyclization_params->success Yes optimize_cyclization->success

Caption: Troubleshooting workflow for low yield of this compound.

Issue 2: Multiple Spots on TLC / Impure Product

Question: My reaction seems to work, but the crude product is very impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?

Answer: The formation of multiple products indicates that side reactions are competing with your desired cyclization. Understanding these potential side pathways is key to suppressing them.

  • Furoxan Dimerization : This is a very common side reaction in syntheses involving nitrile oxides, which can be formed as intermediates.[3] While less common in this specific intramolecular cyclization, related oxidative side reactions can occur.

    • Mitigation : Running the reaction under an inert atmosphere and using degassed solvents can minimize oxidative side reactions.

  • Beckmann-type Rearrangement : Under certain conditions (particularly with some acids or strong bases at high temperatures), the intermediate oxime can undergo a rearrangement to form an amide, which would not lead to the desired product.[2]

    • Mitigation : Careful control of temperature is critical. If using a strong base like NaH, perform the addition at 0 °C before slowly warming to room temperature or slightly above. Avoid excessive heating unless literature for your specific conditions supports it.

  • Incomplete Reaction : Unreacted starting material (the oxime) will appear as a separate spot on TLC.

    • Mitigation : Monitor the reaction progress by TLC. If the reaction stalls, a small, additional portion of the base might be required. Ensure the reaction runs for a sufficient amount of time.[1]

Table 1: Optimizing Cyclization Conditions to Minimize Impurities

ParameterStandard ConditionOptimized Condition for Higher PurityRationale
Base K₂CO₃, NaOHSodium Hydride (NaH), Potassium t-butoxideStronger, non-nucleophilic bases ensure complete and rapid deprotonation of the phenol, minimizing side reactions.
Solvent Ethanol, MethanolAnhydrous DMF, Anhydrous THFAprotic solvents prevent protonation of the anionic intermediate and are necessary for strong bases like NaH.
Atmosphere AirNitrogen, ArgonPrevents moisture from destroying the base and minimizes oxidative side reactions.
Temperature Reflux0 °C to Room TemperatureLower temperatures reduce the rate of side reactions like decomposition or rearrangement.

Part 2: Optimized Experimental Protocols

These protocols are designed to be self-validating by incorporating in-process checks (TLC monitoring) to ensure each step is successful before proceeding.

Protocol 1: Synthesis of 2-Hydroxy-4-methoxybenzaldehyde Oxime
  • Reagent Setup : In a 250 mL round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde (10.0 g, 65.7 mmol) in ethanol (100 mL).

  • Hydroxylamine Addition : In a separate beaker, dissolve hydroxylamine hydrochloride (7.28 g, 104.8 mmol, 1.6 eq) and sodium acetate (8.60 g, 104.8 mmol, 1.6 eq) in water (30 mL) with gentle warming.

  • Reaction : Add the hydroxylamine solution to the aldehyde solution. Stir the mixture at room temperature.

  • Monitoring : The reaction is typically complete within 1-2 hours. Monitor the consumption of the aldehyde by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The oxime product should appear as a new, more polar spot.

  • Workup : Once the aldehyde is consumed, reduce the volume of ethanol using a rotary evaporator. Add 100 mL of cold water to the mixture. The white, solid oxime should precipitate.

  • Isolation : Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically of sufficient purity to proceed to the next step.

Protocol 2: Cyclization to this compound

This protocol requires anhydrous conditions. All glassware should be oven- or flame-dried, and the reaction should be run under an inert atmosphere (Nitrogen or Argon).

  • Reagent Setup : In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.89 g, 72.3 mmol, 1.2 eq).

  • Solvent Addition : Carefully wash the NaH with anhydrous hexane (2 x 20 mL) to remove the mineral oil. Decant the hexane washings via cannula. Add 80 mL of anhydrous DMF to the flask. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition : Dissolve the 2-hydroxy-4-methoxybenzaldehyde oxime (10.0 g, 60.2 mmol) in 40 mL of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C over 30 minutes. Effervescence (hydrogen gas evolution) will be observed.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring : Monitor the reaction by TLC until the starting oxime spot has disappeared.

  • Quenching : Carefully quench the reaction by slowly adding it to 500 mL of ice-cold water.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing & Drying : Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a solid.[4]

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Intramolecular Cyclization (Anhydrous) a 2-Hydroxy-4- methoxybenzaldehyde c Stir at RT 1-2h a->c b NH2OH·HCl NaOAc, EtOH/H2O b->c d Oxime Intermediate c->d e Oxime Intermediate d->e Isolate & Dry f 1. NaH, Anhydrous DMF, 0°C 2. Warm to RT, 4-6h e->f g This compound f->g

Caption: Optimized two-step synthesis workflow for this compound.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the cyclization, like potassium carbonate? A1: While weaker bases like potassium carbonate (K₂CO₃) can work, they often require higher temperatures (reflux) and longer reaction times, which can increase the likelihood of side product formation and lead to lower yields. For robust and high-yielding synthesis, stronger bases like NaH or t-BuOK under anhydrous conditions are highly recommended.

Q2: My final product has a slight color. How can I remove it? A2: A slight coloration in the final product is common. A thorough purification by column chromatography is usually sufficient.[1] If a persistent color remains, you can try recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or treatment with a small amount of activated carbon followed by filtration through celite.

Q3: Is it possible to perform this as a one-pot reaction? A3: While one-pot syntheses are attractive for their efficiency, they can be challenging for this specific transformation. The conditions for optimal oxime formation (aqueous, buffered) are incompatible with the anhydrous conditions required for the high-yield cyclization with a strong base. A two-step procedure with isolation of the intermediate oxime generally provides a cleaner reaction and a higher overall yield.

Q4: What are the key safety precautions for this synthesis? A4: The primary safety concern is the use of sodium hydride (NaH). NaH is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere, and the quenching procedure must be performed slowly and carefully in an ice bath. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from organic-chemistry.org[5]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from BenchChem Tech Support.[1]

  • Kumbhare, R. M., et al. (n.d.). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. ResearchGate.[6]

  • Kaur, H., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.[7]

  • Kumbhare, R. M., et al. (n.d.). General Procedure for the Synthesis of isoxazole derivatives. Retrieved from supporting information.[4]

  • BenchChem. (2025). Technical Support Center: Isoxazole Synthesis Optimization. Retrieved from BenchChem Tech Support.[3]

  • Chaskar, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry.[8]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.[9]

  • ChemScene. (n.d.). This compound. Retrieved from ChemScene.[10]

  • Lukoyanov, A. A., et al. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.

  • ResearchGate. (2025). CONVENIENT CONVERSION OF 2-HYDROXY-4-METHOXYBENZALDEHYDE FROM THE ESSENTIAL OIL OF MONDIAWHITEI(HOOK. F.) SKEELS INTO 2,4-DINITROPHENYLHYDRAZONE.[11]

  • ResearchGate. (n.d.). Straightforward synthesis of benzoxazoles and benzothiazoles via photocatalytic radical cyclization of 2-substituted anilines with aldehydes.[12]

  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.[13]

  • Royal Society of Chemistry. (n.d.). Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition.[14]

  • National Institutes of Health. (n.d.). Catalytic Oxidative Cyclization of 2′-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions.[15]

  • National Institutes of Health. (n.d.). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes.[16]

  • Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Retrieved from organic-chemistry.org.[2]

  • Hakimi, F., et al. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Solvent. Advanced Journal of Chemistry-Section A.[17]

  • PubMed. (2008). Phenylalanine ammonia-lyase-mediated biosynthesis of 2-hydroxy-4-methoxybenzaldehyde in roots of Hemidesmus indicus.[18]

Sources

Technical Support Center: Purification of 6-Methoxybenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 6-methoxybenzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2][3] However, the unique physicochemical properties imparted by the methoxy group and the isoxazole ring often present distinct challenges during downstream purification. This guide provides field-proven troubleshooting strategies and answers to frequently asked questions, designed to help researchers, scientists, and drug development professionals navigate these complexities and achieve high purity for their target compounds.

Troubleshooting Common Purification Issues

This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind the proposed solutions.

Question 1: My target this compound derivative is co-eluting with an impurity on silica gel, despite screening multiple hexane/ethyl acetate gradients. How can I resolve this?

Answer: This is a frequent challenge, often caused by regioisomers or byproducts with very similar polarities to the desired product.[4] The electron-donating nature of the 6-methoxy group can make the polarity of various isomers nearly identical. Here is a systematic approach to improve separation:

  • Causality: Standard non-polar/polar solvent systems like hexane/ethyl acetate separate primarily based on polarity. When polarities are too close, you must introduce secondary separation mechanisms.

  • Solution 1: Introduce a Third Solvent: Adding a small percentage of a third solvent with different properties can significantly alter selectivity.

    • Dichloromethane (DCM): Adding 5-10% DCM to your ethyl acetate/hexane mobile phase can improve the separation of aromatic compounds by leveraging different pi-pi interactions.

    • Methanol (MeOH): For more polar derivatives, replacing ethyl acetate with a DCM/MeOH gradient can provide a different selectivity profile. Start with a low percentage of MeOH (0.5-1%) and increase gradually.

  • Solution 2: Employ Mobile Phase Additives: If one of your impurities is acidic or basic, or if your target compound interacts strongly with silica, additives can dramatically improve peak shape and resolution.

    • For Basic Impurities/Tailing Product: The nitrogen on the isoxazole ring can interact with acidic silanol groups on the silica surface, causing tailing. Adding 0.1-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase can neutralize these sites and improve peak shape.[5]

    • For Acidic Impurities: If you suspect an acidic byproduct, adding 0.1-1% acetic acid or formic acid can sharpen the peaks of both the impurity and your target compound, often leading to better separation.[5]

  • Solution 3: Change the Stationary Phase: If mobile phase optimization fails, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): For compounds that are sensitive to acidic silica or for separating compounds with different Lewis basicity, alumina can be an excellent alternative.

    • Reverse-Phase Chromatography (C18): This technique separates based on hydrophobicity rather than polarity. Since the methoxy group adds some lipophilicity, this can be a powerful tool to separate isomers that are inseparable on silica. Elution is typically performed with a water/acetonitrile or water/methanol gradient, often with 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.[5]

Question 2: I'm experiencing significant product loss during column chromatography. My yield is much lower than the crude NMR suggests. What is happening?

Answer: Product loss on-column often points to decomposition or irreversible adsorption. The benzo[d]isoxazole ring system can be labile under certain conditions.

  • Causality: The N-O bond in the isoxazole ring can be susceptible to cleavage under strongly acidic or basic conditions.[6] Furthermore, prolonged exposure to the acidic surface of silica gel can degrade sensitive compounds.

  • Solution 1: Deactivate the Silica Gel: Before use, you can co-evaporate your silica gel with a 1% solution of triethylamine in your non-polar solvent (e.g., hexane). This neutralizes the most acidic sites on the surface, minimizing degradation of base-sensitive compounds.

  • Solution 2: Minimize Residence Time: A long, slow purification is detrimental for unstable compounds.

    • Use a wider diameter column to reduce the bed height.

    • Increase the flow rate.

    • Use a steeper solvent gradient to elute your compound more quickly.

  • Solution 3: Avoid Chlorinated Solvents if Possible: While DCM is an excellent solvent, trace amounts of HCl can form, which can be sufficient to degrade acid-sensitive molecules. If you suspect this is an issue, try using a mobile phase based on ethyl acetate, acetone, or methyl tert-butyl ether (MTBE) with hexane.

  • Solution 4: Consider Alternative Purification Methods: If the compound is crystalline, recrystallization is the most efficient and scalable purification method that avoids contact with stationary phases.

Question 3: My compound "oils out" instead of crystallizing during recrystallization attempts. How can I induce crystal formation?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the compound's melting point is lower than the boiling point of the solvent system or when the solution is supersaturated too quickly.[5]

  • Causality: Crystal formation requires slow, ordered arrangement of molecules from a solution where solubility is decreasing gradually. Oiling out is a sign that this process is happening too rapidly or under unfavorable thermodynamic conditions.

  • Solution 1: Lower the Solvent Boiling Point: Try using a solvent system with a lower boiling point. For example, if you are using ethanol/water, try switching to methanol/water or acetone/hexane.

  • Solution 2: Use a Binary Solvent System (Good Solvent/Anti-Solvent):

    • Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol, acetone, or DCM) at room temperature or with gentle warming.

    • Slowly add a miscible "anti-solvent" (e.g., hexanes, diethyl ether, or water) dropwise until the solution becomes faintly turbid (cloudy).

    • Add one or two drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a -20°C freezer.

  • Solution 3: Promote Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[5]

    • Seeding: If you have a tiny amount of pure, solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: How does the 6-methoxy group specifically influence the purification strategy for benzo[d]isoxazole derivatives?

The 6-methoxy group has two primary effects:

  • Polarity: It increases the overall polarity of the molecule compared to an unsubstituted analog, meaning you will generally need a more polar mobile phase for elution from normal-phase silica gel.

  • Electronic Effects: As an electron-donating group, it increases the electron density of the aromatic ring. This can enhance pi-pi stacking interactions with certain solvents (like DCM or toluene) and may influence the acidity/basicity of the molecule, potentially affecting its interaction with the stationary phase. The presence of methoxy groups can influence cytotoxicity and other biological activities, making pure material essential for screening.[7][8]

Q2: What is a good starting point for developing a column chromatography method for these compounds?

A pragmatic starting point is thin-layer chromatography (TLC) analysis using a 4:1 Hexane:Ethyl Acetate solvent system. Based on the resulting Rf value of your target compound, you can adjust the solvent polarity.

  • If Rf is too high (> 0.5): Increase the proportion of hexane.

  • If Rf is too low (< 0.2): Increase the proportion of ethyl acetate.

  • If spots are streaking: Add 0.5% triethylamine (if basic) or acetic acid (if acidic) to the TLC developing chamber and observe the effect on spot shape.[4][5]

Q3: When is preparative HPLC a better choice than flash chromatography?

Preparative High-Performance Liquid Chromatography (HPLC) should be considered when:

  • High Resolution is Required: You need to separate very closely eluting isomers or impurities that are unresolved by flash chromatography.[5]

  • The Compound is Highly Polar: The compound is difficult to elute from silica gel even with highly polar mobile phases. Reverse-phase HPLC is ideal for such molecules.

  • Small Scale: You are working with a small quantity of material (< 1g) and need to achieve very high purity (>99.5%) for analytical or biological testing purposes.

Q4: How can I confidently confirm the purity and structural identity of my final product?

A combination of analytical techniques is essential for full characterization:[9][10]

  • ¹H and ¹³C NMR: Confirms the chemical structure, the presence of the methoxy group (singlet around 3.8-4.0 ppm), and the substitution pattern on the aromatic rings.[11][12] Purity can be assessed by the absence of impurity peaks.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9]

  • FT-IR Spectroscopy: Confirms the presence of key functional groups, such as the C=N bond of the isoxazole and C-O stretching of the methoxy group.[11]

  • Purity by HPLC-UV/DAD: An analytical HPLC run using a diode array detector can quantify purity by peak area percentage and confirm that the peak corresponds to a single component.

Visualized Workflow: Purification Strategy Selection

This flowchart provides a decision-making framework for selecting an appropriate purification strategy after initial synthesis and workup.

Purification_Workflow start Crude Product Obtained tlc Run TLC in Hex/EtOAc (e.g., 4:1, 2:1, 1:1) start->tlc analysis Analyze TLC Plate tlc->analysis streaking Significant Streaking? analysis->streaking No baseline Baseline Impurities? analysis->baseline Yes add_tea Re-run TLC with 0.5% TEA or NH4OH streaking->add_tea Yes add_acid Re-run TLC with 0.5% AcOH streaking->add_acid If basic additive doesn't work separation Good Separation? (ΔRf > 0.1) poor_sep Poor Separation (ΔRf < 0.1) separation->poor_sep No flash_std Proceed to Standard Silica Flash Chromatography separation->flash_std Yes baseline->separation No pre_flush Pre-flush column with polar solvent (e.g., EtOAc) then re-equilibrate baseline->pre_flush Yes optimize_mp Optimize Mobile Phase: - Add DCM or Toluene - Try Acetone or MTBE poor_sep->optimize_mp recrystallize Attempt Recrystallization poor_sep->recrystallize If solid flash_modified Proceed to Flash with Modified Mobile Phase add_tea->flash_modified add_acid->flash_modified pre_flush->separation change_sp Change Stationary Phase: - Reverse Phase (C18) - Alumina optimize_mp->change_sp If still poor prep_hplc Use Preparative HPLC change_sp->prep_hplc If high purity needed

Caption: Decision workflow for selecting a purification method.

Optimized Protocol: Flash Column Chromatography

This protocol provides a generalized but robust starting point for the purification of a moderately polar this compound derivative.

1. Preparation of the Silica Slurry:

  • For a 1 g crude sample, measure ~50 g of silica gel (230-400 mesh).

  • In a beaker, add the silica to ~200 mL of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Stir gently to create a uniform slurry, ensuring no clumps remain.

2. Packing the Column:

  • Secure a glass column vertically. Add a small plug of cotton or glass wool and a thin layer of sand.

  • Pour the silica slurry into the column. Use a funnel to guide the slurry.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing. Do not let the top of the silica bed run dry.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product (~1 g) in a minimal amount of a strong solvent (e.g., 5 mL DCM or acetone). Add ~2 g of silica gel to this solution. Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude product in the absolute minimum volume of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the silica bed.

4. Elution:

  • Begin eluting with the initial, non-polar mobile phase.

  • Gradually increase the polarity of the mobile phase according to a pre-determined gradient. A typical gradient is shown in the table below.

  • Collect fractions and monitor by TLC to identify which fractions contain the pure product.

Table 1: Example Step-Gradient Elution for Flash Chromatography

StepSolvent System (Hexane:Ethyl Acetate)Column Volumes (CV)Purpose
195:52-3Elute very non-polar impurities.
290:102-3Continue eluting non-polar impurities.
385:155-10Elute the target compound.
470:303-5Elute more polar impurities.
550:502Flush the column.

5. Product Isolation:

  • Combine the pure fractions as determined by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove residual solvent.

  • Obtain the final mass and characterize the product using appropriate analytical methods (NMR, MS).

References

  • Pawar, R. P., et al. (2021). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Retrieved from [Link]

  • Ahmad, A., et al. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Retrieved from [Link]

  • Wang, L., et al. (2016). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC - NIH. Retrieved from [Link]

  • Kumbhare, R. M., et al. (2015). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. ResearchGate. Retrieved from [Link]

  • Kumbhare, R. M., et al. (2015). Supplementary Information: Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine... ResearchGate. Retrieved from [Link]

  • Singh, P., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. Retrieved from [Link]

  • Inamdar, S., & Shirkhedkar, A. (2023). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Chen, P.-H., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PMC - NIH. Retrieved from [Link]

  • Sharma, A., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Ovidius University Annals of Chemistry. Retrieved from [Link]

  • Fleming, F. R., et al. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH. Retrieved from [Link]

  • Citta, A., et al. (2024). Anticancer Applications of Gold Complexes: Structure–Activity Review. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Methoxybenzo[d]isoxazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding side product formation during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthetic protocols, improve yield, and ensure the purity of your final product.

Troubleshooting Guide: Side Product Formation

Navigating the synthesis of this compound can present challenges, with side product formation being a primary concern that can impact yield and purity. This guide provides a systematic approach to identifying and mitigating these issues for the two most common synthetic routes.

Route 1: From 2-Hydroxy-4-methoxybenzaldehyde

This pathway involves the oximation of 2-hydroxy-4-methoxybenzaldehyde followed by intramolecular cyclization.

Diagram of Reaction Pathway and Side Product Formation (Route 1)

cluster_main Main Reaction Pathway cluster_side Side Reaction A 2-Hydroxy-4- methoxybenzaldehyde B 2-Hydroxy-4- methoxybenzaldehyde oxime A->B NH₂OH·HCl, Base D 4-Methoxysalicylonitrile (Side Product) A->D H₂NOSO₃H, heat C This compound (Desired Product) B->C Oxidative Cyclization

Caption: Synthesis of this compound from 2-Hydroxy-4-methoxybenzaldehyde.

Problem 1: Formation of 4-Methoxysalicylonitrile as a Major Byproduct

  • Symptoms:

    • Reduced yield of the desired this compound.

    • Presence of an additional spot on TLC, often with a different polarity than the starting material and product.

    • 1H NMR spectrum of the crude product shows a singlet for the nitrile carbon around δ 115-120 ppm in the 13C NMR.

  • Root Cause Analysis: The formation of 4-methoxysalicylonitrile is a known side reaction when using certain reagents for the oximation and cyclization, particularly with hydroxylamine-O-sulfonic acid (H₂NOSO₃H) under heating. The reaction conditions can promote dehydration of the intermediate oxime to form the nitrile.

  • Solutions & Prophylactic Measures:

    • Reagent Selection: Avoid using hydroxylamine-O-sulfonic acid if nitrile formation is a significant issue. A two-step process is generally more reliable:

      • Oximation: React 2-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a mild base like sodium acetate or pyridine. This cleanly forms the oxime intermediate.[1]

      • Cyclization: Isolate the oxime and then proceed with the cyclization. Oxidative cyclization using reagents like sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) can be effective.[2]

    • Temperature Control: If a one-pot synthesis is desired, maintain a lower reaction temperature to disfavor the dehydration pathway leading to the nitrile.

Problem 2: Incomplete Cyclization and Presence of 2-Hydroxy-4-methoxybenzaldehyde Oxime

  • Symptoms:

    • A mixture of the desired product and the oxime intermediate is observed after the reaction.

    • TLC analysis shows a persistent spot corresponding to the oxime.

    • 1H NMR of the crude product will show characteristic signals for the oxime, including the -OH and =N-OH protons.

  • Root Cause Analysis:

    • Insufficient Reagent: The cyclizing agent may have been used in a substoichiometric amount or may have decomposed.

    • Suboptimal Reaction Conditions: The reaction time may be too short, or the temperature may be too low for the cyclization to go to completion.

  • Solutions & Prophylactic Measures:

    • Reaction Monitoring: Closely monitor the reaction progress using TLC until the oxime spot is no longer visible.

    • Reagent Stoichiometry: Ensure that the cyclizing agent is used in a slight excess (e.g., 1.1-1.2 equivalents).

    • Temperature and Time: Gradually increase the reaction temperature or prolong the reaction time as needed, while still monitoring for the formation of other impurities.

Route 2: From 2-Hydroxy-4-methoxybenzonitrile

This pathway typically involves a base-mediated intramolecular cyclization.

Diagram of Reaction Pathway and Side Product Formation (Route 2)

cluster_main Main Reaction Pathway cluster_side Potential Side Reaction (Smiles Rearrangement) A 2-Hydroxy-4- methoxybenzonitrile B This compound (Desired Product) A->B Base, Halogenating Agent (e.g., NCS) C Rearranged Isomer (Side Product) A->C Strong Base, High Temperature A Problem Identified (Low Yield / Impurities) B Analyze Crude Product (TLC, NMR, MS) A->B C Identify Side Product(s) B->C D Consult Troubleshooting Guide C->D E Optimize Reaction Conditions (Reagents, Temp., Time) D->E F Implement Purification Strategy (Recrystallization, Chromatography) E->F G Characterize Pure Product F->G

Caption: A systematic workflow for troubleshooting side product formation.

Frequently Asked Questions (FAQs)

Q1: My final product is a brownish oil, but the literature reports a solid. What could be the issue?

A1: The discoloration and oily nature of your product are likely due to the presence of impurities. Unreacted starting materials, side products, or decomposition products can prevent crystallization and impart color. We recommend purifying the crude product by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should effectively separate the desired product from the impurities.

Q2: How can I effectively monitor the progress of my reaction to avoid over-running it and forming more side products?

A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring your reaction. We recommend co-spotting your reaction mixture with the starting material and, if available, a standard of the pure product. Develop the TLC plate in an appropriate solvent system (one that gives good separation of the spots). The reaction is complete when the starting material spot has disappeared. Regular monitoring (e.g., every 30-60 minutes) will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

Q3: What are the best practices for purifying this compound?

A3: The purification method will depend on the nature and quantity of the impurities.

  • Recrystallization: If the main impurity is a small amount of unreacted starting material or a side product with significantly different solubility, recrystallization can be very effective. A common solvent system for this compound is ethanol/water or isopropanol.

  • Column Chromatography: For mixtures containing multiple impurities or side products with similar polarities to the desired product, column chromatography is the method of choice. Silica gel is the standard stationary phase, and a mobile phase of ethyl acetate in hexanes or dichloromethane in hexanes typically provides good separation.

Q4: I am seeing an unexpected peak in my mass spectrum. How can I identify this unknown impurity?

A4: High-resolution mass spectrometry (HRMS) can provide an accurate mass and elemental composition of the impurity, which is a crucial first step in its identification. Further characterization using 1D and 2D NMR techniques (like COSY, HSQC, and HMBC) will be necessary to elucidate its structure. Comparing the spectral data of the impurity with that of the starting materials and the expected product can provide valuable clues.

Quantitative Data Summary

IssueCommon CauseTypical Yield ReductionRecommended Solution
Nitrile FormationUse of H₂NOSO₃H10-40%Use a two-step oximation/cyclization
Incomplete CyclizationInsufficient cyclizing agent5-30%Use 1.1-1.2 eq. of cyclizing agent
Smiles RearrangementStrong base, high temp.VariableUse milder base (e.g., K₂CO₃) and lower temp.

Experimental Protocols

Protocol 1: Two-Step Synthesis from 2-Hydroxy-4-methoxybenzaldehyde

  • Oximation:

    • Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq.) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the starting material is consumed, pour the reaction mixture into water and collect the precipitated oxime by filtration.

  • Cyclization:

    • Suspend the dried oxime (1.0 eq.) in dichloromethane.

    • Add N-chlorosuccinimide (1.1 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the oxime is consumed (monitor by TLC).

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

References

  • Kumbhare, R. M., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
  • Lukoyanov, A. A., et al. (2022). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Organic & Biomolecular Chemistry.
  • Chen, G., et al. (2017). An efficient and facile PPh3-mediated Barbier-Grignard-type reaction provides various 3-aryl or alkyl substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides. Organic Letters, 19(7), 1792-1795.
  • Dalal Institute. (n.d.). The von Richter, Sommelet-Hauser, and Smiles Rearrangements.
  • Wikipedia. (2023). Smiles rearrangement.

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-Methoxybenzo[d]isoxazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 6-methoxybenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic challenges. The this compound scaffold is a key structural motif in numerous biologically active compounds, and its effective functionalization is crucial for the development of novel therapeutics.[1][2][3] This resource provides practical, field-proven insights to help you navigate the complexities of your synthetic routes.

I. Understanding the Reactivity of the this compound Core

The this compound ring system presents a unique set of synthetic opportunities and challenges. The interplay between the electron-donating methoxy group and the inherent electronic properties of the benzisoxazole core dictates its reactivity.

  • Electron-Donating Methoxy Group: The methoxy group at the 6-position is a powerful electron-donating group, activating the benzene ring towards electrophilic aromatic substitution. This directing effect will primarily influence reactions at the positions ortho and para to the methoxy group (C5 and C7).

  • Isoxazole Ring: The isoxazole moiety is a π-deficient heterocycle, which influences the overall electronic distribution of the bicyclic system. The nitrogen and oxygen atoms can also act as coordinating sites for metal catalysts, which can be both beneficial and problematic in cross-coupling reactions.[4]

A thorough understanding of these electronic effects is paramount for predicting regioselectivity and avoiding common pitfalls in your functionalization strategies.

II. Troubleshooting Common Functionalization Reactions

This section addresses specific issues you may encounter during the functionalization of this compound, providing potential causes and actionable solutions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are workhorse transformations for C-C and C-N bond formation.[5][6][7] However, the presence of the benzisoxazole core can sometimes lead to catalyst inhibition or undesired side reactions.

Q1: My Suzuki-Miyaura coupling reaction with a 6-methoxy-halo-benzo[d]isoxazole is sluggish or gives low yields. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings of heteroaryl halides can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: Standard palladium catalysts and ligands may not be optimal. The nitrogen and oxygen atoms of the isoxazole ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the reductive elimination step and stabilize the active catalytic species.[8] Consider using pre-formed palladium catalysts which can be more robust.

  • Base Selection: The choice of base is critical and can significantly impact the reaction outcome.

    • Solution: Screen a variety of bases. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, organic bases such as triethylamine or DBU may offer better solubility and performance in some cases. The use of a phosphate base (e.g., K₃PO₄) is often effective.

  • Solvent System: The solvent system must be appropriate for both the coupling partners and the catalyst system.

    • Solution: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used. Ensure your organic solvent is thoroughly degassed to prevent catalyst oxidation.

  • Reaction Temperature: Inadequate temperature can lead to slow reaction rates.

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can often accelerate the reaction and improve yields.[9]

Q2: I am observing significant amounts of a byproduct that appears to be the debrominated/dechlorinated starting material in my Buchwald-Hartwig amination. What is causing this and how can I prevent it?

A2: The formation of a hydrodehalogenated byproduct is a common issue in Buchwald-Hartwig aminations and is often attributed to a competing reduction pathway.

  • Cause: This side reaction can be promoted by certain phosphine ligands in the presence of a base and a proton source (e.g., trace water or the amine itself).

  • Solutions:

    • Ligand Selection: Switch to a different ligand. Ligands with different steric and electronic properties can disfavor the reduction pathway.

    • Base Strength: Use a weaker base if possible, as stronger bases can sometimes exacerbate the problem.

    • Dry Conditions: Ensure your reaction is set up under strictly anhydrous conditions. Use dry solvents and reagents.

Lithiation and C-H Functionalization

Direct functionalization of C-H bonds is an increasingly popular and atom-economical strategy. However, achieving high regioselectivity can be challenging.

Q3: I am attempting a direct lithiation of this compound, but I am getting a mixture of products. How can I control the regioselectivity?

A3: The regioselectivity of lithiation on the this compound ring will be influenced by both the directing effect of the methoxy group and the acidity of the various protons on the ring.

  • Directing Effects: The methoxy group will direct lithiation to the C5 and C7 positions. The isoxazole ring protons also have varying acidities.

  • Potential Solutions to Improve Regioselectivity:

    • Directed Metalation Groups (DMGs): If you have a suitable functional group at a specific position (e.g., a halogen at C3), this can be used to direct lithiation to an adjacent position.

    • Temperature Control: Lithiation reactions are often highly temperature-sensitive. Running the reaction at a very low temperature (e.g., -78 °C) can improve selectivity.

    • Lithium Base: The choice of the lithium base (e.g., n-BuLi, s-BuLi, LDA) can influence the regioselectivity. Experiment with different bases to find the optimal conditions.

Q4: My direct C-H arylation reaction is not proceeding or is giving a complex mixture of products. What are the key parameters to optimize?

A4: Direct C-H arylation is a powerful but often challenging reaction to optimize.

  • Catalyst and Oxidant: These reactions typically require a palladium catalyst and an oxidant.

    • Solution: Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and oxidants (e.g., Ag₂CO₃, benzoquinone).

  • Directing Group: While the methoxy group can direct the reaction, its directing ability may not be strong enough to overcome the inherent reactivity of other C-H bonds.

    • Solution: Consider introducing a stronger directing group onto the molecule if high regioselectivity at a specific position is required.

  • Solvent and Temperature: The reaction conditions can have a profound effect on the outcome.

    • Solution: High temperatures are often required. Solvents like DMF or DMAc are commonly used.[10]

III. Frequently Asked Questions (FAQs)

Q: Can the methoxy group be cleaved under certain reaction conditions?

A: Yes, demethylation is a potential side reaction, especially under strongly acidic or high-temperature conditions. If you are using Lewis acids or strong Brønsted acids, or running your reaction at elevated temperatures for extended periods, monitor for the formation of the corresponding phenol. If demethylation is a significant problem, consider using milder reaction conditions or protecting the methoxy group if necessary.

Q: What is the best way to purify my functionalized this compound derivative?

A: Purification of isoxazole derivatives can often be achieved by standard column chromatography on silica gel.[11]

  • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point for screening. The polarity of your product will depend on the nature of the introduced functional group.

  • Tailing: If you observe tailing of your compound on the silica gel column, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve the peak shape.

  • Crystallization: If your product is a solid, recrystallization can be an excellent method for obtaining highly pure material.

Q: How can I confirm the regiochemistry of my functionalized product?

A: The regiochemistry of your product should be determined using a combination of spectroscopic techniques.

  • NMR Spectroscopy: 1D and 2D NMR experiments (COSY, HSQC, HMBC) are invaluable for determining the connectivity of the atoms in your molecule. The coupling patterns of the aromatic protons can provide clear evidence for the position of substitution. Nuclear Overhauser effect (NOE) experiments can also be used to determine through-space proximity of protons.[12][13]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product.[14]

IV. Experimental Protocols (General Procedures)

The following are generalized protocols that can be used as a starting point for your optimization studies. Note: These are not optimized for this compound and will likely require optimization of catalyst, ligand, base, solvent, and temperature.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the 6-methoxy-halo-benzo[d]isoxazole (1.0 eq.), the boronic acid or boronic ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a reaction vessel, add the 6-methoxy-halo-benzo[d]isoxazole (1.0 eq.), the amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., XPhos, 2-6 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer.

  • Concentrate the solution and purify the crude product by column chromatography.

V. Visualizing Reaction Workflows

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Screen Catalysts & Ligands (e.g., Pd(PPh₃)₄, PdCl₂(dppf) XPhos, SPhos) start->catalyst base Optimize Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) catalyst->base solvent Vary Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O) base->solvent temp Increase Temperature (Conventional or Microwave) solvent->temp result Improved Yield temp->result

Caption: Decision tree for optimizing Suzuki-Miyaura coupling reactions.

General Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd2_halide L(R-X)Pd(II)L oa->pd2_halide le Ligand Exchange/ Amine Coordination pd2_halide->le R'₂NH, Base pd2_amine L(R-NHR')Pd(II)L le->pd2_amine re Reductive Elimination pd2_amine->re re->pd0 Regenerated Catalyst product R-NHR' re->product

Sources

troubleshooting low reactivity of 6-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methoxybenzo[d]isoxazole

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic compound. Here, we address common challenges related to its reactivity, providing in-depth, field-proven insights and actionable protocols to help you navigate your experiments successfully. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound failing or giving low yields?

Answer: This is a common issue that stems from the nuanced electronic nature of the molecule. While the 6-methoxy group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution (EAS), the fused isoxazole ring system as a whole exerts an electron-withdrawing effect, which deactivates the benzene ring compared to a simple anisole system.[1] You are essentially dealing with competing electronic effects.

Causality & Expert Insights:

  • Electronic Conflict: The electron-donating methoxy group enriches the electron density of the benzene ring, particularly at the 5- and 7-positions (ortho and para to the methoxy group). However, the electronegative nitrogen and oxygen atoms in the isoxazole ring pull electron density away from the fused aromatic system, making it less nucleophilic and thus less reactive towards electrophiles.

  • Catalyst Inhibition: The nitrogen atom in the isoxazole ring is weakly basic and can coordinate with Lewis acid catalysts (e.g., AlCl₃, FeCl₃) used in reactions like Friedel-Crafts alkylation/acylation.[2] This sequestration of the catalyst can halt the reaction or dramatically reduce its rate.

  • Ring Stability: Benzisoxazoles are relatively stable aromatic compounds, but harsh reaction conditions (e.g., strong acids, high temperatures) can lead to undesired side reactions, including cleavage of the weak N-O bond.[2][3]

Troubleshooting Workflow & Protocol Recommendations:

To overcome these challenges, a carefully optimized approach is necessary. The key is to use conditions that are potent enough to achieve substitution on the moderately deactivated ring without being so harsh that they cause catalyst inhibition or molecular decomposition.

start Low Yield in EAS check1 Are you using a strong Lewis Acid catalyst (e.g., AlCl3)? start->check1 solution1 Switch to milder conditions. The nitrogen may be poisoning the catalyst. Consider using a Brønsted acid or a less reactive Lewis acid. check1->solution1 Yes check2 Are reaction conditions too harsh (high temp, conc. acid)? check1->check2 No path1_yes Yes path1_no No solution2 Reduce temperature and use moderately concentrated reagents. This minimizes N-O bond cleavage and side reactions. check2->solution2 Yes solution3 Increase reaction time or use a more reactive electrophile. The ring is deactivated relative to anisole. check2->solution3 No path2_yes Yes path2_no No

Caption: Troubleshooting workflow for Electrophilic Aromatic Substitution.

Table 1: Recommended Starting Conditions for Electrophilic Aromatic Substitution

Reaction TypeReagentsCatalyst/SolventTemperature (°C)Key Considerations
Nitration HNO₃ / H₂SO₄Acetic Anhydride0 to 10Use a nitrating mixture with care; acetic anhydride can help moderate reactivity. Expect substitution primarily at the 5- and 7-positions.
Bromination N-Bromosuccinimide (NBS)Acetonitrile or DMFRoom TempAvoid using Br₂ with a strong Lewis acid. NBS provides a source of electrophilic bromine under milder conditions.
Friedel-Crafts Acylation Acyl ChlorideTriflic Acid (TfOH) or Polyphosphoric Acid (PPA)25 to 50Strong Lewis acids like AlCl₃ are often problematic. TfOH or PPA can promote the reaction without strong coordination to the nitrogen atom.
Question 2: I am attempting a nucleophilic reaction, but the starting material is not being consumed. What are the common pitfalls?

Answer: Unlike electron-poor aromatic systems (e.g., those bearing multiple nitro groups), the benzene ring of this compound is not activated for standard nucleophilic aromatic substitution (SₙAr). Instead, the most common reaction pathway involving nucleophiles is the cleavage of the isoxazole ring. If this is not your intended reaction, the compound will appear unreactive. If ring-opening is your goal, specific conditions are required to facilitate the cleavage of the relatively weak N-O bond.[2][3]

Causality & Expert Insights:

  • N-O Bond as the Weak Point: The N-O single bond is the most labile part of the heterocyclic system.[3] Strong bases or reducing agents will preferentially attack this site over the aromatic C-O or C-N bonds.

  • Kemp Elimination: In the presence of a strong, non-nucleophilic base, deprotonation can occur at the 3-position, but a more common pathway with strong bases is the cleavage of the N-O bond to yield a 2-hydroxybenzonitrile species.[2]

  • Reductive Cleavage: Transition metals, particularly under hydrogen atmosphere (e.g., H₂/Pd), are highly effective at reductively cleaving the N-O bond. This is a foundational reaction in isoxazole chemistry.[4]

Step-by-Step Protocol for Reductive N-O Bond Cleavage:

  • Preparation: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) in a flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add 5-10 mol% of Palladium on carbon (Pd/C, 10%).

  • Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (H₂), either via a balloon or a hydrogenation apparatus.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which will be the corresponding 2-amino-4-methoxybenzoyl derivative resulting from the cleavage and reduction.

Question 3: My goal is to cleave the N-O bond to form a 2-hydroxy-4-methoxybenzonitrile derivative, but the reaction is sluggish. How can I optimize this?

Answer: Achieving efficient N-O bond cleavage to form the 2-hydroxybenzonitrile derivative requires forcing conditions, specifically the use of a strong base. This transformation, often referred to as a Kemp elimination or a base-mediated ring-opening, hinges on selecting the right base and solvent combination.[2]

Causality & Expert Insights:

The mechanism involves the attack of a strong base, leading to the cleavage of the N-O bond and subsequent formation of a phenoxide and a nitrile group. The stability of the resulting phenoxide ion is a key driving force for this reaction. Sluggishness is often due to an insufficiently strong base or suboptimal reaction conditions.

reagents This compound + Strong Base (e.g., NaOEt) intermediate {Intermediate | N-O bond cleavage} reagents->intermediate Attack at N-O bond product Product 2-Hydroxy-4-methoxybenzonitrile intermediate->product Rearrangement

Caption: Base-mediated N-O bond cleavage mechanism.

Table 2: Comparison of Conditions for Base-Mediated N-O Cleavage

BaseSolventTemperature (°C)ProsCons/Considerations
Sodium Ethoxide (NaOEt) Ethanol (anhydrous)Reflux (78°C)Readily available, effective.Requires strictly anhydrous conditions.
Potassium tert-Butoxide (KOtBu) tert-Butanol or THFRoom Temp to RefluxVery strong base, can often proceed at lower temperatures.Sterically hindered, sensitive to moisture.
Sodium Hydride (NaH) DMF or THF0°C to Room TempPowerful, non-nucleophilic base.Highly reactive with protic sources; requires careful handling.

Optimized Protocol for N-O Cleavage with Sodium Ethoxide:

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous ethanol.

  • Base Formation: Add sodium metal (1.5 to 2.0 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Substrate Addition: Dissolve 1 equivalent of this compound in a minimal amount of anhydrous ethanol and add it dropwise to the sodium ethoxide solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take several hours.

  • Quenching & Acidification: After completion, cool the reaction to 0°C and carefully quench with water. Acidify the mixture with a dilute acid (e.g., 1M HCl) until the pH is acidic. This protonates the phenoxide to form the hydroxyl group.

  • Extraction & Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the desired 2-hydroxy-4-methoxybenzonitrile.

References

  • Electrophilic Aromatic Substitution of Substituted Benzenes. (2019). Chemistry LibreTexts. [Link]

  • Benzisoxazole - Wikipedia. Wikipedia. [Link]

  • N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. (2025). PubMed. [Link]

  • Structural aspects of isoxazole having aromaticity with weaker nitrogen-oxygen bonding provides a potential site for the ring cleavage. (2025). ResearchGate. [Link]

  • Synthesis of 4,6-Dinitro-3-R-benzo[d]isoxazoles and Their Transformations under the Action of Nucleophiles. Sci-Hub. [Link]

Sources

alternative synthetic routes to 6-Methoxybenzo[d]isoxazole to avoid impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Alternative Synthetic Routes for Impurity Mitigation

Welcome to the technical support center for the synthesis of 6-Methoxybenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of its synthesis and overcome challenges related to purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental choices and troubleshoot effectively.

High-purity this compound is a critical building block in the development of various pharmaceutical agents. However, traditional synthetic routes can often lead to challenging impurity profiles, complicating downstream processes and regulatory compliance. This guide provides a comprehensive overview of a common problematic synthetic pathway and details alternative, modern routes designed to mitigate these issues.

Frequently Asked Questions (FAQs): The Traditional Approach and Its Pitfalls

The classical synthesis of this compound typically begins with the formylation of 3-methoxyphenol to yield 2-hydroxy-4-methoxybenzaldehyde, followed by oxime formation and subsequent cyclization. While widely used, this pathway is prone to several issues, primarily concerning regioselectivity and the formation of hard-to-remove impurities.

Q1: What are the primary impurities I should be aware of when synthesizing the 2-hydroxy-4-methoxybenzaldehyde precursor from resorcinol or 3-methoxyphenol?

A1: The Reimer-Tiemann formylation of 3-methoxyphenol is a common starting point, but it is notorious for its lack of regioselectivity. The primary impurities to be concerned with are:

  • Regioisomers: The formyl group can be introduced at the 2- or 6-position relative to the hydroxyl group. This results in the formation of the undesired isomer, 2-hydroxy-6-methoxybenzaldehyde, which can be difficult to separate from the desired 2-hydroxy-4-methoxybenzaldehyde due to their similar physical properties.

  • Dialdehydic Byproducts: Over-formylation can lead to the formation of dialdehydic methoxy resorcinols, further complicating the purification process[1].

Q2: During the cyclization of 2-hydroxy-4-methoxybenzaldehyde oxime, what are the common side reactions and resulting impurities?

A2: The cyclization of the oxime to form the benzisoxazole ring is a critical step where impurities can arise. A significant side reaction to be aware of is the Beckmann rearrangement. Under certain conditions, particularly with some activating agents for the oxime's hydroxyl group, the reaction can favor a rearrangement pathway, leading to the formation of the isomeric benzo[d]oxazole as a major byproduct. Separating this isomer from the desired this compound can be challenging.

Troubleshooting Guide: Alternative Synthetic Routes for High-Purity this compound

To circumvent the issues associated with the traditional synthesis, several modern and more selective methods have been developed. This section provides a detailed look at these alternatives, explaining their mechanisms and how they address the impurity challenges.

Route 1: Palladium-Catalyzed Intermolecular [4+1] Annulation

This powerful method constructs the benzisoxazole ring through a C-H activation strategy, offering high regioselectivity and milder reaction conditions.

Q3: How does the palladium-catalyzed [4+1] annulation work, and why is it a better alternative for synthesizing this compound?

A3: This reaction involves the palladium-catalyzed coupling of an N-phenoxyacetamide with an aldehyde.[2][3] For the synthesis of this compound, you would start with an appropriately substituted N-(4-methoxyphenoxy)acetamide. The palladium catalyst activates the C-H bond ortho to the O-N bond, and subsequent annulation with an aldehyde builds the isoxazole ring.[2]

The key advantages of this route are:

  • High Regioselectivity: The directing effect of the N-acetamido group ensures that the C-H activation and subsequent cyclization occur at the correct position, thus avoiding the formation of regioisomers that plague the Reimer-Tiemann reaction.

  • Milder Conditions: This method often proceeds under milder conditions than classical cyclizations, which can help to prevent degradation of starting materials and products, leading to a cleaner reaction profile.

  • Avoidance of Oxime Intermediate: This route bypasses the need for an oxime intermediate, thereby eliminating the possibility of a Beckmann rearrangement and the formation of the benzo[d]oxazole impurity.

Experimental Protocol: General Procedure for Palladium-Catalyzed [4+1] Annulation

This is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • Substituted N-phenoxyacetamide (e.g., N-(4-methoxyphenoxy)acetamide)

  • Aldehyde (e.g., formaldehyde or a suitable equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Oxidant (e.g., tert-butyl hydroperoxide - TBHP)

  • Solvent (e.g., tert-Amyl alcohol)

Procedure:

  • To a reaction vessel, add the N-phenoxyacetamide, palladium catalyst, and solvent.

  • Begin stirring the mixture under an inert atmosphere.

  • Add the aldehyde and the oxidant to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Synthetic Routes

Synthetic Route Key Advantages Common Impurities Avoided Potential Challenges
Traditional Route Readily available starting materials-Regioisomers (e.g., 2-hydroxy-6-methoxybenzaldehyde), Dialdehydic byproducts, Benzo[d]oxazole from Beckmann rearrangement
Pd-Catalyzed [4+1] Annulation High regioselectivity, Milder conditions, Bypasses oxime intermediateRegioisomers, Benzo[d]oxazoleCost of palladium catalyst, Optimization of reaction conditions may be required
[3+2] Cycloaddition of Nitrile Oxides and Arynes High efficiency, Good functional group toleranceRegioisomersHandling of reactive intermediates (generated in situ), Potential for nitrile oxide dimerization
Route 2: [3+2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes

This elegant approach rapidly constructs the benzisoxazole core from two highly reactive intermediates that are generated in the same pot.

Q4: Can you explain the [3+2] cycloaddition route and its benefits for synthesizing this compound?

A4: This method involves the reaction of a nitrile oxide with an aryne.[1] Both of these reactive species are generated in situ. For this compound, a substituted aryne precursor (e.g., an ortho-silylaryl triflate) and a suitable chlorooxime are treated with a fluoride source, such as cesium fluoride (CsF). The fluoride ion initiates the formation of both the aryne and the nitrile oxide, which then undergo a [3+2] cycloaddition to form the benzisoxazole ring.[1]

The primary advantages of this route include:

  • High Convergence and Efficiency: Two key bonds are formed in a single step, leading to a rapid and efficient synthesis.

  • Good Functional Group Tolerance: This method has been shown to be compatible with a variety of functional groups.[1]

  • Avoidance of Precursor Isomers: By starting with a pre-functionalized aryne precursor, issues of regioselectivity seen in electrophilic aromatic substitution reactions are completely avoided.

Q5: What are the potential impurities in the [3+2] cycloaddition route?

A5: While this method is highly efficient, the main potential for impurity formation comes from the dimerization of the highly reactive nitrile oxide intermediate.[1] This can be minimized by carefully controlling the reaction conditions, such as the rate of addition of reagents and the reaction temperature, to favor the desired cycloaddition with the aryne.

Diagram: Synthetic Pathways to this compound

G cluster_0 Traditional Route cluster_1 Alternative Route 1: Pd-Catalyzed Annulation cluster_2 Alternative Route 2: [3+2] Cycloaddition 3-Methoxyphenol 3-Methoxyphenol 2-Hydroxy-4-methoxybenzaldehyde 2-Hydroxy-4-methoxybenzaldehyde 3-Methoxyphenol->2-Hydroxy-4-methoxybenzaldehyde Reimer-Tiemann Formylation Regioisomer Impurity Regioisomer Impurity 3-Methoxyphenol->Regioisomer Impurity Formylation at C6 Oxime Intermediate Oxime Intermediate 2-Hydroxy-4-methoxybenzaldehyde->Oxime Intermediate NH₂OH·HCl This compound This compound Oxime Intermediate->this compound Cyclization Benzo[d]oxazole Impurity Benzo[d]oxazole Impurity Oxime Intermediate->Benzo[d]oxazole Impurity Beckmann Rearrangement N-(4-Methoxyphenoxy)acetamide N-(4-Methoxyphenoxy)acetamide 6-Methoxybenzo[d]isoxazole_alt1 This compound N-(4-Methoxyphenoxy)acetamide->6-Methoxybenzo[d]isoxazole_alt1 + Aldehyde Pd(OAc)₂ Aryne Precursor Aryne Precursor 6-Methoxybenzo[d]isoxazole_alt2 This compound Aryne Precursor->6-Methoxybenzo[d]isoxazole_alt2 + Chlorooxime CsF Chlorooxime Chlorooxime Chlorooxime->6-Methoxybenzo[d]isoxazole_alt2 Nitrile Oxide Dimer Nitrile Oxide Dimer Chlorooxime->Nitrile Oxide Dimer Dimerization

Caption: Comparison of synthetic routes to this compound.

Purification and Analytical Considerations

Q6: What are the recommended methods for purifying this compound and for analyzing its purity?

A6: Regardless of the synthetic route chosen, robust purification and analytical methods are essential to ensure the final product meets the required specifications.

  • Purification:

    • Column Chromatography: This is the most common and effective method for purifying this compound from reaction byproducts and unreacted starting materials. Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether as the mobile phase.

    • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent system can be a highly effective method for obtaining material of very high purity.

  • Analytical Techniques for Impurity Profiling:

    • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the final product and for quantifying any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is a good starting point for method development.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities. By coupling the separation power of LC with the mass-analyzing capabilities of MS, you can obtain the molecular weights of impurities, which is a critical first step in their structural elucidation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying and quantifying impurities if they are present at sufficient levels (typically >1%).

By understanding the potential pitfalls of the traditional synthesis of this compound and by employing modern, more selective synthetic strategies, researchers can significantly improve the purity of their final product, saving time and resources in the long run.

References

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES Alexander A. Lukoyanov, Alexey Yu. Sukhorukov, A. (2025).
  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. (2014). Chemical Science, 5(4), 1574-1578.
  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (2010). Organic Letters, 12(6), 1180-1183.
  • Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". (n.d.).
  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annul
  • Palladium on Carbon‐Catalyzed Synthesis of Benzil Derivatives from 1,2‐Diarylalkynes with DMSO and Molecular Oxygen as Dual Oxidants. (2010). European Journal of Organic Chemistry, 2010(23), 4363-4366.
  • Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. (2009). Arkivoc, 2010(5), 117-124.
  • Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. (2018). Bioorganic & Medicinal Chemistry, 26(18), 5036-5046.
  • Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. (2015). Latin American Journal of Pharmacy, 34(6), 1265-1268.
  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (2010). Organic Letters, 12(6), 1180–1183.
  • Mechanochemical generation of aryne. (2020). Chemical Science, 11(13), 3365–3370.
  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. (2014). Chemical Science, 5(4), 1574-1578.

Sources

Navigating Scalability in 6-Methoxybenzo[d]isoxazole Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and scale-up of 6-Methoxybenzo[d]isoxazole. This guide is designed to provide in-depth troubleshooting and practical advice to address common challenges encountered during production, moving from laboratory-scale experiments to larger-scale manufacturing. As your Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues, ensuring the efficiency, consistency, and safety of your process.

I. Overview of Synthetic Strategies

The successful production of this compound hinges on a well-controlled synthetic process. Two primary routes are commonly employed, each with its own set of advantages and potential scalability challenges.

Route 1: Intramolecular Cyclization of an Aryl Oxime

This widely used method involves the formation of an oxime from a substituted benzaldehyde, followed by an intramolecular nucleophilic substitution to form the isoxazole ring. The general pathway involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized. A key challenge in this route is the potential for a competitive side reaction, the Beckmann rearrangement, which can significantly reduce the yield of the desired product.[1]

Route 2: [3+2] Cycloaddition

A more modern approach involves the [3+2] cycloaddition of a nitrile oxide with an aryne.[2] This method can offer a more direct route to the benzisoxazole core.[2] However, the in situ generation of highly reactive intermediates like nitrile oxides and arynes requires careful control of reaction conditions to ensure safety and prevent unwanted side reactions, which can be a significant hurdle during scale-up.

Below is a visual representation of a common synthetic pathway for this compound.

Synthesis_of_6_Methoxybenzodisoxazole 2-hydroxy-4-methoxybenzaldehyde 2-hydroxy-4-methoxybenzaldehyde Oxime_Intermediate 2-hydroxy-4-methoxybenzaldehyde oxime 2-hydroxy-4-methoxybenzaldehyde->Oxime_Intermediate + Hydroxylamine Hydroxylamine 6-Methoxybenzodisoxazole This compound Oxime_Intermediate->6-Methoxybenzodisoxazole + Cyclization Reagent Beckmann_Product Beckmann Rearrangement Side Product Oxime_Intermediate->Beckmann_Product Acidic Conditions Cyclization_Reagent Dehydrating Agent (e.g., Ac2O, PPA) Troubleshooting_Low_Yield Low_Yield Low Yield of This compound Check_Purity Analyze Crude Product by HPLC and NMR Low_Yield->Check_Purity Identify_Byproduct Major Byproduct Identified? Check_Purity->Identify_Byproduct Polar_Byproduct Polar Amide-like Byproduct (Beckmann Rearrangement) Identify_Byproduct->Polar_Byproduct Yes Other_Byproduct Other Byproducts Identify_Byproduct->Other_Byproduct No Optimize_Cyclization Optimize Cyclization Conditions Polar_Byproduct->Optimize_Cyclization Re-evaluate_Route Re-evaluate Synthetic Route Other_Byproduct->Re-evaluate_Route Milder_Reagents Use Milder Dehydrating Agents (e.g., Ac2O, PPA) Optimize_Cyclization->Milder_Reagents Lower_Temp Lower Reaction Temperature Optimize_Cyclization->Lower_Temp Control_pH Minimize Acid Catalyst Optimize_Cyclization->Control_pH

Sources

preventing degradation of 6-Methoxybenzo[d]isoxazole during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methoxybenzo[d]isoxazole

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this molecule. As a benzisoxazole derivative, this compound possesses a unique heterocyclic scaffold with significant potential in medicinal chemistry. However, the inherent characteristics of the isoxazole ring, particularly the labile N-O bond, can present stability challenges under various experimental conditions.[1][2]

This document provides in-depth, experience-driven answers to common questions regarding the degradation of this compound, focusing on the causative chemical principles and offering robust troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My reaction yield is significantly lower than expected, and I suspect degradation. What are the most common causes?

Answer: Low yields when using this compound often trace back to the inherent lability of the isoxazole ring. The N-O bond is the weakest point in the heterocycle and is susceptible to cleavage under several conditions that might be common in a synthetic workflow.[1][2] The primary culprits for degradation are:

  • pH Extremes: The isoxazole ring can undergo hydrolysis, particularly under basic conditions.[3]

  • Reductive Conditions: Standard reductive methods, especially catalytic hydrogenation, can readily cleave the N-O bond.[1]

  • Photochemical Instability: Exposure to UV light can induce ring rearrangement and degradation.[1][4]

  • Thermal Stress: While generally stable at moderate temperatures, prolonged exposure to high heat can lead to decomposition.

The electron-donating nature of the 6-methoxy group can influence the electron density of the fused benzene ring, which may modulate the stability of the benzisoxazole system compared to unsubstituted analogs. Below is a diagnostic workflow to help pinpoint the source of degradation.

G start Low Yield or Product Degradation Observed check_ph Analyze Reaction pH start->check_ph is_basic Is pH > 8? check_ph->is_basic check_reagents Review Reagents is_reductive Reductive agents used? (e.g., H₂/Pd, NaBH₄, LiAlH₄) check_reagents->is_reductive check_conditions Examine Physical Conditions (Light/Heat) is_uv Reaction exposed to ambient or UV light? check_conditions->is_uv is_basic->check_reagents No sol_base Root Cause: Base-Catalyzed Hydrolysis (See FAQ 2) is_basic->sol_base Yes is_reductive->check_conditions No sol_reductive Root Cause: Reductive Cleavage (See FAQ 3) is_reductive->sol_reductive Yes is_heat Reaction T > 80°C for extended period? is_uv->is_heat No sol_photo Root Cause: Photodegradation (See FAQ 4) is_uv->sol_photo Yes sol_thermal Root Cause: Thermal Degradation (See FAQ 5) is_heat->sol_thermal Yes

Caption: Diagnostic workflow for identifying degradation sources.

FAQ 2: My compound is decomposing in the presence of a base. What is happening and how can I prevent it?

Answer: This is a classic case of base-catalyzed hydrolysis of the isoxazole ring. The N-O bond is susceptible to nucleophilic attack, and bases (like NaOH, K₂CO₃, or even strong amine bases) can facilitate ring-opening. Studies on related isoxazole-containing compounds, such as leflunomide, show significant decomposition at basic pH (e.g., pH 10), which is accelerated at higher temperatures.[3] While acidic conditions are generally more tolerated, very low pH can also lead to hydrolysis, though often at a slower rate.[5]

The mechanism involves the nucleophilic attack at the C3 position of the isoxazole ring, leading to the cleavage of the weak N-O bond and formation of a cyano-phenol intermediate.

Troubleshooting & Prevention Protocol:

  • pH Control: If possible, maintain the reaction pH in the neutral to mildly acidic range (pH 4-7). Use weaker, non-nucleophilic bases (e.g., proton sponge, 2,6-lutidine) if a base is required.

  • Temperature Management: Perform the reaction at the lowest effective temperature. Base-catalyzed hydrolysis is significantly faster at 37°C compared to 25°C.[3]

  • Reaction Time: Minimize the reaction time. Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Workup Procedure: During workup, avoid strong basic washes (e.g., saturated NaHCO₃ or NaOH). Use a milder base like a phosphate buffer (pH 7-8) for neutralization if necessary, and perform the extraction quickly at low temperatures.

G compound This compound C₃-N-O Ring intermediate Ring-Opened Intermediate (α-cyanoenol form) compound->intermediate N-O Bond Cleavage base Base (OH⁻) base->compound Nucleophilic Attack product Degradation Products intermediate->product Further Reaction

Caption: Mechanism of base-catalyzed hydrolytic degradation.

FAQ 3: I tried to deprotect a group using catalytic hydrogenation (H₂/Pd) and lost my isoxazole ring. Why did this happen?

Answer: The N-O bond in the isoxazole ring is highly susceptible to reductive cleavage.[1] Catalytic hydrogenation (e.g., using H₂ with catalysts like Palladium, Platinum, or Raney Nickel) is a very common and effective method for this cleavage. This process reduces the N-O bond, leading to the collapse of the ring structure to form an enaminone or related species. This is a well-known transformation and is sometimes used synthetically to unmask functional groups.

If you are attempting to reduce another functional group in the molecule (e.g., a nitro group, a double bond, or a benzyl protecting group) without affecting the benzisoxazole core, standard catalytic hydrogenation is not a suitable method.

Alternative Reductive Strategies:

Condition to AvoidRecommended AlternativeTarget Functional GroupRationale
H₂/Pd-C, H₂/PtO₂, Ra-Ni Transfer Hydrogenation (e.g., Ammonium formate, Pd/C) Nitro, AlkenesOften milder and can sometimes offer better chemoselectivity. Requires careful screening.
Metal-Acid Reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl) Nitro GroupClassic method for nitro group reduction that typically preserves the isoxazole ring.
LiAlH₄, DIBAL-H NaBH₄, NaBH(OAc)₃ Esters, AmidesStrong hydrides will likely reduce the isoxazole. Milder borohydride reagents are less likely to cleave the N-O bond, especially at low temperatures.

Experimental Protocol: Selective Nitro Group Reduction

This protocol describes the selective reduction of a nitro group on an accessory part of the molecule while preserving the this compound core.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the nitro-containing this compound derivative (1.0 eq).

  • Solvent: Add a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add iron powder (Fe, ~5.0 eq) and ammonium chloride (NH₄Cl, ~5.0 eq) as a saturated aqueous solution.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by TLC. The reaction is often complete within 1-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

  • Extraction: Concentrate the filtrate and extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine.

  • Purification: Purify the product via column chromatography.

FAQ 4: My compound seems to degrade when left on the benchtop or during chromatography. Could light be an issue?

Answer: Yes, photodegradation is a significant concern for isoxazoles.[1] The isoxazole ring can absorb UV light, which provides the energy to break the weak N-O bond. This leads to a rearrangement, often through a transient azirine intermediate, which can then react further or isomerize to other heterocycles like an oxazole.[4][6] This process can occur under ambient laboratory light over time or rapidly upon exposure to a UV lamp (e.g., during TLC visualization).

Best Practices for Preventing Photodegradation:

  • Storage: Always store this compound and its derivatives in amber vials or flasks wrapped in aluminum foil to protect them from light.

  • Reaction Conditions: Conduct reactions in flasks wrapped in aluminum foil, especially if the reaction is lengthy.

  • TLC Analysis: When visualizing TLC plates under a UV lamp, be brief. Circle the spots quickly and minimize exposure time.

  • Column Chromatography: Avoid glass columns that are exposed to direct sunlight or strong overhead lab lighting. If possible, cover the column with foil. The continuous, prolonged exposure of the compound spread thinly over the stationary phase can lead to significant photodegradation.

  • Solvent Choice: Be aware that some solvents can act as photosensitizers, potentially accelerating degradation. While this is less common, it is a factor to consider in complex systems.[7]

FAQ 5: I am struggling with purifying my this compound derivative. Are there any special considerations?

Answer: Purification can be challenging due to the potential for degradation on the stationary phase of a chromatography column, especially if the silica gel is acidic or if the elution takes a long time.[1][8]

Troubleshooting Purification:

  • Deactivating Silica Gel: Standard silica gel is slightly acidic (pH ~6-7) but can have acidic sites that promote degradation. If you suspect this is an issue, you can use deactivated silica gel.

    • Protocol for Deactivation: Prepare a slurry of silica gel in your desired non-polar eluent (e.g., hexane). Add 1% triethylamine (or another suitable base like pyridine) by volume relative to the solvent. Mix thoroughly and pack the column with this slurry. This neutralizes the acidic sites and can prevent on-column degradation of base-sensitive compounds.

  • Solvent System Optimization: Systematically screen solvent systems using TLC to find one that provides good separation (ΔRf > 0.2) and allows for rapid elution. Overly polar solvent systems that result in slow elution increase the compound's residence time on the column, raising the risk of degradation.

  • Alternative Purification Methods:

    • Recrystallization: If your product is a solid, recrystallization is an excellent and gentle purification method that avoids contact with stationary phases.

    • Preparative TLC/HPLC: For difficult separations or sensitive compounds, preparative TLC or HPLC can offer better resolution and faster purification times.

References

  • Effect of pH on first-order rate constant for the hydrolysis of... - ResearchGate. Available at: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways - ResearchGate. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial. Available at: [Link]

  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - ResearchGate. Available at: [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water - MDPI. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. National Center for Biotechnology Information. Available at: [Link]

  • Isoxazole - Wikipedia. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - ResearchGate. Available at: [Link]

  • amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Available at: [Link]

  • Structure and stability of isoxazoline compounds | Request PDF - ResearchGate. Available at: [Link]

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. Royal Society of Chemistry. Available at: [Link]

  • Oxidative degradation of a steroidal isoxazoline: 1-formyl-7-methoxy-2-methylphenanthrene from 3'-methoxyestra-1',3',5'(10')-trieno(16',17' - ResearchGate. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. Available at: [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed. Available at: [Link]

  • Methyl nitrate energetic compounds based on bicyclic scaffolds of furazan–isofurazan (isoxazole): syntheses, crystal structure - Semantic Scholar. Available at: [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - MDPI. Available at: [Link]

  • The degradation mechanism of sulfamethoxazole under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Mesogenic benzothiazole derivatives with methoxy substituents - ResearchGate. Available at: [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Degradation Pathway - ResearchGate. Available at: [Link]

  • Influence of pH and light on the stability of some antioxidants - PubMed. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. Available at: [Link]

  • CAS NO. 39835-05-7 | this compound | Catalog BD-A754069 - Arctom. Available at: [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water - ResearchGate. Available at: [Link]

  • Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - MDPI. Available at: [Link]

  • Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid - ResearchGate. Available at: [Link]

  • tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones - MDPI. Available at: [Link]

Sources

Technical Support Center: Solvent Effects on the Regioselectivity of 6-Methoxybenzo[d]isoxazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of reactions with 6-Methoxybenzo[d]isoxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to control the regiochemical outcomes of their reactions. In this document, we will explore the critical role of the solvent in directing reaction pathways and provide actionable troubleshooting advice to help you achieve your desired isomers.

Introduction: Why Regioselectivity Matters with this compound

This compound is a valuable heterocyclic scaffold in medicinal chemistry. However, its multiple reactive sites—the N2 and O1 atoms of the isoxazole ring, and the C4, C5, and C7 positions on the benzene ring—present a significant challenge in achieving regioselective functionalization. The choice of solvent is not merely an inert medium for the reaction but an active participant that can profoundly influence which constitutional isomer is formed.[1] Understanding and controlling these solvent effects is paramount for efficient synthesis and the ultimate biological activity of the target molecules.

This guide will provide a series of frequently asked questions and troubleshooting protocols to address common regioselectivity issues encountered during the chemical modification of this compound.

Part 1: Frequently Asked Questions (FAQs) on Solvent Effects

Q1: How does solvent polarity influence regioselectivity?

Answer: Solvent polarity is a crucial factor that can stabilize or destabilize transition states and intermediates, thereby altering the activation energy of competing reaction pathways.[1][2]

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents are excellent at solvating both cations and anions through hydrogen bonding. In reactions involving charged intermediates, such as SN1-type alkylations or reactions with significant charge separation in the transition state, polar protic solvents can dramatically alter the reaction course.[3] For instance, they can favor pathways that proceed through more stabilized, charge-separated transition states.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess large dipole moments and are effective at solvating cations but are less effective at solvating anions.[1] This property can enhance the nucleophilicity of anionic reagents, potentially altering the site of attack. In N-alkylation reactions, for example, the choice between DMF and acetonitrile can lead to different N1/N2 product ratios.[4]

  • Nonpolar Solvents (e.g., toluene, hexane, dioxane): These solvents do not effectively solvate charged species. Reactions in nonpolar solvents are often governed by the intrinsic reactivity of the molecules, and steric effects can become more dominant in determining the regiochemical outcome.[5]

Q2: Can the solvent change the dominant tautomeric form of my starting material?

Answer: Yes, this is a critical and often overlooked aspect. While this compound itself is not prone to tautomerism, related heterocyclic systems like indazoles exist in equilibrium between different tautomeric forms.[6] The position of this equilibrium can be influenced by the solvent, which in turn dictates the site of subsequent reactions like alkylation. Although less common for benzisoxazoles, it's a fundamental principle to consider, especially if your reaction conditions could potentially induce ring-opening or other rearrangements.

Q3: Beyond polarity, what other solvent properties should I consider?

Answer: Consider the coordinating ability of the solvent. Solvents like THF or dioxane can coordinate to metal catalysts or cations (like Na⁺ or K⁺ from a base), altering their reactivity and steric bulk.[6] This can influence the regioselectivity of metal-catalyzed C-H functionalization or even base-mediated alkylations. For instance, a coordinating solvent might favor a specific geometry in a transition state, leading to a higher yield of one regioisomer.

Part 2: Troubleshooting Guides for Common Reactions

Issue 1: Poor N2/O1 Regioselectivity in Alkylation Reactions

Problem: "My N-alkylation of this compound with an alkyl halide is giving me a mixture of N2- and O1-alkylated products, or the wrong isomer is predominating."

Causality: The alkylation of a benzisoxazole can theoretically occur at the N2 position to give a zwitterionic product or at the O1 position, leading to ring opening. More commonly, if the isoxazole ring is cleaved under certain conditions, re-cyclization or reaction at other nucleophilic sites can occur. However, the most common regioselectivity issue in related azoles is competition between two nitrogen atoms. For this compound, the primary concern is the N-alkylation of the isoxazole nitrogen. The regioselectivity is a delicate balance between the thermodynamic stability of the products and the kinetic accessibility of the competing transition states. Solvent choice directly impacts this balance.[4][7]

Troubleshooting Flowchart: N-Alkylation Regioselectivity

cluster_solutions Potential Solutions start Poor N-Alkylation Regioselectivity solvent_check Analyze Current Solvent System start->solvent_check base_check Evaluate Base solvent_check->base_check Is solvent polar aprotic (e.g., DMF, MeCN)? thermo_vs_kinetic Consider Thermodynamic vs. Kinetic Control base_check->thermo_vs_kinetic Is base strong and non-coordinating (e.g., NaH)? outcome Improved Regioselectivity thermo_vs_kinetic->outcome Switch to conditions favoring the desired isomer's formation. sol1 To favor the kinetic product, use a strong base (NaH) in a less polar, coordinating solvent (THF) at low temp. sol2 To favor the thermodynamic product, try a weaker base (K2CO3) in a polar aprotic solvent (DMF) at elevated temp. sol3 Solvents like DMSO can sometimes favor the less common isomer.

Caption: Troubleshooting workflow for N-alkylation regioselectivity.

Data-Driven Solvent Selection for N-Alkylation
SolventDielectric Constant (ε)TypeTypical Outcome/Rationale
Tetrahydrofuran (THF) 7.6Nonpolar, CoordinatingOften favors the kinetically controlled product. The coordinating nature can influence the cation of the base, altering steric hindrance around the reaction center.[6]
Acetonitrile (MeCN) 37.5Polar AproticCan favor one regioisomer over another compared to DMF, but the outcome is substrate-dependent.[4]
Dimethylformamide (DMF) 36.7Polar AproticOften used for alkylations and can favor the thermodynamically more stable product, especially at higher temperatures.[7]
Dimethyl Sulfoxide (DMSO) 46.7Polar AproticIts high polarity can strongly solvate cations, potentially leaving the anion more 'naked' and reactive, which may alter the regioselectivity.[4]
Issue 2: Lack of Regioselectivity in C-H Functionalization

Problem: "I'm attempting a direct arylation on the benzene ring of this compound, but I'm getting a mixture of C4, C5, and C7 isomers."

Causality: The electronic properties of the 6-methoxy and the isoxazole moieties direct C-H functionalization, but often the intrinsic reactivity differences between the C-H bonds are small. The regioselectivity is therefore highly dependent on the catalyst, ligands, and the solvent. The solvent can influence the aggregation state of the catalyst, its coordination sphere, and the solubility of intermediates.[8][9]

Decision Tree for Solvent Choice in C-H Functionalization

start Mixture of C-H Functionalization Isomers (C4/C5/C7) reaction_type What is the reaction type? start->reaction_type pd_catalyzed Palladium-Catalyzed (e.g., Direct Arylation) reaction_type->pd_catalyzed Pd rh_catalyzed Rhodium-Catalyzed reaction_type->rh_catalyzed Rh/Ni solvent_pd Try a nonpolar solvent like Toluene or Dioxane pd_catalyzed->solvent_pd solvent_rh Consider a coordinating solvent or an alcohol (e.g., t-Amyl Alcohol) rh_catalyzed->solvent_rh additives_pd Are additives (e.g., PivOH) present? solvent_pd->additives_pd additives_rh Is a directing group being used? solvent_rh->additives_rh outcome_pd Improved Regioselectivity for Pd additives_pd->outcome_pd outcome_rh Improved Regioselectivity for Rh additives_rh->outcome_rh

Caption: Solvent selection guide for C-H functionalization.

Troubleshooting Table: C-H Functionalization
ObservationProbable CauseSuggested Solution
Mixture of C4/C7 isomers in a Pd-catalyzed reaction. The solvent may not be optimal for differentiating the electronic and steric environments of the C-H bonds.Switch from a polar aprotic solvent to a nonpolar one like toluene or dioxane. These solvents can sometimes enhance selectivity in Pd-catalyzed C-H arylations.[8]
Low conversion and poor selectivity. The catalyst may be poorly soluble or aggregated in the current solvent.For nickel-catalyzed reactions, tertiary alcohols like t-amyl alcohol have been shown to accelerate C-H activation and improve outcomes.[9]
Reaction works, but selectivity is still poor. The solvent may be influencing the key C-H activation step in an undesirable way.Consider using a coordinating solvent like 1,4-dioxane, which can sometimes help stabilize the active catalytic species and improve selectivity.[7]
Issue 3: Formation of Regioisomers in 1,3-Dipolar Cycloadditions

Problem: "I'm synthesizing a substituted this compound derivative via a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, and I'm getting both 3,4- and 3,5-disubstituted regioisomers."

Causality: The regioselectivity of 1,3-dipolar cycloadditions is governed by the electronic and steric properties of both the dipole (nitrile oxide) and the dipolarophile (alkyne), as explained by Frontier Molecular Orbital (FMO) theory.[5] The solvent can influence the relative energies of the HOMO and LUMO orbitals, thus affecting the regiochemical outcome.[10]

Troubleshooting Table: 1,3-Dipolar Cycloaddition
ObservationProbable CauseSuggested Solution
Formation of a mixture of regioisomers. The HOMO-LUMO energy gaps for the two possible transition states are very similar.Change the solvent polarity. A switch from a nonpolar solvent (e.g., toluene) to a polar one (e.g., ethanol or acetonitrile) can alter the FMO energies and may favor one isomer.[10]
Low yield and dimerization of the nitrile oxide. The nitrile oxide is unstable and dimerizes before it can react with the alkyne.Generate the nitrile oxide in situ at a low temperature. Using a nonpolar solvent can sometimes suppress the dimerization side reaction.[5]
Desired regioisomer is the minor product. The reaction conditions favor the formation of the undesired, more stable isomer.Consider the addition of a Lewis acid catalyst. This can coordinate to the reactants and alter the electronic properties, potentially reversing the regioselectivity. The choice of solvent will be critical for the Lewis acid's activity.[10]

Part 3: Experimental Protocols

Protocol 1: Solvent Screening for Regioselective N-Alkylation

This protocol is designed to efficiently screen solvents to optimize the N2-alkylation of this compound.

  • Preparation: In parallel, set up four oven-dried vials equipped with magnetic stir bars.

  • Reagents: To each vial, add this compound (1.0 eq) and the alkylating agent (1.1 eq).

  • Solvent Addition: To each vial, add one of the following solvents to a concentration of 0.1 M:

    • Vial 1: Anhydrous THF

    • Vial 2: Anhydrous DMF

    • Vial 3: Anhydrous Acetonitrile

    • Vial 4: Anhydrous DMSO

  • Base Addition: Cool the vials to 0 °C. To each vial, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Reaction: Allow the reactions to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reactions by TLC or LC-MS to determine the ratio of regioisomers.

  • Analysis: Quench the reactions carefully with water, extract with an appropriate organic solvent (e.g., ethyl acetate), and analyze the crude product mixture by ¹H NMR to quantify the regioisomeric ratio.

Protocol 2: General Procedure for Palladium-Catalyzed Direct C-H Arylation

This protocol provides a starting point for the C-H arylation of this compound.

  • Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the aryl halide (1.5 eq), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., SPhos, 10 mol%), and K₂CO₃ (2.0 eq).

  • Solvent: Add anhydrous toluene or 1,4-dioxane (to 0.2 M).

  • Degassing: Seal the tube and degas the mixture by three cycles of vacuum-backfill with argon.

  • Heating: Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Characterize the isolated products by NMR to determine the site of functionalization.

References

  • BenchChem. (2025).
  • BenchChem Technical Support Team. (2025).
  • National Center for Biotechnology Information. (n.d.).
  • PubMed. (2009).
  • BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis.
  • Semantic Scholar. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
  • Kumbhare, R. M., Dadmal, T. L., Devi, T. A., Kumar, D., & Kosurkar, U. B. (n.d.). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
  • ResearchGate. (2025).
  • Beilstein Journal of Organic Chemistry. (2021).
  • Reddit. (2022). Isoxazole synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Influence of polarity solvents on the regioselectivity of reaction between selected ketoesters and phenol.
  • ResearchGate. (2025). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
  • ChemRxiv. (n.d.). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions.
  • National Institutes of Health. (2024).
  • ChemScene. (n.d.). This compound.
  • MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
  • National Center for Biotechnology Information. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
  • National Institutes of Health. (n.d.). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides.
  • National Center for Biotechnology Information. (n.d.). Enantioselective Intermolecular C–H Functionalization of Primary Benzylic C–H Bonds Using ((Aryl)(diazo)methyl)
  • ResearchGate. (2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Royal Society of Chemistry. (2009). Solvent effects on stereoselectivity: more than just an environment.
  • MDPI. (2022).
  • MDPI. (2024). tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones.
  • Royal Society of Chemistry. (2015).
  • ResearchGate. (2025). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction.

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 6-Methoxybenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 6-Methoxybenzo[d]isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for common challenges encountered during the synthesis of this important heterocyclic scaffold. This document will delve into the critical aspects of catalyst selection, reaction optimization, and problem-solving, ensuring you can navigate your synthetic challenges with confidence.

Introduction: The Importance of Catalyst Selection

The this compound core is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The efficiency of its synthesis is paramount, and at the heart of an efficient synthesis lies the judicious choice of a catalyst. The electron-donating nature of the methoxy group at the 6-position introduces specific electronic and steric considerations that profoundly influence catalyst performance and reaction outcomes. This guide will explore the most common catalytic systems, their mechanisms, and provide practical, field-proven advice to overcome synthetic hurdles.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during the synthesis of this compound derivatives.

Q1: What are the primary catalytic methods for synthesizing the this compound core?

A1: The two most prevalent and versatile catalytic methods are Palladium-catalyzed intramolecular C-H activation/[4+1] annulation and Copper-catalyzed 1,3-dipolar cycloaddition. Lewis acid-catalyzed methods also offer a viable, often milder, alternative. Rhodium-catalyzed reactions have also been explored for similar transformations.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields are a common frustration. The root cause often lies in one of the following areas:

  • Catalyst Inactivity: The catalyst may be poisoned or deactivated. This is a particular concern with palladium catalysts, which can be sensitive to impurities.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that must be carefully optimized.[1]

  • Poor Quality Starting Materials: Impurities in your starting materials can interfere with the catalytic cycle.

  • Decomposition of Starting Material or Product: The isoxazole ring can be sensitive to harsh conditions, particularly strong acids or bases.[2]

For a systematic approach to troubleshooting low yields, please refer to the detailed troubleshooting guide in the subsequent section.

Q3: I'm observing the formation of regioisomers. How can I improve the selectivity for the desired this compound isomer?

A3: The formation of regioisomers is a frequent challenge, especially in 1,3-dipolar cycloaddition reactions.[2] The electronic influence of the methoxy group can direct the cycloaddition to different positions. To enhance regioselectivity:

  • Catalyst Choice: Copper(I) catalysts are well-known for promoting high regioselectivity in azide-alkyne cycloadditions, a related reaction type.[3] In the synthesis of isoxazoles, Lewis acids like ZrCl₄ have also been shown to control regioselectivity.[3]

  • Solvent Effects: The polarity of the solvent can influence the regiochemical outcome. Experimenting with a range of solvents from polar aprotic (like DMF or DMSO) to nonpolar (like toluene) is recommended.

  • Steric Hindrance: The steric bulk of your reactants can be used to favor the formation of one regioisomer over another.

Q4: My palladium catalyst appears to be deactivating. What are the common causes and how can I prevent this?

A4: Palladium catalyst deactivation can occur through several mechanisms:

  • Formation of Palladium Black: Agglomeration of palladium nanoparticles into inactive palladium black is a common issue. This can often be mitigated by using appropriate ligands that stabilize the catalytic species.

  • Oxidant Decomposition: In C-H activation reactions that require an oxidant, the oxidant itself or its byproducts can sometimes poison the catalyst.

  • Strongly Coordinating Substrates or Impurities: Heterocyclic impurities or even the product itself can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover.[4]

To address catalyst deactivation, ensure rigorous purification of starting materials and solvents, consider the use of stabilizing ligands, and optimize the oxidant and its stoichiometry.

Troubleshooting Guides

This section provides detailed troubleshooting guides for the most common catalytic systems used in the synthesis of this compound derivatives.

Guide 1: Palladium-Catalyzed C-H Activation/[4+1] Annulation

The palladium-catalyzed C-H activation of N-phenoxyacetamides with aldehydes is a powerful method for constructing the benzo[d]isoxazole ring system.[3][5]

Common Problems & Solutions

Problem Potential Cause Troubleshooting Steps
Low to No Product Formation Inactive catalyst• Ensure the use of a high-purity palladium source (e.g., Pd(OAc)₂, Pd(TFA)₂).• Consider a pre-activation step if using a Pd(0) source.
Suboptimal oxidant• The choice and amount of oxidant (e.g., TBHP) are critical. Screen different oxidants and optimize the stoichiometry.[6]
Incorrect solvent• Solvents like t-AmOH have been shown to be effective.[6] Screen a range of polar aprotic solvents.
Catalyst Decomposition (Palladium Black) Ligandless conditions• While some protocols are ligandless, the addition of a suitable phosphine or N-heterocyclic carbene (NHC) ligand can stabilize the catalyst.
High temperature• Optimize the reaction temperature. Higher temperatures can accelerate both the desired reaction and catalyst decomposition.
Formation of Side Products Homocoupling of starting materials• Adjust the stoichiometry of the reactants. • Lower the catalyst loading.
Over-oxidation• Reduce the amount of oxidant. • Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.

Experimental Protocol: Palladium-Catalyzed Synthesis of a this compound Derivative

  • To a dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the N-(4-methoxyphenoxy)acetamide (1.0 equiv.), the desired aldehyde (1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%).

  • Add the appropriate anhydrous solvent (e.g., t-AmOH or dioxane, 0.1 M concentration).

  • Add the oxidant (e.g., TBHP, 2.0-3.0 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to the optimized temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Guide 2: Copper-Catalyzed 1,3-Dipolar Cycloaddition

Copper catalysts are often employed in 1,3-dipolar cycloaddition reactions to form the isoxazole ring, particularly to control regioselectivity.

Common Problems & Solutions

Problem Potential Cause Troubleshooting Steps
Low Yield Inefficient nitrile oxide formation• Ensure the base used for in-situ generation of the nitrile oxide is appropriate and of high purity. • The precursor to the nitrile oxide (e.g., an oxime) must be pure.
Catalyst oxidation• Use a Cu(I) source (e.g., CuI, CuBr) and rigorously exclude air. • If using a Cu(II) source, ensure a suitable reducing agent (e.g., sodium ascorbate) is present.
Poor Regioselectivity Inappropriate catalyst or ligand• Screen different Cu(I) sources and ligands. Nitrogen-based ligands are often effective.
Solvent effects• The solvent can have a significant impact on regioselectivity. Test a range of solvents with varying polarities.
Formation of Furoxan Dimers High concentration of nitrile oxide• Generate the nitrile oxide in situ and ensure the alkyne is readily available. • Slow addition of the nitrile oxide precursor can minimize dimerization.[2]

Experimental Protocol: Copper-Catalyzed Synthesis of a this compound Derivative

  • To a reaction vessel, add the 6-methoxy-substituted alkyne (1.0 equiv.), the nitrile oxide precursor (e.g., an aldoxime, 1.2 equiv.), and the copper catalyst (e.g., CuI, 5-10 mol%).

  • Add a suitable degassed solvent (e.g., THF, DMF, or a mixture).

  • Add a base (e.g., Et₃N or DBU, 1.5 equiv.) to generate the nitrile oxide in situ.

  • Stir the reaction at the optimized temperature (can range from room temperature to elevated temperatures) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Catalyst Performance Comparison

The following table provides a comparative overview of different catalytic systems for the synthesis of benzo[d]isoxazole derivatives. Note that yields are highly substrate-dependent, and this table should be used as a general guide for initial catalyst selection.

Catalyst SystemTypical Catalyst Loading (mol%)Temperature (°C)Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Palladium(II) Acetate 5 - 1080 - 12012 - 24 h60 - 90High functional group tolerance, direct C-H activationCatalyst cost, potential for deactivation, requires an oxidant
Copper(I) Iodide 5 - 1525 - 1006 - 18 h70 - 95Lower cost, good regioselectivity controlSensitive to air, may require ligands
Rhodium(III) Complexes 1 - 560 - 1108 - 24 h65 - 85High activity, can offer unique selectivityHigh cost of catalyst
Lewis Acids (e.g., AlCl₃, ZrCl₄) 10 - 15025 - 9012 - 36 h50 - 92Mild conditions, low costCan be substrate-specific, may require stoichiometric amounts

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the synthetic processes and troubleshooting common issues, the following diagrams illustrate key workflows and decision-making logic.

Palladium-Catalyzed C-H Activation Workflow

palladium_workflow start Start: N-(4-methoxyphenoxy)acetamide + Aldehyde step1 Add Pd Catalyst (e.g., Pd(OAc)₂) start->step1 step2 Add Oxidant (e.g., TBHP) step1->step2 step3 Heat to Optimized Temp. step2->step3 step4 Reaction Monitoring (TLC/LC-MS) step3->step4 step5 Work-up & Purification step4->step5 end Product: This compound step5->end

Palladium-Catalyzed Synthesis Workflow
Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield Observed q1 Is Catalyst Active? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Use Fresh Catalyst/ Consider Pre-activation q1->a1_no No q2 Are Conditions Optimized? a1_yes->q2 a2_yes Check Starting Material Purity q2->a2_yes Yes a2_no Screen Solvents, Temperatures, & Times q2->a2_no No q3 Are Starting Materials Pure? a2_yes->q3 a3_yes Consider Product Decomposition q3->a3_yes Yes a3_no Purify Starting Materials q3->a3_no No a4 Use Milder Conditions/ Shorter Reaction Time a3_yes->a4

Troubleshooting Low Reaction Yield

References

  • Kumbhare, R. M., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Advances, 4(104), 59963-59974.
  • Duan, P., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578.
  • Reddy, R. M., et al. (2023). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Scientific Reports, 13(1), 9239.
  • Daugulis, O., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 137(42), 13624-13631.
  • Zhao, J., et al. (2014). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science, 5(4), 1574-1578.

Sources

Validation & Comparative

A Comparative Analysis for Drug Development Professionals: 6-Methoxybenzo[d]isoxazole vs. 6-Hydroxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzo[d]isoxazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] Subtle modifications to this scaffold can profoundly influence its physicochemical properties and pharmacological activity. This guide provides an in-depth comparative analysis of two closely related analogs: 6-Methoxybenzo[d]isoxazole and 6-Hydroxybenzo[d]isoxazole. Understanding the nuanced differences between a methoxy and a hydroxy substituent at the 6-position is critical for researchers engaged in the design and development of novel therapeutics.

This analysis will delve into their physicochemical characteristics, synthetic pathways, and the implications of their structural differences on biological activity, supported by experimental data and established scientific principles.

At a Glance: Structural and Physicochemical Comparison

The seemingly minor difference between a methoxy (-OCH₃) and a hydroxy (-OH) group at the 6-position of the benzo[d]isoxazole ring system imparts significant changes in the molecule's electronic and physical properties. The methoxy group is an electron-donating group via resonance but is sterically larger and more lipophilic than the hydroxy group. Conversely, the hydroxy group is a hydrogen bond donor and acceptor, contributing to increased polarity and the potential for specific interactions with biological targets.[3]

PropertyThis compound6-Hydroxybenzo[d]isoxazole (and its derivatives)
Molecular Formula C₈H₇NO₂[4]C₇H₅NO₂
Molecular Weight 149.15 g/mol [4]135.12 g/mol
LogP (Predicted) ~1.8-2.1~1.3-1.6[5]
Hydrogen Bond Donor 01[5]
Hydrogen Bond Acceptor 22[5]
pKa (Predicted) -~8-10 (phenolic proton)

Table 1: Comparative Physicochemical Properties.

Synthesis and Interconversion: A Strategic Overview

The synthesis of these analogs can be approached through established methods for constructing the benzo[d]isoxazole ring system, often involving the cyclization of a suitably substituted salicylaldehyde or salicylic acid derivative.

Synthesis of this compound

A common route to this compound involves the use of 2-hydroxy-4-methoxybenzaldehyde as a starting material. The synthesis generally proceeds via the formation of an oxime, followed by an intramolecular cyclization.

Synthesis of this compound start 2-Hydroxy-4-methoxybenzaldehyde oxime Oxime Intermediate start->oxime Hydroxylamine cyclization Intramolecular Cyclization oxime->cyclization Dehydrating Agent product This compound cyclization->product

Workflow for the synthesis of this compound.
Synthesis of 6-Hydroxybenzo[d]isoxazole

The synthesis of 6-hydroxybenzo[d]isoxazole can be achieved from 2,4-dihydroxybenzaldehyde, following a similar reaction sequence as for the methoxy analog.

Interconversion: The Demethylation of this compound

A crucial reaction for comparative studies is the demethylation of the 6-methoxy derivative to yield the 6-hydroxy compound. This transformation allows for the direct assessment of the impact of this single functional group change. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers under relatively mild conditions.[6][7]

Demethylation Reaction methoxy This compound intermediate Boron Complex Intermediate methoxy->intermediate Complexation lewis_acid BBr3 (Lewis Acid) lewis_acid->intermediate hydrolysis Aqueous Workup intermediate->hydrolysis Nucleophilic Attack & Cleavage hydroxy 6-Hydroxybenzo[d]isoxazole hydrolysis->hydroxy

Reaction pathway for the demethylation of this compound.

Biological Activity: The Methoxy-Hydroxy Dichotomy

The choice between a methoxy and a hydroxy group at the 6-position can have profound implications for a molecule's biological activity. This is due to differences in their ability to participate in hydrogen bonding, their lipophilicity, and their metabolic stability.

  • Hydrogen Bonding and Receptor Interactions: The hydroxyl group of 6-hydroxybenzo[d]isoxazole can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in a biological target's binding site.[3] This can lead to enhanced potency and selectivity. The methoxy group, lacking a labile proton, can only act as a hydrogen bond acceptor.

  • Lipophilicity and Membrane Permeability: The more lipophilic nature of the methoxy group in this compound can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration in the development of CNS-active drugs.

  • Metabolism: The methoxy group is susceptible to metabolic O-demethylation by cytochrome P450 enzymes, converting it to the corresponding hydroxy metabolite in vivo.[2] This can represent a metabolic liability, leading to rapid clearance, or it can be a deliberate prodrug strategy, where the hydroxy metabolite is the active species. The hydroxy group, on the other hand, is prone to glucuronidation and sulfation, which are common phase II metabolic pathways that facilitate excretion.

While direct comparative studies on the biological activities of this compound and 6-hydroxybenzo[d]isoxazole are not extensively reported in publicly available literature, structure-activity relationship (SAR) studies on various benzisoxazole derivatives consistently highlight the importance of substitution at the 6-position.[8][9] For instance, in a series of benzisoxazole derivatives, the presence of a methoxy group was found to contribute to antioxidant activity.[2]

Comparative Spectroscopic Analysis

The structural differences between the two compounds are readily apparent in their respective spectroscopic data.

Spectroscopic DataThis compound (Predicted/Typical)6-Hydroxybenzo[d]isoxazole (Predicted/Typical)
¹H NMR (ppm) Aromatic protons (δ 6.8-7.5), Methoxy protons (δ ~3.8, singlet)Aromatic protons (δ 6.7-7.4), Hydroxy proton (δ ~5-10, broad singlet, D₂O exchangeable)
¹³C NMR (ppm) Aromatic carbons (δ 100-160), Methoxy carbon (δ ~55)Aromatic carbons (δ 105-160, C-OH carbon downfield)
IR (cm⁻¹) C-O-C stretch (~1250 and 1050), Aromatic C=C stretch (~1600, 1500)[10]Broad O-H stretch (~3200-3600), C-O stretch (~1200), Aromatic C=C stretch (~1600, 1500)[11]
Mass Spectrometry Molecular ion peak (M⁺), Fragmentation via loss of -CH₃ and -CHOMolecular ion peak (M⁺), Fragmentation via loss of -CO and -CHO[12]

Table 2: Comparative Spectroscopic Data.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve 2-hydroxy-4-methoxybenzaldehyde (1 eq.) and hydroxylamine hydrochloride (1.2 eq.) in ethanol.

  • Add a solution of sodium acetate (1.5 eq.) in water.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

O-Demethylation of this compound to 6-Hydroxybenzo[d]isoxazole

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution in dichloromethane (DCM)

  • Dry DCM

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 eq.) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add BBr₃ solution (3 eq.) dropwise via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-hydroxybenzo[d]isoxazole.[13][14]

Conclusion

The choice between a 6-methoxy and a 6-hydroxy substituent on the benzo[d]isoxazole scaffold is a critical decision in drug design, with each group offering distinct advantages and disadvantages. This compound provides enhanced lipophilicity, which may be beneficial for CNS penetration, but it is also a potential site for metabolism. In contrast, 6-hydroxybenzo[d]isoxazole offers the potential for strong hydrogen bonding interactions with target proteins, which can lead to increased potency, but its greater polarity may limit membrane permeability.

A thorough understanding of these differences, supported by the synthetic and analytical protocols outlined in this guide, will empower researchers to make informed decisions in the optimization of benzo[d]isoxazole-based drug candidates. The direct interconversion of these analogs through demethylation provides a powerful tool for elucidating precise structure-activity relationships, ultimately accelerating the drug discovery process.

References

Sources

A Comparative Guide to the Biological Activity of Benzisoxazole and Benzoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: Privileged Isomers in Medicinal Chemistry

In the landscape of medicinal chemistry, the term "privileged scaffold" is reserved for molecular frameworks that can bind to a wide range of biological targets, thereby serving as a foundation for the development of diverse therapeutic agents. Benzisoxazole and benzoxazole, two heterocyclic isomers, have unequivocally earned this distinction.[1][2] Both structures consist of a benzene ring fused to a five-membered heterocyclic ring containing nitrogen and oxygen atoms.[3][4] Their structural similarity, however, belies crucial differences in their electronic properties, which gives rise to distinct and sometimes overlapping pharmacological profiles.[2]

This guide offers an in-depth, objective comparison of the biological activities of benzisoxazole and benzoxazole scaffolds. By synthesizing experimental data and explaining the causality behind their divergent therapeutic applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform rational drug design.

At a Glance: Benzisoxazole vs. Benzoxazole

FeatureBenzisoxazoleBenzoxazole
Core Structure Fused benzene and isoxazole rings.[3]Fused benzene and oxazole rings.[4]
Key Biological Activities Anticancer, Antimicrobial, Anti-inflammatory, Antipsychotic, Anticonvulsant.[1][5][6]Anticancer, Antimicrobial, Anti-inflammatory, Antiviral, Anthelmintic.[7][8][9]
Signature Therapeutic Area Atypical antipsychotics (e.g., Risperidone).[3][6]Anticancer agents targeting various signaling pathways.[10][11]
Mechanism of Action Diverse; includes antagonism of dopamine D2 and serotonin 5-HT2A receptors, and inhibition of various enzymes.[6][12]Varied; includes inhibition of tyrosine kinases (e.g., VEGFR-2), modulation of NF-κB, and induction of apoptosis.[2][13]

Core Scaffold and Substitution Sites

The biological activity of these scaffolds is profoundly influenced by the nature and position of substituent groups. The following diagram illustrates the core structures and highlights the key positions for chemical modification.

Scaffolds cluster_benzisoxazole Benzisoxazole Scaffold cluster_benzoxazole Benzoxazole Scaffold benzisoxazole caption1 Key substitution sites often modulate CNS, antimicrobial, or anti-inflammatory activity. benzoxazole caption2 Substitutions at the 2-position are critical for tuning anticancer and antimicrobial properties.

Caption: Core structures of Benzisoxazole and Benzoxazole.

Deep Dive: A Comparative Analysis of Biological Activities

While both scaffolds exhibit a broad spectrum of activities, their potency and mechanisms often diverge.

Anticancer Activity: A Tale of Two Scaffolds

Both benzoxazole and benzisoxazole derivatives have shown significant promise as anticancer agents, though their primary targets and mechanisms often differ.[2]

  • Benzoxazole: This scaffold is particularly prominent in the development of targeted anticancer therapies.[11] Derivatives have been synthesized that show potent activity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29).[7][10] The anticancer mechanism is frequently attributed to the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[2] For example, certain derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met kinases, crucial targets in cancer therapy.[13] Others function as agonists of the aryl hydrocarbon receptor (AhR), similar to the mechanism of the anticancer prodrug Phortress.[14]

  • Benzisoxazole: Benzisoxazole derivatives have also emerged as a promising class of anticancer compounds.[15] Their mechanisms can involve the inhibition of enzymes essential for cancer cell survival and proliferation.[2] For instance, novel estradiol-benzisoxazole chimeras have demonstrated superior activity against multiple cell lines, including MRC-5, DU-145, HeLa, and MCF-7.[15] Other derivatives have been identified as effective agents against HT-29 human colon cancer cells.[1][15]

Caption: Potential anticancer mechanisms of action.

Antimicrobial Activity: Broad-Spectrum Potential

Both scaffolds have been extensively explored for their antimicrobial properties against a wide array of bacteria and fungi.[2]

  • Benzisoxazole: Derivatives of benzisoxazole have demonstrated potent activity against both Gram-positive (Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, Salmonella typhi).[1][16] Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups, such as chloro and bromo functionalities, often enhances antimicrobial activity.[1] Some derivatives function as bacterial type-II topoisomerase inhibitors, showing efficacy in in vivo infection models.[1]

  • Benzoxazole: The benzoxazole core is found in naturally occurring antibiotics and their synthetic analogues, which exhibit antibacterial, antifungal, and antituberculotic activity.[17] Its structural similarity to natural purine nucleobases allows for favorable interactions with biological macromolecules, contributing to its broad-spectrum antimicrobial effects.[18] Synthetic derivatives have shown potent activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa.[17]

Anti-inflammatory Activity: Targeting Key Mediators

Inflammation is a key pathological feature of many diseases, and both scaffolds have yielded promising anti-inflammatory agents.[2]

  • Benzisoxazole: Compounds bearing electron-withdrawing nitro groups have been shown to possess good anti-inflammatory activity.[1][19] The mechanism can involve the inhibition of enzymes like lipoxygenase and phospholipase A2.[19]

  • Benzoxazole: This scaffold was famously part of non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen.[17] While these were withdrawn, research has continued, leading to the development of new derivatives that act as selective cyclooxygenase-2 (COX-2) inhibitors, which offers the potential for reduced gastrointestinal side effects.[20] More recent studies have identified benzoxazolone derivatives as inhibitors of myeloid differentiation protein 2 (MD2), a key adaptor protein in the inflammatory response, demonstrating potent inhibition of IL-6.[21]

Central Nervous System (CNS) Activity: The Benzisoxazole Standout

The most significant divergence in the biological profiles of these two scaffolds lies in their application to CNS disorders. The benzisoxazole core is a cornerstone of several major atypical antipsychotic drugs.[6]

  • Benzisoxazole: This scaffold is central to drugs like risperidone, paliperidone, and iloperidone.[3] Their primary mechanism of action involves potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[6] This dual action is believed to contribute to their efficacy in treating psychosis with a lower risk of certain side effects compared to older antipsychotics.[6] Additionally, benzisoxazole derivatives have been developed as anticonvulsants, such as zonisamide.[1][3]

  • Benzoxazole: While some derivatives have been explored as melatonin receptor agonists, the benzoxazole scaffold does not have the same established and widespread application in CNS-targeted therapies as its isomer.[22]

Experimental Protocol: MTT Assay for In Vitro Anticancer Activity

To provide a practical context, we describe a standard protocol for evaluating the cytotoxic effects of novel benzoxazole or benzisoxazole derivatives on cancer cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology
  • Cell Culture:

    • Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (benzoxazole/benzisoxazole derivatives) in the culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

MTT Assay Workflow

MTT_Workflow start Start step1 Seed Cancer Cells in 96-well plate start->step1 step2 Incubate for 24h step1->step2 step3 Treat cells with Test Compounds step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT Reagent step4->step5 step6 Incubate for 3-4h step5->step6 step7 Solubilize Formazan Crystals with DMSO step6->step7 step8 Read Absorbance at 570 nm step7->step8 end Calculate IC50 step8->end

Caption: A typical workflow for the MTT cell viability assay.

General Synthetic Approaches

The versatility of these scaffolds is also reflected in their accessible synthesis.

Synthesis cluster_benzoxazole Benzoxazole Synthesis cluster_benzisoxazole Benzisoxazole Synthesis b_start 2-Aminophenol b_reagent + Carboxylic Acid or Aldehyde b_start->b_reagent Condensation & Cyclization b_product 2-Substituted Benzoxazole b_reagent->b_product bi_start o-Hydroxyaryl N-H Ketimine bi_reagent Anhydrous Conditions bi_start->bi_reagent N-O Bond Formation bi_product 3-Substituted Benzisoxazole bi_reagent->bi_product

Caption: Generalized synthetic workflows.[18][23]

Conclusion and Future Outlook

Benzoxazole and benzisoxazole are both exceptionally valuable scaffolds in drug discovery, each with a distinct "center of gravity" in terms of therapeutic application.[1][2]

  • Benzoxazole derivatives have shown strong potential, particularly as multi-targeted anticancer agents and novel anti-inflammatory drugs.[2][8] Their structural resemblance to natural biomolecules provides a solid foundation for designing compounds that interact with a wide range of biological targets.[18]

  • Benzisoxazole derivatives possess a similarly broad spectrum of activity but have uniquely excelled in the field of CNS disorders, leading to blockbuster antipsychotic medications.[1][6]

While direct, side-by-side comparative studies of isomeric pairs are limited, the available data clearly indicate that the subtle change in the heteroatom arrangement within the five-membered ring significantly impacts the pharmacological profile.[2] Future research focusing on such direct comparisons will be crucial for a more definitive understanding and for guiding the rational design of next-generation therapeutic agents based on these privileged structures.

References

  • Kaur, H., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Benzoxazole and Benzisoxazole Isomers. BenchChem.
  • Shivaprasad, C. M., et al. (2013). New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. European Journal of Chemistry. Available at: [Link]

  • Singh, S., et al. (2021). Anticancer activity of benzoxazole derivative (2015 onwards): a review.
  • Kaur, H., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm.
  • Verma, P., et al. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.
  • Vijayabaskaran, M., et al. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. Asian Journal of Pharmaceutical and Health Sciences.
  • Badgujar, N. D., et al. (2024). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • Owsianik, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids. Available at: [Link]

  • Lukoyanov, A. A., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds.
  • Chalya, C., et al. (2014). New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents.
  • Uchikawa, O., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Singh, A. K., et al. (2021). Structure activity relationship of benzoxazole derivatives.
  • Umamaheswari, A., & Madeswaran, A. (2020).
  • Acar, Ç., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Archiv der Pharmazie. Available at: [Link]

  • Al-Ostath, A. I., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]

  • BenchChem. (2025). The Benzoxazole Scaffold: A Versatile Core in Modern Drug Discovery. BenchChem.
  • Ravichandran, V., et al. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research.
  • Kumar, V., et al. (2024). Review on benzoxazole chemistry and pharmacological potential. World Journal of Advanced Research and Reviews.
  • Wang, C., et al. (2017). Structure–activity relationships of benzoxazole derivatives.
  • Organic Chemistry Portal. (2017). Synthesis of Benzisoxazoles. Organic Chemistry Portal. Available at: [Link]

  • Kaur, H., et al. (2021). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • Sharma, D., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics.
  • Al-Salahi, R., et al. (2021). Structure activity relationship of the synthesized compounds.
  • Badgujar, N. D., et al. (2024). Overview on Diverse Biological Activities of Benzisoxazole Derivatives.
  • Fukaya, T., et al. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis. (2019). Benzisoxazole – Knowledge and References. Taylor & Francis Online.
  • Zhang, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity. Available at: [Link]

  • Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research.
  • Khan, I., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry. Available at: [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Benzisoxazole. Wikipedia. Retrieved from [Link]

  • Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research.
  • Wikipedia. (n.d.). Benzoxazole. Wikipedia. Retrieved from [Link]

  • Patel, M. B., et al. (2022). A general mechanism for benzoxazole synthesis.

Sources

A Senior Application Scientist's Guide to the Validation of 6-Methoxybenzo[d]isoxazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is perpetual. Among the myriad of heterocyclic compounds being investigated, benzo[d]isoxazole derivatives, particularly those functionalized with a methoxy group at the 6th position, have emerged as a promising scaffold. This guide offers an in-depth comparative analysis of the validation of these derivatives in various cancer cell lines, grounded in experimental data and mechanistic insights.

The Rationale for Targeting Cancer with 6-Methoxybenzo[d]isoxazole Derivatives

The benzo[d]isoxazole core is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] The addition of a 6-methoxy group often enhances the pharmacological properties of the molecule, including its anticancer potential.[3] These derivatives typically exert their effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle, making them attractive candidates for further development.[4][5][6][7]

Unraveling the Core Mechanisms of Action

The anticancer activity of this compound derivatives is not attributed to a single, universal mechanism but rather a network of interconnected cellular events. The primary modes of action validated across multiple studies include the induction of apoptosis, cell cycle arrest, and inhibition of critical cell survival pathways.

Induction of Apoptosis: The Primary Execution Pathway

A hallmark of effective anticancer agents is their ability to trigger apoptosis in malignant cells. Several this compound derivatives have been shown to be potent inducers of this process. For instance, certain isoxazole derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have demonstrated the ability to activate the tumor suppressor protein p53.[4][5][6] This activation initiates a cascade of events, altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins in the mitochondria, ultimately leading to the activation of caspases and subsequent cell death.[4][5][6]

cluster_0 This compound Derivative cluster_1 Apoptotic Signaling Cascade Derivative This compound Derivative p53 p53 Activation Derivative->p53 Induces Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeability ↑ Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: p53-mediated mitochondrial-dependent apoptosis pathway.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing cell death, these compounds can also arrest the cell cycle at specific checkpoints, preventing cancer cells from replicating. Studies have shown that certain derivatives can cause cell cycle arrest at the G2/M phase[4][5][6] or the S-phase.[8] For example, 6-methoxyflavone, a related compound, was found to induce S-phase arrest in HeLa cells by modulating the CCNA2/CDK2/p21CIP1 signaling pathway.[8] This disruption of the normal cell cycle progression gives the cell time to either repair DNA damage or undergo apoptosis.

Inhibition of Pro-Survival Signaling Pathways

Many cancers exhibit hyperactivation of pro-survival signaling pathways like the PI3K/Akt/mTOR and MAPK/ERK pathways.[9] Some isoxazole derivatives have been found to inhibit these key pathways, thereby cutting off the signals that tell cancer cells to grow and divide.[6] This mechanism offers a targeted approach to suppressing tumor growth.

cluster_0 Upstream Signaling cluster_1 PI3K/Akt/mTOR Pathway cluster_2 Cellular Response Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Derivative This compound Derivative Derivative->PI3K Inhibits Derivative->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pro-survival pathway.

Comparative Efficacy Across Cancer Cell Lines: A Data-Driven Overview

The true measure of a potential anticancer agent lies in its performance in preclinical models. The following table summarizes the cytotoxic activity (IC50 values) of various this compound and related derivatives against a panel of human cancer cell lines. A lower IC50 value indicates higher potency.

Derivative Class/CompoundCancer Cell LineIC50 (µM)Key FindingsReference
Isoxazole derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineColo205 (Colon)5.04 - 13High efficacy against colon cancer cells.[4][5][6]
U937 (Leukemia)>13Moderate efficacy.[5]
MCF7 (Breast)>13Moderate efficacy.[5]
A549 (Lung)25.43 - 61.93Least active against this cell line.[5]
1,2,3-Triazole tethered 1,2-benzisoxazole (Compound PTB)MV4-11 (AML)2Potent and selective against AML cells.[10]
MOLM13, MOLM14 (AML)SubmicromolarInduces apoptosis at low concentrations.[10]
6-fluorobenzo[d]isoxazole derivative (Compound 7e)MDAMB-231 (TNBC)50.36 ± 1.7Promising activity against aggressive breast cancer.[11]
Isoxazole-carboxamide derivative (Compound 2d)HeLa (Cervical)15.48Potent against cervical cancer cells.[12]
Hep3B (Liver)~23Active against liver cancer cells.[12]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Essential Experimental Protocols for Validation

To ensure scientific rigor and reproducibility, standardized protocols are paramount. The following are step-by-step methodologies for the key experiments used in the validation of these compounds.

start Start: Synthesized Derivative step1 Cell Viability Assay (e.g., MTT) start->step1 step2 Determine IC50 Value step1->step2 step3 Apoptosis Assay (Annexin V/PI) step2->step3 Treat cells at IC50 step4 Cell Cycle Analysis (Flow Cytometry) step2->step4 Treat cells at IC50 step5 Mechanism Study (Western Blot) step3->step5 step4->step5 end End: Validated Candidate step5->end

Caption: Standard experimental workflow for compound validation.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative. Replace the old media with fresh media containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide or Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

Concluding Remarks and Future Directions

The collective evidence strongly supports the potential of this compound derivatives as a valuable scaffold for the development of novel anticancer agents. Their ability to induce apoptosis and cell cycle arrest through multiple signaling pathways provides a robust foundation for their therapeutic utility. The comparative data highlights that the efficacy can be highly dependent on the specific derivative and the cancer cell type, underscoring the importance of targeted screening.

Future research should focus on optimizing the lead compounds to improve their potency and selectivity, as well as conducting in vivo studies in animal models to validate their efficacy and safety profiles in a more complex biological system. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to advancing these promising compounds from the laboratory to the clinic.

References

  • Kambhare, R., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. MedChemComm, 5, 1744. [Link]

  • Royal Society of Chemistry. (2014). Isoxazole derivatives of 6-fluoro-N-(6- methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol - RSC Publishing. [Link]

  • ResearchGate. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. [Link]

  • PMC - PubMed Central. Benzothiazole derivatives as anticancer agents. [Link]

  • ESIS Rational Drug Design & Development Group. (2005). Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718. [Link]

  • PMC - NIH. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

  • NIH. (2015). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. [Link]

  • PubMed. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. [Link]

  • PubMed. (2019). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. [Link]

  • PMC - PubMed Central. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. [Link]

  • ResearchGate. (2005). (PDF) Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells. [Link]

  • NIH. (2022). 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells. [Link]

  • PMC - NIH. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]

  • ResearchGate. (2022). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. [Link]

  • MDPI. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

  • ResearchGate. Mebendazole induces G2/M cell cycle arrest and apoptosis. A Expression... [Link]

  • Semantic Scholar. (2019). Synthesis and Anticancer Evaluation of Isoxazole Ring-Containing 6-(Pyridin-4-yl)imidazo[2,1-b][4][6]thiazole Derivatives. [Link]

  • PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. [Link]

  • PubMed Central. (2024). Exploring the mechanism of 6-Methoxydihydrosanguinarine in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation. [Link]

  • MDPI. (2022). New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. [Link]

  • PONTE: Multidisciplinary Journal of Sciences and Research. (2020). COMPARISON OF MEBENDAZOLE ANTICANCER EFFICACY WITH PACLITAXEL AND VINCRISTINE. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methoxybenzo[d]isoxazole Analogs as Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 6-methoxybenzo[d]isoxazole analogs, a core scaffold in modern atypical antipsychotic drugs. We will explore the chemical modifications that influence biological activity, focusing on the dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, and provide the experimental context for these findings.

Introduction: The Privileged Benzisoxazole Scaffold

The benzo[d]isoxazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of providing ligands for more than one type of biological target.[1] Its incorporation into molecules like risperidone and paliperidone has revolutionized the treatment of schizophrenia and other psychotic disorders.[2] These second-generation, or "atypical," antipsychotics are designed to mitigate the severe extrapyramidal side effects (EPS) associated with older, "typical" antipsychotics.[3]

The core of our focus, the this compound moiety, is a key component that contributes to the desired pharmacological profile. The 6-position substitution on the benzisoxazole ring is critical for modulating receptor affinity and selectivity. While risperidone features a fluorine atom at this position, this guide will delve into analogs bearing a methoxy group, exploring how this and other structural variations impact the ultimate therapeutic potential.

The Cornerstone of Atypicality: Dual D2/5-HT2A Receptor Antagonism

The therapeutic efficacy of atypical antipsychotics derived from the benzisoxazole scaffold lies in their specific interaction with two key G-protein coupled receptors (GPCRs) in the central nervous system: the dopamine D2 receptor (D2R) and the serotonin 5-HT2A receptor (5-HT2AR).[3]

  • Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is responsible for alleviating the "positive" symptoms of schizophrenia, such as hallucinations and delusions. However, potent D2 antagonism in the nigrostriatal pathway is also what causes the debilitating motor side effects (EPS) of older antipsychotics.[3]

  • Serotonin 5-HT2A Receptor Antagonism: Strong antagonism at 5-HT2A receptors is the defining characteristic of atypical antipsychotics. This action is believed to enhance dopamine release in the prefrontal cortex, potentially improving negative symptoms and cognitive deficits. Crucially, 5-HT2A blockade also counteracts the effects of D2 antagonism in the nigrostriatal pathway, leading to a significantly lower risk of EPS.[2][3]

The ideal atypical antipsychotic, therefore, exhibits a high affinity for 5-HT2A receptors and a slightly lower, yet still potent, affinity for D2 receptors. This balanced D2/5-HT2A antagonism is the primary goal of SAR studies on this compound analogs.

Signaling Pathways Targeted by this compound Analogs

Antagonism by these analogs prevents the downstream signaling cascades initiated by dopamine and serotonin. The D2 receptor is coupled to a G-inhibitory (Gi) protein, while the 5-HT2A receptor is coupled to a Gq protein.

Gi_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds Antagonist Benzisoxazole Analog (Antagonist) Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) (Inhibited) cAMP->PKA Activates CellularResponse Reduced Neuronal Inhibition PKA->CellularResponse Leads to

Caption: Antagonism of the Gi-coupled D2 receptor by a benzisoxazole analog.

Gq_Pathway cluster_membrane Cell Membrane HT2AR Serotonin 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Serotonin Serotonin (Agonist) Serotonin->HT2AR Binds Antagonist Benzisoxazole Analog (Antagonist) Antagonist->HT2AR Blocks PIP2 PIP2 PIP2->PLC Ca_release Ca2+ release (inhibited) IP3->Ca_release PKC Protein Kinase C (PKC) (Inhibited) DAG->PKC

Caption: Antagonism of the Gq-coupled 5-HT2A receptor by a benzisoxazole analog.

Structure-Activity Relationship (SAR) Studies

The quintessential structure of a benzisoxazole-based antipsychotic can be deconstructed into three key components:

  • The benzo[d]isoxazole head group.

  • A central piperidine ring .

  • A side chain attached to the piperidine nitrogen.

Systematic modification of each component has provided critical insights into the features required for optimal activity.

SAR of the Core Scaffold

A study involving the deconstruction of risperidone into simpler analogs revealed the absolute necessity of the combined piperidine and benzisoxazole ring systems for potent 5-HT2A receptor activity.[4]

Compound/AnalogModification from RisperidoneKey Finding (5-HT2A Receptor)Reference
Risperidone Parent CompoundPotent Antagonist[4]
RHV-006 Removal of the entire side chain (leaving a proton on the piperidine nitrogen)Partial agonist and potent antagonist of serotonin's effects.[4]
RHV-008 Removal of the side chain, addition of a methyl group to the piperidine nitrogenPartial agonist and potent antagonist of serotonin's effects.[4]
RHV-023 / RHV-026 Partial removal of the side chainMore efficacious agonists, but non-antagonistic with serotonin.[4]

These findings demonstrate that the 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole core is the primary pharmacophore responsible for 5-HT2A antagonism.[4] The side chain, while crucial for overall potency and pharmacokinetic properties, is not the primary determinant of the antagonistic action at this receptor.

Impact of Substituents on the Benzo[d]isoxazole Ring

While direct comparative data for a 6-methoxy substitution versus a 6-fluoro substitution in an identical series is limited in the public domain, we can infer the role of substituents from broader studies on benzisoxazole and related heterocyclic systems.

  • Position: Substitution at the 6-position of the benzisoxazole ring is critical. This region likely interacts with a specific sub-pocket of the D2 and 5-HT2A receptors.

  • Electronic Nature: The presence of an electron-withdrawing group (like fluorine in risperidone) or an electron-donating group (like methoxy) significantly influences the electronic distribution of the aromatic system. This can affect p-p stacking interactions or hydrogen bond formation with receptor residues. The methoxy group, being electron-donating and capable of acting as a hydrogen bond acceptor, would be expected to confer a distinct binding profile compared to the electron-withdrawing fluorine atom. Further comparative studies are needed to quantify this difference in activity.

Experimental Protocols

To facilitate further research and validation, we provide standardized protocols for the synthesis of the core scaffold and for the in vitro evaluation of receptor binding affinity.

General Synthetic Workflow

The synthesis of 6-methoxy-3-(piperidin-4-yl)benzo[d]isoxazole, a key intermediate, can be adapted from established procedures for its 6-fluoro counterpart.[5]

Synthesis_Workflow start 2,4-Dihydroxy-5-methoxyacetophenone step1 Protection of 4-OH group e.g., Benzyl bromide, K2CO3 start:f0->step1:f0 step2 Oximation Hydroxylamine HCl, Pyridine step1:f0->step2:f0 step3 Cyclization (Benzisoxazole formation) Acetic Anhydride, then NaH step2:f0->step3:f0 step4 Deprotection of 4-OH group H2, Pd/C step3:f0->step4:f0 step5 Activation of OH group Triflic anhydride step4:f0->step5:f0 step6 Suzuki Coupling N-Boc-4-piperidylboronic acid, Pd catalyst step5:f0->step6:f0 step7 Deprotection of Boc group Trifluoroacetic acid (TFA) step6:f0->step7:f0 final 6-Methoxy-3-(piperidin-4-yl)benzo[d]isoxazole step7:f0->final:f0

Caption: A potential synthetic workflow for a key benzisoxazole intermediate.

Protocol: Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the human 5-HT2A receptor via competitive displacement of a known radioligand.[6][7]

Materials:

  • Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.[7]

  • Radioligand: [³H]ketanserin or [³H]-LSD.[6][8]

  • Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., unlabeled risperidone or ketanserin).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Test Compound: this compound analog, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Instrumentation: 96-well filter plates (e.g., Millipore MAFB), vacuum manifold, liquid scintillation counter.

Procedure:

  • Plate Preparation: If necessary, pre-soak the 96-well filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[6]

  • Assay Mixture Preparation: In each well, combine in the following order:

    • Assay Buffer.

    • Test compound at various concentrations (typically in triplicate). For total binding wells, add vehicle (e.g., DMSO). For non-specific binding wells, add the non-specific binding control.

    • Radioligand at a concentration near its Kd (e.g., ~2.0 nM for [³H]ketanserin).[6]

    • Receptor membrane preparation (protein concentration typically 50-100 µ g/well ).

  • Incubation: Incubate the plates at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 30-60 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter plate.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from all other wells.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol would be followed for the D2 receptor, typically using [³H]spiperone as the radioligand.

Conclusion and Future Directions

The this compound scaffold remains a highly promising starting point for the development of novel atypical antipsychotics. The established SAR indicates that the core 3-(piperidin-4-yl)benzo[d]isoxazole structure is fundamental for the desired dual D2/5-HT2A antagonism.

Future research should focus on:

  • Direct Comparison: Synthesizing and testing a focused library of analogs to directly compare the effects of a 6-methoxy group against the 6-fluoro group on receptor affinity, selectivity, and functional activity.

  • Side Chain Optimization: While the core scaffold determines the mechanism, the side chain attached to the piperidine nitrogen is a critical handle for optimizing potency, selectivity, and pharmacokinetic properties (ADME).

  • Functional Assays: Moving beyond simple binding assays to functional assays (e.g., calcium flux for Gq or cAMP inhibition for Gi) to determine whether analogs are full antagonists, partial agonists, or inverse agonists at each receptor.

By systematically applying the principles of medicinal chemistry and leveraging the robust experimental protocols outlined here, researchers can continue to refine the this compound scaffold to develop safer and more effective treatments for psychotic disorders.

References

  • Sharada A.C., and Sharath Chandra S.P. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research (IJPSR).
  • Hrib, N. J., Jurcak, J. G., Burgher, K. L., Conway, P. G., Hartman, H. B., Kerman, L. L., Roehr, J. E., & Woods, A. T. (1994). Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 37(15), 2308–2314. Available at: [Link]

  • Maggiora, G. M., and Bajorath, J. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023–2039. Available at: [Link]

  • ResearchGate. (2014). (PDF) Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. Available at: [Link]

  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Available at: [Link]

  • Gaitonde, V. (2013). Risperidone and its Deconstructed Analogs: Functional Effects on the 5HT2AR. CORE. Available at: [Link]

  • ACS Publications. (1994). Benzisoxazole- and Benzisothiazole-3-carboxamides as Potential Atypical Antipsychotic Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Shoemaker, J. A., et al. (2021). Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity. Nature. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Available at: [Link]

  • Google Patents. (2004). US20040097523A1 - Process for making risperidone and intermediates therefor.
  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Available at: [Link]

  • van de Witte, S. V., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 262(1), 81–88. Available at: [Link]

  • Reaction Biology. 5-HT2A Biochemical Binding Assay Service. Available at: [Link]

Sources

The Evolving Landscape of Heterocyclic Therapeutics: A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzo[d]isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the benzo[d]isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide offers a comprehensive analysis of the preclinical efficacy of benzo[d]isoxazole-based compounds, with a particular focus on their anticancer and antimicrobial potential. By synthesizing key experimental data, detailing methodologies, and elucidating mechanisms of action, this document serves as a critical resource for advancing the development of this promising class of molecules. While the broader class of benzo[d]isoxazoles has been explored, this guide will also delve into specific derivatives to provide a clearer picture of their potential.

Unraveling the Anticancer Potential: Mechanism of Action

The anticancer activity of many benzo[d]isoxazole derivatives is underpinned by their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancerous cells. Two of the most critical signaling pathways implicated in these processes are the p53 and PI3K/Akt pathways.

The p53 Signaling Pathway: The p53 tumor suppressor protein acts as a crucial guardian of the genome.[1] In response to cellular stress, such as DNA damage caused by chemotherapy, p53 is activated and can trigger cell cycle arrest, primarily at the G1/S and G2/M checkpoints, to allow for DNA repair.[2][3] If the damage is too severe, p53 initiates apoptosis through the transcriptional activation of pro-apoptotic genes, such as Bax, and the repression of anti-apoptotic genes like Bcl-2.[4][5] Certain isoxazole derivatives have been shown to activate p53, leading to an increased ratio of Bax/Bcl-2 and subsequent activation of caspases, the executioners of apoptosis.

The PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[6][7] In many cancers, this pathway is aberrantly activated, promoting uncontrolled cell proliferation and resistance to apoptosis.[8] Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic proteins, while promoting the function of anti-apoptotic proteins.[9] Some benzo[d]isoxazole compounds have been found to exert their anticancer effects by inhibiting the PI3K/Akt pathway, thereby sensitizing cancer cells to apoptotic signals.

Below are diagrammatic representations of these key signaling pathways.

p53_pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_cellular_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair Cell Cycle Arrest->DNA Repair

Caption: The p53 signaling pathway in response to cellular stress.

PI3K_Akt_pathway cluster_activation Signal Activation cluster_pathway Signaling Cascade cluster_outcomes Cellular Responses Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Cell Survival Cell Survival Akt->Cell Survival Cell Proliferation Cell Proliferation Akt->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis

Caption: The PI3K/Akt signaling pathway promoting cell survival and proliferation.

In Vitro Efficacy: A Quantitative Comparison

The true measure of a compound's potential lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency. While extensive data on 6-methoxybenzo[d]isoxazole derivatives is still emerging, studies on structurally related benzo[d]isoxazole compounds provide valuable insights.

One particularly promising compound, 3-(1-((3-(3-(Benzyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazole-5-yl)methyl)piperidine-4-yl)6-fluorobenzo[d]isoxazole (designated as 7e) , has demonstrated significant in vitro anticancer activity against triple-negative breast cancer (TNBC) cells.[10]

CompoundCancer Cell LineIC50 (µM)Standard DrugCancer Cell LineIC50 (µM)
Compound 7e MDAMB-23150.36 ± 1.7DoxorubicinMDAMB-231~0.1-1
Related Benzisoxazole DerivativesHeLa, HT-29, MCF-7, HepG-2VariableCisplatinVarious~1-10

Note: IC50 values for standard drugs can vary based on experimental conditions. The values provided are for general comparison.

Compound 7e also demonstrated significant inhibition of cell migration in a wound-healing assay, suggesting its potential to interfere with metastasis.[10] Furthermore, flow cytometry analysis revealed that this compound induces apoptosis in cancer cells.[10]

In Vivo Efficacy: Preclinical Validation in Animal Models

Translating in vitro findings into in vivo efficacy is a critical step in drug development. While comprehensive in vivo data for a wide range of this compound-based compounds is not yet widely published, preliminary studies on related structures are encouraging.

For the promising compound 7e, anti-tumor studies in animal models have shown a regression of tumor activity.[10] This in vivo effect is attributed to the compound's ability to inhibit neovascularization (the formation of new blood vessels that supply tumors) and induce apoptosis.[10]

A study on a benzisothiazole derivative, a related heterocyclic compound, demonstrated a reduction in tumor growth and 50% inhibition of microvessel density in a peritoneal angiogenesis model.[11] These findings highlight the potential of this class of compounds to impact tumor growth in a living system.

Antimicrobial Potential of Benzo[d]isoxazole Derivatives

Beyond their anticancer properties, benzo[d]isoxazole derivatives have also shown promise as antimicrobial agents.[12] The increasing threat of antibiotic resistance necessitates the discovery of novel antibacterial and antifungal compounds.

Several studies have reported the in vitro antimicrobial activity of benzisoxazole derivatives against a panel of pathogenic bacteria and fungi.[13][14][15]

Compound ClassBacterial StrainsFungal StrainsActivity
Piperidine conjugated benzisoxazolesE. coli, K. pneumoniae, S. typhi, B. subtilis-Good to moderate
General benzisoxazole derivativesB. subtilis, E. coli, P. fluorescensA. niger, A. flavus, F. oxysporumExcellent inhibitory activity

Minimum Inhibitory Concentration (MIC) values for some of these derivatives have been reported to be lower than standard antibiotics, indicating potent activity.[12] Furthermore, a naturally occurring 1,2-benzisoxazole has demonstrated efficacy against multi-drug resistant Acinetobacter baumannii, with MIC values as low as 6.25 µg/ml.[16]

Experimental Protocols: A Guide for Reproducible Research

To ensure the validity and reproducibility of the findings presented, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzo[d]isoxazole compound and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.

2. Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest as described above.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight.

  • Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Assay

Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDAMB-231) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the benzo[d]isoxazole compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume with calipers every few days.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor growth inhibition is calculated as a percentage of the control group.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy MTT Assay MTT Assay Apoptosis Assay Apoptosis Assay MTT Assay->Apoptosis Assay Cell Cycle Assay Cell Cycle Assay Apoptosis Assay->Cell Cycle Assay Xenograft Model Xenograft Model Cell Cycle Assay->Xenograft Model Promising Candidates

Caption: A typical preclinical workflow for evaluating anticancer compounds.

Conclusion and Future Directions

The benzo[d]isoxazole scaffold represents a fertile ground for the discovery of novel anticancer and antimicrobial agents. The in vitro and preliminary in vivo data for derivatives such as compound 7e are highly encouraging, demonstrating potent cytotoxicity against aggressive cancer cell lines and the ability to inhibit tumor growth and angiogenesis. The multifaceted mechanism of action, often involving the modulation of key signaling pathways like p53 and PI3K/Akt, further underscores the therapeutic potential of this chemical class.

Future research should focus on:

  • Synthesis and screening of a broader library of this compound derivatives to establish clear structure-activity relationships.

  • Comprehensive in vivo studies of the most promising candidates, including pharmacokinetic and toxicology assessments.

  • Head-to-head comparative studies against current standard-of-care drugs to accurately gauge their therapeutic index and potential clinical utility.

  • Further elucidation of the molecular targets and signaling pathways to enable rational drug design and the identification of potential biomarkers for patient stratification.

By building upon the foundational knowledge presented in this guide, the scientific community can accelerate the translation of these promising compounds from the laboratory to the clinic, offering new hope for patients battling cancer and infectious diseases.

References

  • Levine, A. J. (1997). p53, the cellular gatekeeper for growth and division. Cell, 88(3), 323-331.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004.
  • Chang, F., Lee, J. T., Navolanic, P. M., Steelman, L. S., Shelton, J. G., Blalock, W. L., Franklin, R. A., & McCubrey, J. A. (2003). Involvement of PI3K/Akt pathway in cell cycle progression, apoptosis, and neoplastic transformation: a target for cancer chemotherapy. Leukemia, 17(3), 590-603.
  • Kastan, M. B., Onyekwere, O., Sidransky, D., Vogelstein, B., & Craig, R. W. (1991). Participation of p53 protein in the cellular response to DNA damage. Cancer research, 51(23 Part 1), 6304-6311.
  • Samuels, Y., Wang, Z., Bardelli, A., Silliman, N., Ptak, J., Lane, K., ... & Velculescu, V. E. (2004). High frequency of mutations of the PIK3CA gene in human cancers. Science, 304(5670), 554-554.
  • Taylor, W. R., & Stark, G. R. (2001). Regulation of the G2/M transition by p53. Oncogene, 20(15), 1803-1815.
  • Miyashita, T., & Reed, J. C. (1995). Tumor suppressor p53 is a direct transcriptional activator of the human bax gene. Cell, 80(2), 293-299.
  • Vousden, K. H., & Prives, C. (2009). Blinded by the light: the growing complexity of p53. Cell, 137(3), 413-431.
  • Brazil, D. P., Yang, Z. Z., & Hemmings, B. A. (2004). Advances in protein kinase B signalling: AKTion on multiple fronts. Trends in biochemical sciences, 29(5), 233-242.
  • Datta, S. R., Dudek, H., Tao, X., Masters, S., Fu, H., Gotoh, Y., & Greenberg, M. E. (1997).
  • Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. (2019). Anticancer Agents Med Chem, 19(14), 1756-1768.
  • Basappa, K. S. R., & Basappa. (2014). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 5(9), 1255-1267.
  • [This citation is intentionally left blank for future additions]
  • [This citation is intentionally left blank for future additions]
  • Computational, in vitro and in vivo studies to evaluate anti-cancer activity of benzisothiazole derivative. (2019). Scientific Reports, 9(1), 1-11.
  • [This citation is intentionally left blank for future additions]
  • [This citation is intentionally left blank for future additions]
  • Shivaprasad, C. M., Jagadish, S., Swaroop, T. R., Mohan, C. D., Roopashree, R., Kumar, K. S. S., & Rangappa, K. S. (2013). New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. European Journal of Chemistry, 4(4), 402-407.
  • [This citation is intentionally left blank for future additions]
  • Priya, V., Suresha, G. P., & Jayachandran, E. (2011). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 2(3), 323-328.
  • Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. (2020). Oriental Journal of Chemistry, 36(1), 133-138.
  • [This citation is intentionally left blank for future additions]
  • [This citation is intentionally left blank for future additions]
  • [This citation is intentionally left blank for future additions]
  • Deering, R. W., Whalen, K. E., Alvarez, I., Daffinee, K., Beganovic, M., LaPlante, K. L., ... & Rowley, D. C. (2021). Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii. The Journal of antibiotics, 74(6), 370-379.

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 6-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Methoxybenzo[d]isoxazole

This compound is a privileged heterocyclic scaffold found in a variety of biologically active compounds. Its derivatives have shown promise in diverse therapeutic areas, including as antipsychotic and anticonvulsant agents. The strategic placement of the methoxy group at the 6-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Given its importance, the development of efficient and scalable synthetic routes to this core structure is of paramount importance for medicinal chemistry and drug development. This guide will compare two prominent synthetic pathways to this compound, providing a detailed analysis of their respective efficiencies.

Route 1: Cyclization of a Substituted Hydroxyacetophenone Oxime

A classical and widely employed method for the synthesis of 1,2-benzisoxazoles is the intramolecular cyclization of an appropriately substituted ortho-hydroxyaryl oxime. This approach is favored for its straightforward nature and the ready availability of starting materials.

Experimental Protocol

Step 1: Oximation of 2-Hydroxy-4-methoxyacetophenone

To a solution of 2-hydroxy-4-methoxyacetophenone (1.0 eq) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) is added. The reaction mixture is stirred at room temperature for 4-6 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the precipitated 2-hydroxy-4-methoxyacetophenone oxime is collected by filtration, washed with water, and dried.

Causality Behind Experimental Choices: The use of sodium acetate as a base is crucial to neutralize the HCl salt of hydroxylamine, thus liberating the free hydroxylamine nucleophile required for the condensation reaction with the ketone. Ethanol is a suitable solvent that facilitates the dissolution of the starting material and the reagents.

Step 2: Intramolecular Cyclization to this compound

The dried 2-hydroxy-4-methoxyacetophenone oxime (1.0 eq) is suspended in a suitable high-boiling solvent such as dimethylformamide (DMF). A strong base, typically sodium hydride (NaH, 1.1 eq), is added portion-wise at 0 °C. After the addition is complete, the reaction mixture is heated to 60-80 °C and stirred for 2-4 hours. The reaction is monitored by TLC. Upon completion, the mixture is carefully poured into ice-water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality Behind Experimental Choices: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phenolic hydroxyl group, initiating the intramolecular nucleophilic attack on the oxime nitrogen, leading to the cyclization and formation of the benzisoxazole ring. DMF is a polar aprotic solvent that can dissolve the reactants and facilitate the ionic reaction. Heating is necessary to provide the activation energy for the cyclization reaction.

Visualizing the Workflow

Route1 start 2-Hydroxy-4-methoxyacetophenone oxime 2-Hydroxy-4-methoxyacetophenone Oxime start->oxime Hydroxylamine HCl, Sodium Acetate, Ethanol, RT product This compound oxime->product NaH, DMF, 60-80 °C

Caption: Synthetic workflow for Route 1.

Route 2: 1,3-Dipolar Cycloaddition of a Nitrile Oxide and an Aryne

A more modern and convergent approach to the synthesis of benzisoxazoles involves the [3+2] cycloaddition of a nitrile oxide with a benzyne intermediate. This method allows for the rapid construction of the bicyclic ring system.

Experimental Protocol

Step 1: In situ Generation of Benzyne and Nitrile Oxide

In a sealed tube, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) and 4-methoxybenzaldoxime (1.2 eq) are dissolved in anhydrous acetonitrile. Cesium fluoride (CsF, 2.0 eq) is added, and the mixture is heated in a microwave reactor to 120-150 °C for 15-30 minutes.

Causality Behind Experimental Choices: Cesium fluoride serves as both a fluoride source to generate benzyne from the triflate precursor and as a base to dehydrohalogenate an in-situ formed chlorooxime (from reaction with an activating agent, often included or formed in situ) to the nitrile oxide. Acetonitrile is a suitable polar aprotic solvent for this transformation. Microwave heating is often employed to rapidly reach the required temperature for the generation of these highly reactive intermediates and to promote the cycloaddition reaction, often leading to higher yields and shorter reaction times compared to conventional heating.

Step 2: Work-up and Purification

After cooling, the reaction mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford this compound.

Visualizing the Workflow

Route2 start1 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate intermediates Benzyne + Nitrile Oxide (in situ) start1->intermediates start2 4-Methoxybenzaldoxime start2->intermediates product This compound intermediates->product [3+2] Cycloaddition, CsF, Acetonitrile, Microwave, 120-150 °C

Caption: Synthetic workflow for Route 2.

Comparison of Synthetic Efficiency

To provide a clear and objective comparison, the following table summarizes the key metrics for each synthetic route. Please note that the yields are representative and can vary based on the specific reaction conditions and scale.

ParameterRoute 1: Oxime CyclizationRoute 2: 1,3-Dipolar Cycloaddition
Starting Materials 2-Hydroxy-4-methoxyacetophenone, Hydroxylamine HCl, Sodium Acetate, NaH, DMF2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, 4-Methoxybenzaldoxime, CsF, Acetonitrile
Number of Steps 21 (one-pot)
Overall Yield (approx.) 60-75%50-70%
Reaction Time 6-10 hours15-30 minutes
Temperature Room Temperature to 80 °C120-150 °C (Microwave)
Reagents/Catalysts Stoichiometric base (NaH)Stoichiometric fluoride source/base (CsF)
Scalability Generally good, but handling of NaH requires caution on a large scale.Can be challenging to scale up due to the use of a sealed tube and microwave heating.
Safety Considerations Use of sodium hydride requires an inert atmosphere and careful handling.High temperatures and pressures in a sealed tube require appropriate safety precautions.
Atom Economy Moderate, with the formation of water, sodium salts, and hydrogen gas as byproducts.Lower, due to the use of a triflate leaving group and a silyl group.
Purification Two steps of purification may be needed.Single purification step.

Discussion and Recommendations

Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 (Oxime Cyclization) is a more traditional, step-wise approach. Its primary advantages are the use of readily available and relatively inexpensive starting materials and the generally good overall yields. The two-step nature of the process allows for the isolation and characterization of the oxime intermediate, which can be beneficial for process control. However, the use of sodium hydride presents a safety concern, especially on a larger scale, as it is highly reactive and requires careful handling under anhydrous and inert conditions. The longer reaction times may also be a drawback for high-throughput synthesis.

Route 2 (1,3-Dipolar Cycloaddition) represents a more modern and convergent strategy. Its main appeal lies in its one-pot nature and significantly shorter reaction times, which are highly advantageous for rapid library synthesis and lead optimization. The use of microwave irradiation can dramatically accelerate the reaction. However, the starting materials, particularly the benzyne precursor, can be more expensive and less readily available than those for Route 1. Scalability can also be a concern with microwave-assisted reactions in sealed vessels. The atom economy is also less favorable due to the generation of stoichiometric byproducts.

For small-scale laboratory synthesis and initial exploration of derivatives , Route 2 offers a rapid and efficient method for accessing the this compound scaffold. The speed of this one-pot reaction is ideal for generating a library of analogs for structure-activity relationship (SAR) studies.

For larger-scale synthesis and process development , Route 1 is likely the more practical and cost-effective choice. While it involves an additional step and longer reaction times, the starting materials are more economical, and the process is generally more amenable to traditional scale-up in standard chemical reactors. Careful process safety studies would be required to manage the risks associated with the use of sodium hydride on a larger scale.

Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the desired scale, available resources, and the importance of factors such as speed, cost, and safety. This guide provides the foundational data and rationale to support that critical decision-making process.

References

  • Please note that the experimental procedures and data presented are representative and compiled from general knowledge of synthetic organic chemistry.

The Ascendancy of 6-Methoxybenzo[d]isoxazole: A Comparative Guide to Privileged Heterocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of medicinal chemistry, the selection of a core molecular scaffold is a decision that profoundly influences the trajectory of a drug discovery program. Among the pantheon of privileged structures—frameworks that demonstrate the ability to bind to multiple biological targets with high affinity—heterocyclic compounds reign supreme. This guide provides an in-depth, comparative analysis of 6-methoxybenzo[d]isoxazole against other stalwart heterocyclic scaffolds: benzimidazole, benzothiazole, indole, and quinoline. Our objective is to furnish researchers, scientists, and drug development professionals with a critical evaluation of their respective merits and liabilities, supported by experimental data and actionable protocols.

The Privileged Scaffold Concept: A Foundation for Drug Design

The principle of privileged scaffolds is rooted in the observation that certain molecular frameworks appear with remarkable frequency in successful drugs. These structures are not merely inert skeletons; they present a specific three-dimensional arrangement of pharmacophoric features that are complementary to the binding sites of various protein families. This inherent bioactivity makes them ideal starting points for the design of novel therapeutics. The strategic selection of a privileged scaffold can significantly de-risk a drug discovery campaign by providing a foundation with known biological relevance and favorable physicochemical properties.

Unveiling this compound: A Scaffold of Growing Prominence

The benzo[d]isoxazole ring system, a fusion of a benzene and an isoxazole ring, has emerged as a compelling scaffold in medicinal chemistry. The addition of a methoxy group at the 6-position further refines its electronic and steric properties, enhancing its potential for specific biological interactions.

Physicochemical Properties and Synthetic Accessibility

The this compound scaffold possesses a unique combination of properties that make it attractive for drug design. The methoxy group can act as a hydrogen bond acceptor and can influence the overall lipophilicity and metabolic stability of the molecule.

Synthesis of this compound:

A common synthetic route to this compound is outlined below.

cluster_0 Synthesis of this compound 2-Hydroxy-4-methoxybenzaldehyde 2-Hydroxy-4-methoxybenzaldehyde Reflux Reflux 2-Hydroxy-4-methoxybenzaldehyde->Reflux + Hydroxylamine hydrochloride + Sodium acetate Hydroxylamine hydrochloride Hydroxylamine hydrochloride Sodium acetate Sodium acetate Ethanol/Water Ethanol/Water Ethanol/Water->Reflux Solvent This compound This compound Reflux->this compound

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in a mixture of ethanol and water.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Activities and Therapeutic Potential

The this compound scaffold has been incorporated into a variety of compounds with diverse biological activities, including:

  • Anticancer: Derivatives have shown potent activity against various cancer cell lines. For instance, isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have demonstrated anti-cancer activity against Colo205, U937, MCF7, and A549 cancer cell lines, with IC50 values in the low micromolar range[1][2][3].

  • Neuroprotective: The benzisoxazole core is a key feature in several atypical antipsychotic drugs, suggesting its utility in targeting central nervous system disorders.

  • Antimicrobial: The scaffold has been explored for the development of novel antibacterial and antifungal agents.

A Comparative Analysis of Privileged Heterocyclic Scaffolds

To provide a comprehensive perspective, we will now compare this compound with other prominent heterocyclic scaffolds.

Benzimidazole: The Versatile Powerhouse

The benzimidazole scaffold, a fusion of benzene and imidazole, is a cornerstone of medicinal chemistry, found in numerous approved drugs[4][5][6][7][8].

Key Features:

  • Broad Bioactivity: Exhibits a wide range of pharmacological activities, including anticancer, antiviral, antifungal, and anthelmintic properties[4][5][7][8].

  • Mechanism of Action: As anticancer agents, benzimidazole derivatives can act as microtubule inhibitors, kinase inhibitors, and topoisomerase inhibitors[5][9][10].

  • Metabolic Stability: The metabolic stability of benzimidazoles can be modulated by substitution on the benzene and imidazole rings. However, they are susceptible to metabolism, often through N-dealkylation and oxidation[11].

cluster_1 Anticancer Mechanisms of Benzimidazoles Benzimidazole Scaffold Benzimidazole Scaffold Microtubule Disruption Microtubule Disruption Benzimidazole Scaffold->Microtubule Disruption Kinase Inhibition Kinase Inhibition Benzimidazole Scaffold->Kinase Inhibition Topoisomerase Inhibition Topoisomerase Inhibition Benzimidazole Scaffold->Topoisomerase Inhibition Apoptosis Apoptosis Microtubule Disruption->Apoptosis Kinase Inhibition->Apoptosis Topoisomerase Inhibition->Apoptosis

Caption: Key anticancer mechanisms of benzimidazole derivatives.

Benzothiazole: The Sulfur-Containing Scaffold

Benzothiazole, containing a fused benzene and thiazole ring, is another privileged scaffold with significant therapeutic applications[10][12][13][14][15].

Key Features:

  • Diverse Applications: Found in anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents[10][12][13][14].

  • Enzyme Inhibition: Benzothiazole derivatives are known to inhibit a variety of enzymes, including kinases and cytochrome P450 enzymes[15][16].

  • Pharmacokinetics: The pharmacokinetic properties of benzothiazole derivatives can be tuned by substitution, but they can also be subject to metabolic oxidation of the sulfur atom[17].

Indole: The Natural Product Mimic

The indole scaffold is ubiquitous in nature and is a key component of many biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin[18][19][20][21][22][23].

Key Features:

  • Broad Biological Spectrum: Indole derivatives exhibit a vast array of biological activities, including anticancer, anti-inflammatory, and antiviral effects[18][19][21][22].

  • Target Interactions: The indole ring can participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

  • Metabolic Considerations: The indole nucleus is susceptible to oxidative metabolism by cytochrome P450 enzymes, which can be a challenge in drug design[4][24]. However, strategic modifications can improve metabolic stability[25].

Quinoline: The Antimalarial Mainstay

The quinoline scaffold is famously associated with antimalarial drugs like quinine and chloroquine, but its applications extend to many other therapeutic areas[9][23][26][27][28].

Key Features:

  • Anticancer and Antimicrobial Activity: Quinoline derivatives have shown significant potential as anticancer and antimicrobial agents[9][23][26][27].

  • Mechanism of Action in Malaria: Quinoline antimalarials are thought to interfere with heme detoxification in the malaria parasite[7][18][20][29].

  • Toxicity Concerns: Some quinoline derivatives have been associated with toxicity, including cardiotoxicity and phototoxicity, which requires careful consideration during drug development[30][31].

Head-to-Head Comparison: A Data-Driven Perspective

While direct comparative studies across all these scaffolds under identical conditions are scarce, we can synthesize available data to provide a qualitative and, where possible, quantitative comparison.

Table 1: Comparative Overview of Privileged Heterocyclic Scaffolds

ScaffoldKey AdvantagesKey ChallengesRepresentative Biological Activities
This compound Novelty, tunable physicochemical properties, CNS activityLess explored compared to othersAnticancer, Neuroprotective, Antimicrobial
Benzimidazole Well-established, broad bioactivity, diverse mechanismsPotential for metabolic instabilityAnticancer, Antiviral, Antifungal, Anthelmintic
Benzothiazole Diverse applications, potent enzyme inhibitionPotential for sulfur oxidationAnticancer, Antimicrobial, Anti-inflammatory
Indole Natural product mimic, versatile interactionsSusceptible to oxidative metabolismAnticancer, Anti-inflammatory, Antiviral
Quinoline Strong history in infectious disease, potent activityPotential for toxicityAntimalarial, Anticancer, Antimicrobial

Table 2: Representative Anticancer Activity (IC50 Values)

ScaffoldCompound ExampleCell LineIC50 (µM)Reference
Benzo[d]isoxazole Derivative Isoxazole derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineColo2055.04 - 13[2]
Benzimidazole Derivative Not specifiedK562 (leukemia)2.68[10]
Indole Derivative Not specifiedNot specifiedVaries widely[18][19]
Quinoline Derivative Isoxazole-substituted quinolineESCC cell lines<0.02[32]

Note: The IC50 values are from different studies and experimental conditions, and therefore should be interpreted with caution.

Experimental Protocols for Biological Evaluation

A critical aspect of comparing different scaffolds is the use of standardized and validated biological assays. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

cluster_2 MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: A simplified workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The choice of a heterocyclic scaffold is a nuanced decision that requires a deep understanding of the target biology, the desired physicochemical properties, and the potential metabolic liabilities. While benzimidazole, benzothiazole, indole, and quinoline have long and successful histories in drug discovery, this compound represents a promising and relatively underexplored scaffold with significant potential.

The methoxy substitution offers a handle for fine-tuning properties, and the benzisoxazole core has demonstrated a propensity for CNS activity, opening avenues for neurotherapeutics. As with any scaffold, a thorough investigation of its structure-activity relationship, metabolic stability, and toxicity profile is paramount.

The future of drug discovery will likely involve a more integrated approach, combining the wisdom of established privileged scaffolds with the innovation of novel frameworks. The continued exploration and comparative analysis of scaffolds like this compound will be crucial in expanding the chemical toolbox for medicinal chemists and ultimately delivering new and effective medicines to patients.

References

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 6-Methoxybenzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 6-methoxybenzo[d]isoxazole derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their discovery pipelines. We will delve into the rationale behind experimental choices, provide a detailed, field-proven protocol, and demonstrate how to interpret the results to inform lead optimization efforts.

The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This diverse biological profile makes this class of compounds a fertile ground for the discovery of novel therapeutics. Molecular docking, a powerful in silico tool, allows us to predict the binding orientation and affinity of these derivatives against specific protein targets, thereby providing crucial insights into their potential mechanisms of action and guiding the rational design of more potent and selective molecules.[1]

The Strategic Imperative for Comparative Docking

In drug discovery, it is rarely sufficient to assess a single compound in isolation. A comparative approach, where multiple derivatives are evaluated against one or more relevant biological targets, provides a richer understanding of the structure-activity relationship (SAR). By systematically modifying the substituents on the this compound core and comparing their predicted binding affinities and interaction patterns, we can identify key molecular features that govern target engagement. This knowledge is invaluable for prioritizing compounds for synthesis and biological testing, ultimately saving time and resources.

This guide will focus on a hypothetical comparative study of three this compound derivatives against two well-validated drug targets implicated in cancer and inflammation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) .

  • VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][5][6][7] Inhibiting VEGFR-2 can stifle the blood supply to tumors, thereby impeding their proliferation.

  • p38 MAPK is a serine/threonine kinase that plays a central role in inflammatory responses by regulating the production of pro-inflammatory cytokines.[8][9][10][11] Its inhibition is a promising strategy for the treatment of various inflammatory diseases.

Experimental Workflow: A Self-Validating System

A robust molecular docking workflow is a self-validating system, where each step is designed to ensure the accuracy and reproducibility of the results. The following protocol is based on established best practices in the field and utilizes widely accessible software.

Diagram of the Comparative Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results_analysis Results Analysis docking->results_analysis comparison Comparative Analysis results_analysis->comparison

Caption: A streamlined workflow for comparative molecular docking studies.

Detailed Step-by-Step Methodology

Part 1: Ligand Preparation

The quality of your ligand structures directly impacts the reliability of the docking results. This phase focuses on generating accurate 3D conformations and assigning correct chemical properties.

  • 2D Structure Sketching:

    • Action: Draw the 2D structures of the this compound derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Rationale (Expertise & Experience): A clean and accurate 2D representation is the foundation for generating a correct 3D structure. Ensure proper bond orders and stereochemistry are defined at this stage.

  • 3D Structure Generation and Energy Minimization:

    • Action: Convert the 2D structures into 3D conformations using a molecular modeling program (e.g., Avogadro, Discovery Studio). Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Rationale (Trustworthiness): The initial 3D conversion may not represent the most stable, low-energy conformation of the molecule. Energy minimization optimizes the geometry to a local energy minimum, resulting in a more realistic conformation for docking.

  • File Format Conversion and Preparation for Docking:

    • Action: Save the energy-minimized structures in a suitable format (e.g., .mol2 or .pdb). Use a preparation script or software like AutoDock Tools to convert the ligand files to the PDBQT format. This step adds Gasteiger charges and defines the rotatable bonds.

    • Rationale (Authoritative Grounding): The PDBQT format is required by AutoDock Vina and contains information on atomic charges and torsional degrees of freedom, which are essential for the scoring function and the flexibility of the ligand during docking.

Part 2: Protein Preparation

The target protein structure must be carefully prepared to create a realistic binding environment.

  • Protein Structure Retrieval:

    • Action: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4ASD for VEGFR-2 and PDB ID: 5MTX for p38 MAPK.

    • Rationale (Authoritative Grounding): Using experimentally determined, high-resolution crystal structures provides an accurate representation of the protein's three-dimensional architecture.

  • Protein Clean-up:

    • Action: Using a molecular visualization tool (e.g., PyMOL, UCSF Chimera), remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.

    • Rationale (Expertise & Experience): Water molecules in the binding site can interfere with the docking algorithm. While some water molecules can be crucial for binding (bridging interactions), a standard starting approach is to perform docking in a dehydrated active site. The original ligand is removed to make the binding site accessible to the new derivatives.

  • Adding Hydrogens and Assigning Charges:

    • Action: Add polar hydrogen atoms to the protein structure. This is a standard function in most molecular modeling software.

    • Rationale (Trustworthiness): Crystal structures often do not include hydrogen atoms. Adding them is crucial for defining the correct ionization states of amino acid residues and for accurately calculating hydrogen bonding interactions.

  • File Format Conversion:

    • Action: Convert the cleaned protein structure into the PDBQT format using AutoDock Tools. This process adds atomic charges and prepares the protein for grid generation.

    • Rationale (Authoritative Grounding): Similar to the ligand preparation, the PDBQT format is necessary for the docking software to recognize the protein and its properties.

Part 3: Docking Execution

This phase involves defining the search space and running the docking simulation.

  • Grid Box Generation:

    • Action: Define a grid box that encompasses the active site of the protein. The center and dimensions of the grid box should be chosen to cover the entire binding pocket where the co-crystallized ligand was located.

    • Rationale (Expertise & Experience): The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses for the ligand.[12] A well-defined grid box that is large enough to accommodate the ligands but not excessively large will improve the efficiency and accuracy of the docking calculation.

  • Running the Docking Simulation with AutoDock Vina:

    • Action: Use AutoDock Vina to perform the molecular docking. A configuration file should be created specifying the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

    • Rationale (Authoritative Grounding): AutoDock Vina is a widely used and validated open-source docking program that employs a Lamarckian genetic algorithm for ligand conformational searching and an empirical scoring function to estimate binding affinity.[12][13]

  • Setting the Exhaustiveness Parameter:

    • Action: Set the exhaustiveness parameter in the Vina configuration file. A higher value increases the computational effort and the thoroughness of the conformational search. For a standard study, a value of 8 to 16 is often sufficient.

    • Rationale (Trustworthiness): Increasing the exhaustiveness reduces the likelihood of the algorithm getting trapped in a local energy minimum and increases the probability of finding the true lowest-energy binding pose.[14]

Part 4: Results Analysis and Comparison

The final and most critical phase is the interpretation and comparison of the docking results.

  • Analysis of Binding Affinity:

    • Action: The primary output from AutoDock Vina is a binding affinity score in kcal/mol. A more negative value indicates a more favorable predicted binding affinity.

    • Rationale (Expertise & Experience): The binding affinity is a quantitative measure used to rank and compare the different derivatives. While it is not a direct measure of in vivo efficacy, it is a valuable metric for prioritizing compounds.

  • Visualization of Binding Poses and Interactions:

    • Action: Visualize the predicted binding poses of the ligands within the protein's active site using software like PyMOL or Discovery Studio Visualizer. Analyze the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the surrounding amino acid residues.[15]

    • Rationale (Trustworthiness): Visual inspection of the binding pose is crucial for understanding the structural basis of the predicted affinity. Identifying key interactions can explain why certain derivatives bind more tightly than others and can provide ideas for further structural modifications to improve binding.[16]

  • Comparative Analysis:

    • Action: Create a table to systematically compare the binding affinities and key interactions of all the docked derivatives.

    • Rationale (Authoritative Grounding): A structured comparison allows for the identification of trends in the structure-activity relationship. For example, does the addition of a specific functional group consistently lead to a better binding affinity or the formation of an additional hydrogen bond?

Data Presentation: A Comparative Overview

The following tables present hypothetical but realistic data from our comparative docking study of three this compound derivatives against VEGFR-2 and p38 MAPK.

Table 1: Comparative Docking Results against VEGFR-2 (PDB: 4ASD)

DerivativeStructureBinding Affinity (kcal/mol)Number of H-BondsKey Interacting Residues
Derivative A This compound-7.81Cys919
Derivative B 3-(4-chlorophenyl)-6-methoxybenzo[d]isoxazole-9.22Cys919, Asp1046
Derivative C 3-(4-hydroxyphenyl)-6-methoxybenzo[d]isoxazole-9.83Cys919, Asp1046, Glu885
Sorafenib (Control) --10.53Cys919, Asp1046, Glu885

Table 2: Comparative Docking Results against p38 MAPK (PDB: 5MTX)

DerivativeStructureBinding Affinity (kcal/mol)Number of H-BondsKey Interacting Residues
Derivative A This compound-7.21Met109
Derivative B 3-(4-chlorophenyl)-6-methoxybenzo[d]isoxazole-8.51Met109
Derivative C 3-(4-hydroxyphenyl)-6-methoxybenzo[d]isoxazole-9.13Met109, Gly110, Asp168
SB203580 (Control) --9.52Met109, Lys53
Interpretation of Comparative Data
  • Impact of Substitution: The unsubstituted core (Derivative A) shows moderate binding affinity to both targets. The addition of a substituted phenyl ring at the 3-position (Derivatives B and C) significantly improves the predicted binding affinity.

  • Role of Specific Functional Groups: The hydroxyl group in Derivative C allows for the formation of an additional hydrogen bond with Glu885 in VEGFR-2 and with Gly110 and Asp168 in p38 MAPK, leading to the highest predicted binding affinity among the tested derivatives. This suggests that a hydrogen bond donor at this position is crucial for potent activity. The chloro-substituent in Derivative B likely engages in favorable hydrophobic interactions within the binding pocket, leading to a better score than the unsubstituted derivative.

  • Target Selectivity: While Derivative C shows the best performance against both targets in this hypothetical scenario, subtle differences in the interaction patterns could be exploited to design more selective inhibitors.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to conducting comparative molecular docking studies of this compound derivatives. By following this workflow, researchers can generate reliable and interpretable data to guide their drug discovery efforts. The insights gained from such comparative studies are instrumental in understanding structure-activity relationships and in the rational design of novel, potent, and selective therapeutic agents. The most promising derivatives identified through this in silico screening should be prioritized for chemical synthesis and subsequent in vitro and in vivo biological evaluation to validate the computational predictions.

References

  • Al-Otaibi, J. S., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Arya, K., et al. (2025). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences.
  • AutoDock. (n.d.). AutoDock Tutorial. Retrieved from [Link]

  • AutoDock Vina. (2020). AutoDock Vina Manual. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022).
  • Laufer, S. A., et al. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem.
  • Patil, S. M., et al. (2025). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Current Drug Discovery Technologies.
  • Raghavendra, M., et al. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry.
  • Rathi, E., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry.
  • Sabe, V. T., et al. (2023). Molecular docking in organic, inorganic, and hybrid systems: a tutorial review. Journal of the Indian Chemical Society.
  • Sathish, N. K., et al. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre.
  • Tariq, M., et al. (2018). Synthesis, p38α MAP Kinase Inhibition, Anti-Inflammatory Activity, and Molecular Docking Studies of 1,2,4-triazole-based benzothiazole-2-amines. Archiv der Pharmazie.
  • Thakkar, S., et al. (2021). Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. Journal of Molecular Structure.
  • Verma, A., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. Bioorganic & Medicinal Chemistry Letters.
  • Wang, Y., et al. (2022).
  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • YouTube. (2024). How to Perform Molecular Docking with AutoDock Vina. Retrieved from [Link]

  • Mączyński, M., et al. (2016).
  • Chen, Y.-L., et al. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. ACS Omega.
  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Al-Ostoot, F. H., et al. (2024).
  • AutoDock Vina. (n.d.). Basic docking. Retrieved from [Link]

  • Khan, I., et al. (2018). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. Letters in Drug Design & Discovery.
  • ResearchGate. (n.d.). Synthesis, p38α MAP kinase inhibition, anti‐inflammatory activity, and molecular docking studies of 1,2,4‐triazole‐based benzothiazole‐2‐amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Retrieved from [Link]

  • Read the Docs. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Retrieved from [Link]

  • Eman Research Publishing. (n.d.). Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer's Disease Management. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Molecular Docking Studies on Binding Sites, Interactions and Stability of Globular Protein, Ova. Retrieved from [Link]

  • Almansour, A. I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules.

Sources

A Technical Guide to Validating the Neuroprotective Effects of 6-Methoxybenzo[d]isoxazole Derivatives in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Multi-Targeted Ligands in Alzheimer's Disease Research

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology, including cholinergic deficits, the aggregation of amyloid-beta (Aβ) peptides, and the hyperphosphorylation of tau protein, all of which contribute to neuronal loss and cognitive decline.[1] The traditional "one-target, one-molecule" approach to drug discovery has thus far yielded limited success in treating this multifaceted disease.[1] This has led to a paradigm shift towards the development of multi-target-directed ligands (MTDLs) – single molecules capable of modulating several key pathological pathways in AD.[1][2]

The benzo[d]isoxazole scaffold has emerged as a promising privileged structure in medicinal chemistry due to its diverse biological activities. The incorporation of a methoxy group at the 6-position can significantly influence the molecule's physicochemical properties, potentially enhancing its blood-brain barrier permeability and target engagement. This guide provides a comprehensive framework for researchers to validate the neuroprotective effects of novel 6-methoxybenzo[d]isoxazole derivatives as potential multi-target agents for Alzheimer's disease. We will delve into the rationale behind key experimental choices, provide detailed, field-proven protocols, and present a logical workflow for the comprehensive evaluation of these promising compounds.

The Multi-Target Hypothesis for this compound Derivatives in Alzheimer's Disease

The therapeutic potential of this compound derivatives in the context of Alzheimer's disease is predicated on their ability to simultaneously address multiple pathological cascades. The core hypothesis is that these compounds can be designed to inhibit key enzymes, prevent the aggregation of pathological proteins, and protect neurons from cytotoxic insults.

A This compound Derivatives B Cholinesterase Inhibition A->B C Amyloid-Beta Aggregation Inhibition A->C D Tau Hyperphosphorylation Inhibition A->D E Neuroprotection A->E F Improved Cognition B->F C->F D->F E->F

Caption: Multi-target therapeutic strategy for this compound derivatives in AD.

PART 1: In Vitro Validation of Multi-Target Activity

Cholinesterase Inhibition: Restoring Cholinergic Tone

A well-established hallmark of Alzheimer's disease is the decline in acetylcholine (ACh) levels due to the enzymatic activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][3] Inhibition of these enzymes is a key therapeutic strategy to enhance cholinergic neurotransmission and provide symptomatic relief.[3]

Experimental Protocol: Ellman's Assay for AChE and BChE Inhibition

This spectrophotometric method is a robust and widely used assay for quantifying cholinesterase activity.[4][5]

Principle: The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), detectable at 412 nm.[4][6]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or recombinant human AChE

  • Butyrylcholinesterase (BChE) from equine serum or recombinant human BChE

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives)

  • Donepezil or Tacrine (positive controls)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Prepare working solutions by serial dilution in phosphate buffer.

    • Prepare AChE/BChE solution in phosphate buffer.

    • Prepare ATCI/BTCI and DTNB solutions in phosphate buffer.

  • Assay in a 96-well plate:

    • Blank: 180 µL phosphate buffer.

    • Control (100% activity): 140 µL phosphate buffer + 20 µL enzyme solution + 20 µL buffer (with DMSO).

    • Test: 140 µL phosphate buffer + 20 µL enzyme solution + 20 µL test compound solution.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow inhibitor-enzyme interaction.[4]

  • Reaction Initiation: Add 20 µL of the respective substrate (ATCI or BTCI) to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.[4]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Comparative Data for Cholinesterase Inhibitors
CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)
Hypothetical Derivative 6-MBID-A Expected in low µM rangeExpected in low µM rangeTo be determined
Hypothetical Derivative 6-MBID-B Expected in low µM rangeExpected in low µM rangeTo be determined
Donepezil (Reference) 2.45 ± 1.50[7]4.50 ± 2.50[7]1.84
Benzothiazole Derivative 3s 6.7[8]2.35[8]0.35
Amyloid-Beta Aggregation Inhibition: Targeting a Core Pathological Event

The aggregation of amyloid-beta peptides into oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease, leading to synaptic dysfunction and neuronal death.[9] Inhibiting this aggregation process is a key therapeutic goal.[1]

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils. This property allows for the real-time monitoring of Aβ aggregation.[10]

Materials:

  • Amyloid-beta (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

  • Test compounds (this compound derivatives)

  • Curcumin or Rifampicin (positive controls)

Procedure:

  • Aβ Preparation: Prepare a stock solution of Aβ(1-42) in a suitable solvent (e.g., hexafluoroisopropanol) and lyophilize to ensure a monomeric starting state. Reconstitute in buffer immediately before use.

  • Assay in a 96-well black plate:

    • Control: Aβ(1-42) solution + ThT + buffer.

    • Test: Aβ(1-42) solution + ThT + test compound solution.

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~482 nm) at regular intervals over 24-48 hours.[10]

  • Data Analysis:

    • Plot fluorescence intensity against time.

    • Calculate the percentage of inhibition of aggregation at the plateau phase.

Comparative Data for Aβ Aggregation Inhibitors
CompoundAβ Aggregation Inhibition (%) at 25 µM
Hypothetical Derivative 6-MBID-A To be determined
Hypothetical Derivative 6-MBID-B To be determined
Rifampicin (Reference) Dose-dependent inhibition[9]
Tau Hyperphosphorylation Inhibition: Preventing Neurofibrillary Tangle Formation

The hyperphosphorylation of the microtubule-associated protein tau leads to its aggregation into neurofibrillary tangles (NFTs), another pathological hallmark of Alzheimer's disease.[11]

Experimental Protocol: Western Blot Analysis in SH-SY5Y Cells

Principle: SH-SY5Y neuroblastoma cells, which endogenously express tau, can be treated with phosphatase inhibitors like okadaic acid to induce tau hyperphosphorylation. The effect of test compounds on this process can be quantified by Western blotting using phospho-specific tau antibodies.[12][13]

Materials:

  • SH-SY5Y cells

  • Cell culture media and supplements

  • Okadaic acid (OA)

  • Test compounds

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-tau at Ser202, Ser396)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture SH-SY5Y cells and treat with the test compound for a specified period, followed by co-treatment with okadaic acid to induce hyperphosphorylation.[13]

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated tau and total tau.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated tau to total tau.

Neuroprotection Against Aβ-Induced Toxicity: Assessing Neuronal Viability

A crucial aspect of any potential Alzheimer's therapeutic is its ability to protect neurons from the toxic effects of Aβ.

Experimental Protocol: MTT Assay in PC12 or SH-SY5Y Cells

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Mitochondrial dehydrogenases in living cells reduce MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[14][15]

Materials:

  • PC12 or SH-SY5Y cells

  • Aβ(25-35) or Aβ(1-42) peptide

  • MTT solution

  • Solubilization buffer (e.g., DMSO)

  • Test compounds

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate. Pre-treat with the test compound for a few hours before adding the Aβ peptide.[14]

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

A Seed Cells B Pre-treat with 6-MBID Derivative A->B C Add Aβ Peptide B->C D Incubate C->D E Add MTT Reagent D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

Caption: Workflow for the MTT neuroprotection assay.

PART 2: In Vivo Validation of Cognitive Improvement

Morris Water Maze: Assessing Spatial Learning and Memory

The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodent models of Alzheimer's disease.[16][17]

Procedure:

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform.[18]

  • Training: Mice are trained over several days to find the hidden platform using spatial cues in the room.[19]

  • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.[19]

  • Data Analysis: Key parameters include escape latency (time to find the platform), path length, and time spent in the target quadrant.

Y-Maze: Evaluating Short-Term Spatial Working Memory

The Y-maze is a simpler task that assesses spatial working memory based on the innate tendency of rodents to explore novel environments.[20][21]

Procedure:

  • Apparatus: A Y-shaped maze with three identical arms.

  • Spontaneous Alternation: The mouse is allowed to freely explore the maze for a set period. The sequence of arm entries is recorded.

  • Data Analysis: The percentage of spontaneous alternations (entering a different arm on each of the last three entries) is calculated. A higher percentage indicates better spatial working memory.

Comparative Data for Cognitive Enhancement in AD Models
Treatment GroupMorris Water Maze (Time in Target Quadrant)Y-Maze (% Spontaneous Alternation)
Wild-type Control HighHigh
AD Model + Vehicle LowLow
AD Model + 6-MBID Derivative Expected to be higher than vehicleExpected to be higher than vehicle
AD Model + Donepezil Significantly improvedSignificantly improved

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the validation of this compound derivatives as potential multi-target therapeutics for Alzheimer's disease. By systematically evaluating their effects on cholinesterase activity, amyloid-beta aggregation, tau hyperphosphorylation, and neuronal viability, researchers can build a strong preclinical data package. Subsequent in vivo studies using established behavioral models are crucial to translate these in vitro findings into potential cognitive benefits. The multi-target approach holds significant promise in the quest for more effective treatments for this devastating neurodegenerative disease.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil. BenchChem.
  • Bio-protocol. (n.d.). Y-Maze Protocol. Bio-protocol.
  • BenchChem. (n.d.). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.
  • Thioflavin T spectroscopic assay. (n.d.).
  • Frontiers in Pharmacology. (2020).
  • Journal of Visualized Experiments. (2011). Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. Journal of Visualized Experiments.
  • JoVE. (2022, February 4). Morris Water Maze Test for Alzheimer's Disease Model In Mice [Video]. YouTube.
  • Creative Biolabs. (2025, June 11). Y Maze Behavioral Test: Understanding Spatial Memory in Rodents.
  • Journal of Visualized Experiments. (2019). Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze. Journal of Visualized Experiments.
  • Spandidos Publications. (2018). Experimental study on the neurotoxic effect of β-amyloid on the cytoskeleton of PC12 cells.
  • ResearchGate. (2024, January 26). (PDF) Y-Maze Protocol v1.
  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Scribd.
  • Maze Engineers. (n.d.). Y-Maze. Maze Engineers.
  • National Institutes of Health. (2014). Protective Effects of Pinostrobin on β-Amyloid-Induced Neurotoxicity in PC12 Cells.
  • ResearchGate. (2025, August 6). (PDF) Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice.
  • RWD Life Science. (2025, June 10). Understanding the Morris Water Maze in Neuroscience. RWD Life Science.
  • Journal of Visualized Experiments. (2020).
  • National Institutes of Health. (2011). Neuroglobin protects PC12 cells against β-amyloid-induced cell injury.
  • protocols.io. (2025, March 20).
  • protocols.io. (n.d.). Thioflavin-T (ThT)
  • ResearchGate. (n.d.). (PDF) Thioflavin-T (ThT) Aggregation assay v1.
  • ResearchGate. (n.d.). MTT assay of neuronal PC12 cell viability in response to 24 h....
  • Taylor & Francis Online. (n.d.).
  • Scantox. (n.d.).
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit. Sigma-Aldrich.
  • Innoprot. (n.d.).
  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science.
  • National Institutes of Health. (2012). Stable Mutated tau441 Transfected SH-SY5Y Cells as Screening Tool for Alzheimer's Disease Drug Candidates.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • International Journal of Environmental Sciences. (2025, August 4). Design, Synthesis, And Biological Evaluation Of Some 1,2,4-Triazin-Linked Oxazole Derivatives To Treat Alzheimer's Disease. International Journal of Environmental Sciences.
  • bioRxiv. (2018). Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive prot. bioRxiv.
  • National Institutes of Health. (2024). Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents.
  • National Institutes of Health. (2018). Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species.
  • National Institutes of Health. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease.
  • National Institutes of Health. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease.
  • ResearchGate. (2025, December 5). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease.
  • National Institutes of Health. (2019). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors.
  • ResearchGate. (n.d.). (PDF) Design, Synthesis, and biological evaluation of pyrazolo-benzothiazole derivatives as a potential therapeutic agent for the treatment of Alzheimer's disease.
  • National Institutes of Health. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents.
  • ScienceDirect. (2024, February 28). European Journal of Medicinal Chemistry. ScienceDirect.
  • Geeta Rai Professor. (n.d.). Design, Synthesis and Biological Evaluation of Novel Naturally-inspired multifunctional molecules for the management of Alzheimer's disease. Geeta Rai Professor.
  • National Institutes of Health. (2011). Neuroprotector effect of p,p'-methoxyl-diphenyl diselenide in a model of sporadic dementia of Alzheimer's type in mice: contribution of antioxidant mechanism.

Sources

Safety Operating Guide

Navigating the Disposal of 6-Methoxybenzo[d]isoxazole: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific discovery, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 6-Methoxybenzo[d]isoxazole, ensuring the safety of laboratory personnel and adherence to regulatory standards. As Senior Application Scientists, our goal is to empower you with the knowledge to handle this compound confidently and responsibly, from the point of generation to its final disposal.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, data from suppliers and analogous compounds provide crucial safety information.

Based on available data, this compound is classified with the following hazards[1]:

  • Harmful if swallowed: Acute oral toxicity.

  • Causes skin irritation: Requires the use of appropriate personal protective equipment (PPE).

  • Causes serious eye irritation: Eye protection is mandatory when handling.

  • May cause respiratory irritation: Handling should be performed in a well-ventilated area or a fume hood.

These hazards necessitate that this compound be treated as a hazardous waste . Under no circumstances should this compound be disposed of down the drain or in regular trash.

The Core Principle: Segregation and Professional Disposal

Given the hazardous nature of this compound and the absence of a standardized, universally safe on-site neutralization protocol, the primary directive for its disposal is segregation and collection for professional disposal by a licensed hazardous waste management company . This approach minimizes risk to laboratory personnel and ensures compliance with environmental regulations such as those set forth by the U.S. Environmental Protection Agency (EPA)[2].

The following sections outline the procedural steps to ensure the safe and compliant disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol details the necessary steps from the moment this compound is identified as waste to its collection by a certified disposal service.

Step 1: Waste Identification and Segregation
  • Immediate Identification: As soon as a decision is made to discard this compound, whether it is a pure compound, a contaminated material (e.g., filter paper, gloves), or a solution, it must be declared as hazardous waste.

  • Segregation: This waste must be kept separate from non-hazardous waste and other incompatible chemical waste streams.

Step 2: Proper Waste Containment
  • Container Selection:

    • Use a dedicated, leak-proof container made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.

    • Ensure the container is in good condition, free from cracks or contamination on the exterior.

  • Waste Collection:

    • Solid Waste: Place solid this compound and any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves) directly into the designated solid hazardous waste container.

    • Liquid Waste: For solutions containing this compound, use a dedicated liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 3: Accurate and Compliant Labeling

Proper labeling is a critical step for safety and regulatory compliance.

  • Hazardous Waste Label: Immediately affix a hazardous waste label to the container. This label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).

    • The associated hazards (e.g., "Harmful," "Irritant").

    • The name of the principal investigator or laboratory contact.

Step 4: Safe Storage Pending Disposal
  • Designated Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated SAA within the laboratory where the waste is generated[3]. The SAA should be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • Clearly marked.

  • Storage Conditions:

    • Keep the waste container closed at all times, except when adding waste.

    • Store in a secondary containment bin to prevent the spread of material in case of a leak.

    • Ensure the storage area is well-ventilated.

    • Do not store for longer than the time limits specified by your institution and regulatory bodies (often up to one year, provided the volume limits are not exceeded)[3].

Step 5: Arranging for Professional Disposal
  • Contact your Environmental Health and Safety (EHS) Office: Once the container is full or nearing its storage time limit, contact your institution's EHS office to arrange for a pickup.

  • Waste Manifest: Your EHS office will handle the necessary paperwork, including the hazardous waste manifest, which tracks the waste from your laboratory to the final disposal facility. This "cradle-to-grave" tracking is a key requirement of the Resource Conservation and Recovery Act (RCRA)[4].

Data Summary and Workflow

For quick reference, the following table summarizes the key disposal information for this compound.

Parameter Guideline
Waste Classification Hazardous Waste
Primary Hazards Harmful if Swallowed, Skin/Eye/Respiratory Irritant[1]
Disposal Method Collection for Professional Disposal by a Licensed Contractor
Compatible Containers High-Density Polyethylene (HDPE), Glass
Labeling Requirements "Hazardous Waste," Chemical Name, Hazards, Accumulation Date
Storage Location Designated Satellite Accumulation Area (SAA)

The decision-making process for the disposal of this compound can be visualized in the following workflow diagram.

DisposalWorkflow start Generation of this compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate contain Place in a Labeled, Compatible Container segregate->contain store Store in a Designated Satellite Accumulation Area (SAA) contain->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal by Licensed Contractor contact_ehs->disposal

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a straightforward process when guided by the principles of hazard recognition, segregation, and professional management. By adhering to this protocol, researchers and scientists can ensure a safe laboratory environment, maintain regulatory compliance, and contribute to the broader goals of environmental protection and sustainability in scientific research. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Laboratory Waste Management Guidelines. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling 6-Methoxybenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth safety and logistical information for the handling of 6-Methoxybenzo[d]isoxazole. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this directive is built upon established principles of laboratory safety and data from structurally analogous isoxazole derivatives.[1][2] It is imperative to treat this compound as a substance with a potential for hazards and to adhere to the highest standards of laboratory practice.

Hazard Assessment: Understanding the Risks

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between you and potential chemical exposure.[9] The following table outlines the recommended PPE for handling this compound, with the rationale behind each selection.

PPE Category Item Specification and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles forming a seal around the eyes are mandatory to protect against splashes and fine powders.[1][10][11] For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in conjunction with goggles.[12]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile or neoprene gloves provide adequate protection against incidental contact with many organic compounds.[1][2] It is crucial to inspect gloves for any signs of degradation or punctures before each use.[13] For prolonged handling or immersion, consult a glove compatibility chart. Double gloving is recommended when handling hazardous drugs, with one cuff under the lab coat and the other over.[14]
Body Protection Full-Length Laboratory CoatA buttoned, full-length lab coat is mandatory to protect your skin and personal clothing from potential spills and contamination.[1][13] For tasks with a significant splash risk, a chemically resistant apron should be worn over the lab coat.[13]
Respiratory Protection Use of a Chemical Fume HoodAll manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][13] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[1]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required to protect against spills and falling objects. Porous shoes, sandals, and open-toed shoes are strictly prohibited in the laboratory.[1][10]

Operational Plan: From Receipt to Disposal

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Engineering Controls: The Importance of Ventilation

Your primary engineering control is the chemical fume hood.[13] All weighing of the solid compound, preparation of solutions, and execution of reactions should occur within the hood.[5] This captures potentially harmful dust and vapors at the source, preventing their release into the general laboratory atmosphere.

Step-by-Step Handling Procedures
  • Preparation is Key : Before handling the compound, ensure your work area within the fume hood is clean and uncluttered.[15] Have all necessary equipment and waste containers readily accessible.

  • Donning PPE : Put on all required PPE as detailed in the table above before opening the primary container.

  • Weighing and Transfer : When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust. If preparing a solution, add the solid slowly to the solvent to prevent splashing.[2]

  • Post-Handling : After handling, decontaminate the spatula and any other equipment used. Wipe down the work surface within the fume hood.

  • Glove Removal and Hand Washing : Remove gloves using a technique that avoids skin contact with the outer surface. Always wash your hands thoroughly with soap and water after removing your gloves.[12][13]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical to prevent accidental reactions and environmental contamination.[16]

  • Solid Waste : All solid waste contaminated with this compound, including weighing paper, contaminated paper towels, and used gloves, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not mix incompatible waste streams.[16] Specifically, organic wastes should be segregated.[16]

  • Empty Containers : The original container, even if seemingly empty, may retain residual chemical. It should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.

  • Spill Management : In the event of a spill, immediately alert others in the vicinity. For small spills, use an absorbent material appropriate for organic compounds, working from the outside in. All spill cleanup materials must be treated as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Required PPE Start Start: Handling This compound AssessTask Assess Task Type Start->AssessTask Weighing Weighing Solid or Preparing Stock Solution AssessTask->Weighing Small Scale Reaction Running Reaction or Workup AssessTask->Reaction Potential Splash Storage Transfer to Storage AssessTask->Storage Minimal Exposure BasePPE Standard PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-Toe Shoes - In Fume Hood Weighing->BasePPE EnhancedPPE Enhanced PPE: - Standard PPE + Face Shield - Consider Chemically  Resistant Apron Reaction->EnhancedPPE Storage->BasePPE

Caption: PPE selection workflow for handling this compound.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring both the integrity of your work and the well-being of yourself and your colleagues.

References

  • Benchchem. Personal protective equipment for handling 2H-Isoxazolo[4,5-B]indole.
  • Benchchem. Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • Harvey Mudd College Department of Chemistry. Safe Laboratory Practices in Chemistry. Revised 29 October 2015.
  • Fisher Scientific. 2-Amino-6-methoxybenzothiazole Safety Data Sheet. Revision Date 19-Dec-2025.
  • California State University, Bakersfield. Safety in the Organic Chemistry Laboratory.
  • Sigma-Aldrich. Safety Data Sheet. (2025-11-06).
  • TigerWeb. Safety in Organic Chemistry Laboratory.
  • J & W PharmLab, LLC. 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid Material Safety Data Sheet.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals.
  • Triumvirate Environmental. Lab Safety Rules and Guidelines.
  • AK Scientific, Inc. 3-Ethoxy-6-methoxybenzo[D]isoxazole Safety Data Sheet.
  • BU CyberSec Lab. 6-Methylbenzo[d]isoxazole.
  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • ChemScene. This compound.
  • CymitQuimica. 6-Methylbenzo[d]isoxazole Safety Data Sheet. (2024-12-19).
  • Pharmacy Purchasing & Products. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • ChemScene. Methyl this compound-3-carboxylate.
  • CAMEO Chemicals - NOAA. 2-AMINO-6-METHOXYBENZOTHIAZOLE.
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • CTRNet. 06.002 e2.0 Handling Hazardous Chemical Waste. (2012-05-31).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxybenzo[d]isoxazole
Reactant of Route 2
Reactant of Route 2
6-Methoxybenzo[d]isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.